HCV Core Protein (107-114)
Description
BenchChem offers high-quality HCV Core Protein (107-114) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HCV Core Protein (107-114) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C43H64N16O12 |
|---|---|
Poids moléculaire |
997.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C43H64N16O12/c44-24(17-22-20-52-25-8-2-1-7-23(22)25)35(64)53-21-33(61)58-15-5-11-30(58)38(67)56-28(18-32(45)60)37(66)57-29(19-34(62)63)40(69)59-16-6-12-31(59)39(68)54-26(9-3-13-50-42(46)47)36(65)55-27(41(70)71)10-4-14-51-43(48)49/h1-2,7-8,20,24,26-31,52H,3-6,9-19,21,44H2,(H2,45,60)(H,53,64)(H,54,68)(H,55,65)(H,56,67)(H,57,66)(H,62,63)(H,70,71)(H4,46,47,50)(H4,48,49,51)/t24-,26-,27-,28-,29-,30-,31-/m0/s1 |
Clé InChI |
GBDKYUDSGVOAMW-AJJIMLHCSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the HCV Core Protein (107-114) Amino Acid Sequence
For researchers, scientists, and drug development professionals engaged in the study of Hepatitis C Virus (HCV), the core protein represents a critical target for therapeutic intervention and diagnostic development. This guide provides a detailed examination of a specific immunogenic region within the HCV core protein, the amino acid sequence spanning residues 107-114.
Amino Acid Sequence and Physicochemical Properties
The amino acid sequence of the HCV core protein region 107-114 is WGPNDPRR (Tryptophan-Glycine-Proline-Asparagine-Aspartic Acid-Proline-Arginine-Arginine).[1][2] This octapeptide has a molecular formula of C₄₃H₆₄N₁₆O₁₂ and a molecular weight of approximately 997.09 g/mol .[1][2]
| Property | Value | Reference |
| Amino Acid Sequence | WGPNDPRR | [1][2] |
| Molecular Formula | C₄₃H₆₄N₁₆O₁₂ | [1][2] |
| Molecular Weight | ~997.09 g/mol |
Immunological Significance
The 107-114 region of the HCV core protein is a known B-cell epitope, meaning it is recognized by antibodies produced by the host's immune system.[3] This immunogenicity makes it a region of interest for the development of diagnostic assays and as a potential component of a subunit vaccine.
Role in HCV Pathogenesis and Signaling
The HCV core protein is a multifunctional protein that plays a crucial role in the viral life cycle and the pathogenesis of HCV-related liver disease, including the development of hepatocellular carcinoma (HCC). It has been shown to modulate a variety of cellular signaling pathways. While specific quantitative data on the direct effect of the 107-114 peptide on these pathways is limited, the broader core protein is known to interact with and influence:
-
NF-κB Signaling: The HCV core protein can modulate the NF-κB signaling pathway, which is a key regulator of inflammatory responses, cell survival, and proliferation.[4][5][6][7] The core protein has been shown to both activate and suppress NF-κB signaling depending on the cellular context.[4][6]
-
TGF-β Signaling: The core protein can influence the Transforming Growth Factor-β (TGF-β) signaling pathway, which is involved in cell growth, differentiation, and fibrosis.
-
Other Pathways: The core protein also interacts with pathways involved in lipid metabolism, oxidative stress, and apoptosis.
The following diagram illustrates the general involvement of the HCV core protein in modulating key cellular signaling pathways that can contribute to hepatocellular carcinoma.
Caption: HCV Core Protein Signaling Involvement in HCC.
Experimental Protocols
Solid-Phase Peptide Synthesis of WGPNDPRR
The WGPNDPRR peptide can be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) protocols.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Ether for precipitation
-
HPLC grade water and acetonitrile (B52724) for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Arg, Pro, Asp, Asn, Pro, Gly, Trp).
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
The following diagram outlines the workflow for solid-phase peptide synthesis.
Caption: Solid-Phase Peptide Synthesis Workflow.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Detection
This protocol outlines a general indirect ELISA to detect antibodies against the HCV core (107-114) peptide in patient serum.
Materials:
-
High-binding 96-well microtiter plates
-
Synthetic WGPNDPRR peptide
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Patient serum samples
-
Secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the WGPNDPRR peptide to 1-10 µg/mL in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Dilute patient serum samples (e.g., 1:100) in blocking buffer. Add 100 µL of the diluted serum to each well and incubate for 1-2 hours at room temperature. Include positive and negative controls.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
The following diagram provides a visual representation of the indirect ELISA workflow.
Caption: Indirect ELISA Workflow.
Conclusion
The HCV core protein (107-114) region, with its sequence WGPNDPRR, is an important immunological epitope. While its direct quantitative impact on cellular signaling pathways requires further investigation, its role as a B-cell epitope makes it a valuable tool for diagnostic and vaccine research. The provided experimental protocols for synthesis and immunoassay offer a foundation for researchers to further explore the significance of this peptide in HCV infection and pathogenesis.
References
- 1. qyaobio.com [qyaobio.com]
- 2. qyaobio.com [qyaobio.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Hepatitis C virus core protein suppresses NF-kappaB activation and cyclooxygenase-2 expression by direct interaction with IkappaB kinase beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatitis C Virus Core Protein Enhances NF-κB Signal Pathway Triggering by Lymphotoxin-β Receptor Ligand and Tumor Necrosis Factor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct functional role of Hepatitis C virus core protein on NF-kappaB regulation is linked to genomic variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatitis C virus core protein activates nuclear factor kappa B-dependent signaling through tumor necrosis factor receptor-associated factor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of the HCV Core Protein (107-114) Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis C Virus (HCV) core protein is a multifunctional structural protein essential for the viral life cycle and a key player in HCV-associated pathogenesis, including steatosis, insulin (B600854) resistance, and hepatocellular carcinoma. The mature core protein is comprised of two main domains: a hydrophilic, N-terminal domain (D1; amino acids 1-117) and a hydrophobic, C-terminal domain (D2; amino acids 118-177). The D1 domain is rich in basic residues and is primarily responsible for RNA binding and oligomerization, leading to the formation of the viral nucleocapsid. This guide focuses on a specific segment within the D1 domain, the amino acid region 107-114, which is part of a larger basic region known as basic domain 3 (BD3; amino acids 101-121). While the functions of the broader D1 domain are well-characterized, the precise role of the 107-114 region remains an area of active investigation. This document consolidates the current understanding of this domain, provides detailed experimental protocols to facilitate further research, and presents visual representations of relevant biological pathways and experimental workflows.
Functional Context of the 107-114 Domain
The 107-114 amino acid sequence is situated within the third basic domain (BD3) of the HCV core protein's D1 domain. The D1 domain is intrinsically disordered, a characteristic that allows it to interact with multiple partners, including viral RNA and other core protein monomers.[1] The primary functions attributed to the D1 domain, and by extension the 107-114 region, are:
-
RNA Binding: The positively charged basic residues within the D1 domain are crucial for interacting with the negatively charged phosphate (B84403) backbone of the viral RNA genome.[2] This interaction is a prerequisite for the packaging of the viral genome into the nucleocapsid.
-
Oligomerization: The D1 domain mediates the self-association of core protein monomers to form the nucleocapsid.[3][4] This process is essential for the assembly of infectious virus particles.
-
Antigenicity: Studies have identified the 107-114 region as a linear antibody binding site, indicating its exposure on the surface of the core protein and its recognition by the host immune system.[5]
While the 107-114 domain is implicated in these functions due to its location within BD3, specific quantitative data on its binding affinity for RNA or its precise contribution to the oligomerization interface are not yet well-defined. Further research employing techniques such as site-directed mutagenesis and peptide inhibition assays focused on this region is necessary to elucidate its specific role.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data directly pertaining to the HCV core protein's 107-114 domain. The available data generally pertains to the entire core protein or its larger D1 domain.
| Interaction/Activity | Protein/Domain | Method | Reported Value (Kd, IC50, etc.) | Reference |
| Oligomerization | Core (1-106) | Fluorescence Polarization | IC50 of 21.9 µM for a 15-residue peptide inhibitor derived from the 82-106 region | [Boulant et al., 2005] |
| Oligomerization | Core (1-169) | Surface Plasmon Resonance | Kd of 7.2 µM for a 15-residue peptide inhibitor derived from the 82-106 region | [Boulant et al., 2005] |
| RNA Binding | Full-length Core | Filter Binding Assay | General high affinity for HCV RNA | [Gawlik & Gallay, 2014] |
Note: The provided data highlights the potential for using peptide inhibitors to study core protein functions. Similar approaches targeting the 107-114 region could yield valuable quantitative insights.
Key Signaling Pathways Modulated by HCV Core Protein
The HCV core protein is known to modulate a variety of cellular signaling pathways, contributing to viral persistence and pathogenesis. While the specific involvement of the 107-114 domain in these interactions is not yet established, understanding the broader impact of the core protein provides a crucial context for future research.
Caption: Overview of key signaling pathways modulated by the HCV core protein.
Experimental Protocols
To facilitate further investigation into the function of the HCV core protein (107-114) domain, detailed protocols for key experimental techniques are provided below.
Co-Immunoprecipitation (Co-IP) to Identify Interaction Partners
This protocol is designed to identify proteins that interact with the HCV core protein, and can be adapted to use a specific peptide (e.g., 107-114) as bait.
Workflow Diagram:
Caption: Workflow for Co-Immunoprecipitation of HCV Core protein complexes.
Methodology:
-
Cell Lysis: Lyse cells expressing the HCV core protein in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to the HCV core protein (or a tag fused to the protein) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against a suspected interaction partner, or by mass spectrometry for unbiased identification of novel interactors.
Electrophoretic Mobility Shift Assay (EMSA) for RNA Binding Analysis
This protocol is used to qualitatively assess the binding of the HCV core protein (or a peptide fragment like 107-114) to a specific RNA probe.
Workflow Diagram:
Caption: Workflow for Electrophoretic Mobility Shift Assay.
Methodology:
-
RNA Probe Labeling: Label the RNA probe of interest (e.g., a segment of the HCV genome) with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
Binding Reaction:
-
Incubate the labeled RNA probe with varying concentrations of the purified HCV core protein or the 107-114 peptide in a binding buffer (e.g., containing Tris-HCl, KCl, MgCl₂, DTT, and glycerol).
-
Include a negative control with no protein and a competition control with an excess of unlabeled specific RNA.
-
-
Electrophoresis: Separate the binding reactions on a native polyacrylamide gel at 4°C.
-
Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the RNA to a membrane and detect using streptavidin-HRP (for biotin) or directly visualize the fluorescence.
-
A "shift" in the migration of the labeled probe indicates RNA-protein complex formation.
-
Surface Plasmon Resonance (SPR) for Quantitative Interaction Analysis
SPR is a powerful technique to obtain real-time quantitative data on the kinetics (association and dissociation rates) and affinity of protein-protein or protein-RNA interactions.
Workflow Diagram:
References
- 1. HCV core protein and virus assembly: what we know without structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assemble and Interact: Pleiotropic Functions of the HCV Core Protein - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Production and pathogenicity of hepatitis C virus core gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligomerization of hepatitis C virus core protein is crucial for interaction with the cytoplasmic domain of E1 envelope protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Locations of antibody binding sites within conserved regions of the hepatitis C virus core protein - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the HCV Core Protein (107-114) as a B-cell Epitope
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis C Virus (HCV) core protein is a multifunctional protein crucial for the viral life cycle and a significant target for the host immune response. Within this protein, specific regions, known as epitopes, are recognized by the immune system, leading to the production of antibodies. This technical guide focuses on the amino acid sequence 107-114 of the HCV core protein, a recognized B-cell epitope. This region, with the sequence Trp-Gly-Pro-Asn-Asp-Pro-Arg-Arg (WGPNDPRR), has been identified as a binding site for human antibodies and is a subject of interest for the development of diagnostics and vaccines.[1] This document provides a comprehensive overview of the available data, experimental methodologies, and the potential role of this epitope in B-cell signaling pathways.
Quantitative Data Summary
While the immunogenicity of the HCV core protein is well-documented, specific quantitative data for the 107-114 epitope, such as antibody binding affinity (Kd values) and patient antibody titers, are not extensively available in the public domain. The following table summarizes the key characteristics of this epitope based on the available literature.
| Parameter | Data | References |
| Amino Acid Sequence | WGPNDPRR | [1] |
| Molecular Formula | C43H64N16O12 | [1] |
| Antibody Recognition | Identified as a binding site for human antibodies. | |
| Immunogenicity | Part of the immunogenic HCV core protein. | [2] |
Experimental Protocols
Detailed experimental protocols for the characterization of the HCV core (107-114) epitope are crucial for reproducible research. Below are methodologies for key experiments, which can be adapted for the specific study of this peptide.
B-cell Epitope Mapping using Peptide ELISA
This protocol outlines the steps to confirm the reactivity of antibodies to the HCV core (107-114) peptide.
a. Materials:
-
Synthetic HCV core (107-114) peptide (WGPNDPRR)
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Serum samples from HCV-infected patients and healthy controls
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
b. Protocol:
-
Coating: Dissolve the synthetic peptide in the coating buffer at a concentration of 1-10 µg/mL. Add 100 µL of the peptide solution to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of PBS-T per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Dilute serum samples in blocking buffer (e.g., 1:100). Add 100 µL of the diluted serum to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
Generation of Monoclonal Antibodies against HCV Core (107-114)
This protocol describes a general workflow for producing monoclonal antibodies specific to the epitope.
a. Materials:
-
Synthetic HCV core (107-114) peptide conjugated to a carrier protein (e.g., KLH)
-
Adjuvant (e.g., Freund's adjuvant)
-
Mice (e.g., BALB/c)
-
Myeloma cell line (e.g., Sp2/0)
-
Hybridoma technology reagents (e.g., PEG, HAT medium)
-
ELISA reagents for screening
b. Protocol:
-
Immunization: Immunize mice with the peptide-carrier conjugate emulsified in adjuvant. Administer booster injections every 2-3 weeks.
-
Titer Check: Collect blood samples from the immunized mice and determine the antibody titer against the unconjugated peptide using ELISA.
-
Fusion: Select a mouse with a high antibody titer and perform a fusion of its spleen cells with myeloma cells to create hybridomas.
-
Screening: Screen the hybridoma supernatants for the presence of antibodies specific to the HCV core (107-114) peptide using ELISA.
-
Cloning: Isolate and clone the hybridoma cells that produce the desired antibodies.
-
Antibody Production and Purification: Expand the selected hybridoma clones and purify the monoclonal antibodies from the culture supernatant.
Signaling Pathways and Visualization
The HCV core protein is known to interact with and modulate various cellular signaling pathways, which can impact B-cell function. While the specific role of the 107-114 epitope in these interactions is not yet fully elucidated, understanding the broader effects of the core protein provides a crucial context.
B-cell Activation and HCV Core Protein Interaction
The HCV core protein has been shown to affect B-lymphocyte functions, including inhibiting apoptosis and downregulating the expression of MHC class II molecules.[2] This suggests an interference with the normal B-cell activation and antigen presentation pathways.
Below is a generalized diagram illustrating a potential mechanism of how the HCV core protein might interfere with B-cell signaling.
Caption: Interference of HCV Core Protein with B-Cell Signaling.
Experimental Workflow for Characterizing the B-cell Epitope
The following diagram illustrates a logical workflow for the comprehensive characterization of the HCV core (107-114) B-cell epitope.
Caption: Workflow for HCV Core (107-114) Epitope Characterization.
Conclusion
The HCV core (107-114) region represents a conserved B-cell epitope that is a promising target for further research in the fields of HCV diagnostics and vaccine development. While its recognition by the human immune system is established, there is a clear need for more in-depth quantitative studies to fully understand its immunogenic potential and its precise role in the host-virus interaction. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to build upon in their investigation of this and other important viral epitopes. Further studies focusing on the specific binding kinetics and the direct impact of this epitope on B-cell signaling will be invaluable in advancing our ability to combat Hepatitis C.
References
An In-Depth Technical Guide to the Prediction and Analysis of the HCV Core (107-114) T-Cell Epitope
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the prediction, validation, and immunological relevance of the Hepatitis C Virus (HCV) core protein epitope spanning amino acids 107-114. Given the highly conserved nature of the HCV core protein, it remains a critical target for the development of prophylactic and therapeutic vaccines. Understanding the immunogenic potential of its constituent T-cell epitopes is paramount for designing effective immunotherapies.
Introduction to HCV Core Protein and T-Cell Epitopes
Hepatitis C is a viral infection that affects millions globally, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV core protein is a structural component of the virus, encapsidating the viral RNA genome. Its amino acid sequence is notably conserved across different HCV genotypes, making it an attractive target for a broadly effective T-cell-based vaccine.
T-cell epitopes are short peptides derived from pathogen proteins that are presented on the surface of infected cells by Major Histocompatibility Complex (MHC) molecules. Cytotoxic T Lymphocytes (CTLs) recognize these peptide-MHC (pMHC) complexes via their T-cell receptors (TCRs), triggering a signaling cascade that leads to the elimination of the infected cell. The identification of conserved, immunogenic T-cell epitopes is a cornerstone of modern vaccine design. This guide focuses on the specific epitope from the HCV core protein, residues 107-114, with the sequence Trp-Gly-Pro-Asn-Asp-Pro-Arg-Arg (WGPNDPRR).
In Silico Prediction of T-Cell Epitopes
The initial step in identifying potential T-cell epitopes is typically performed using computational methods. This immunoinformatics-based approach allows for the high-throughput screening of entire viral proteomes to pinpoint peptide sequences with a high likelihood of being recognized by T-cells.
The general workflow for predicting T-cell epitopes involves several computational steps, starting from the protein sequence and culminating in a list of candidate peptides for experimental validation.
The Role of HCV Core Protein (107-114) in Viral Assembly: A Technical Guide
For Immediate Release
A Deep Dive into the Functional Significance of the HCV Core 107-114 Region in Virion Morphogenesis for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of the crucial role the amino acid sequence 107-114 of the Hepatitis C Virus (HCV) core protein plays in the intricate process of viral assembly. Situated within the C-terminal portion of the hydrophilic Domain 1 (D1), specifically in a basic cluster designated as Basic Domain 3 (BD3) spanning residues 101-121, this octapeptide sequence, Trp-Gly-Pro-Asn-Asp-Pro-Arg-Arg , is implicated in key interactions necessary for the formation of infectious virions.
Structural Context and Functional Importance
The HCV core protein is a structural protein that oligomerizes to form the viral capsid, enveloping and protecting the viral RNA genome.[1] It is broadly divided into two main domains: a highly basic and hydrophilic N-terminal domain (D1; approximately amino acids 1-122) and a hydrophobic C-terminal domain (D2; approximately amino acids 123-177).[2][3] Domain D1 is primarily responsible for RNA binding and homo-oligomerization, foundational steps in nucleocapsid formation.[4][5] The 107-114 region lies within this critical D1 domain.
While the overall positive charge of the N-terminal region is known to be important for electrostatic interactions with viral RNA, specific residues and motifs within D1 contribute to the precise orchestration of the assembly process.[4] Mutational analyses have revealed that numerous residues throughout the core protein are essential for the production of infectious virus particles, underscoring the importance of its structural integrity.[5]
Quantitative Analysis of Mutations in the 107-114 Region
A comprehensive alanine (B10760859) scanning mutagenesis study by Murray et al. (2007) provided critical quantitative insights into the functional relevance of the HCV core protein in the context of a genotype 2a reporter virus. This study systematically substituted blocks of four amino acids with alanine and measured the resulting impact on infectious virus production. The data for the regions encompassing amino acids 107-114 are summarized below.
| Mutated Residues | Amino Acid Sequence | Relative Infectivity (%) |
| 105-108 | GWR-WGP | ~100% |
| 109-112 | NDPR | ~10% |
| 113-116 | R GPR | ~100% |
| Data extracted from Murray et al., 2007. Relative infectivity is compared to the wild-type virus. |
These findings indicate that while mutations in the flanking regions (105-108 and 113-116) have a negligible effect on the production of infectious virus, alteration of the Asn-Asp-Pro-Arg (NDPR) motif at positions 109-112 leads to a dramatic, approximately 90% reduction in viral infectivity. This strongly suggests that these specific residues are critical for a late step in the viral life cycle, most likely viral assembly or release.
Another study focusing on improving the antigenicity of the core protein for diagnostic purposes identified a Proline to Serine mutation at position 110 (P110S) through random mutagenesis.[1] While this study did not directly quantify the impact on viral assembly, the fact that a single amino acid change in this region can alter the protein's conformation and antibody recognition further highlights the potential structural and functional significance of the 107-114 sequence.
Signaling Pathways and Molecular Interactions
The process of HCV assembly is a complex interplay between viral and host factors, initiated by the recruitment of the core protein and viral RNA to the surface of lipid droplets. The precise molecular interactions involving the 107-114 region are still under investigation; however, its critical role in producing infectious particles suggests it may be involved in:
-
Core-Core Interactions: Proper oligomerization of the core protein is fundamental to capsid formation. The 107-114 region may contribute to the conformational stability of the core monomer or mediate interactions between core subunits.
-
Interaction with other HCV Proteins: The assembly process requires coordination with other viral proteins, such as the envelope glycoproteins (E1 and E2) and non-structural proteins like NS2.[5] The 109-112 motif could be a binding site for one of these viral partners.
-
Host Factor Interactions: HCV hijacks numerous host cellular pathways for its replication and assembly. The 107-114 region could be a recognition site for a host protein essential for the transport or maturation of the viral particle.
The following diagram illustrates the logical workflow of how mutations in the HCV core 109-112 region can disrupt the production of infectious virions.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the role of the HCV core 107-114 region in viral assembly.
Site-Directed Mutagenesis of the HCV Core Gene
Objective: To introduce specific mutations into the HCV core protein-coding region within a plasmid containing the viral genome.
Methodology: A common method is overlap extension PCR-based site-directed mutagenesis.
-
Plasmid Template: A plasmid containing the full-length or a subgenomic replicon of the HCV genome (e.g., J6/JFH1 reporter virus) is used as the template.
-
Primer Design: Two pairs of complementary mutagenic primers are designed. The primers contain the desired mutation in the 107-114 region and overlap with the flanking sequences.
-
PCR Amplification: Two separate PCR reactions are performed using the plasmid template and a forward or reverse flanking primer paired with the corresponding mutagenic primer. This generates two overlapping DNA fragments containing the desired mutation.
-
Fragment Purification and Fusion PCR: The two fragments are purified and used as a template in a second round of PCR with only the flanking primers. The overlapping regions of the fragments anneal, and the DNA polymerase extends the fragments to generate a full-length DNA product containing the mutation.
-
Cloning and Sequencing: The mutated PCR product is cloned back into the original plasmid vector, and the presence of the desired mutation and the absence of any other unintended mutations are confirmed by DNA sequencing.
In Vitro Transcription and Electroporation
Objective: To generate infectious viral RNA from the mutated plasmid and introduce it into susceptible cells.
Methodology:
-
Plasmid Linearization: The plasmid containing the mutated HCV genome is linearized downstream of the 3' end of the viral sequence using a restriction enzyme.
-
In Vitro Transcription: The linearized plasmid is used as a template for in vitro transcription using a T7 RNA polymerase kit to generate large quantities of viral RNA.
-
RNA Purification: The transcribed RNA is purified to remove the DNA template and other reaction components.
-
Electroporation: The purified viral RNA is introduced into a highly permissive human hepatoma cell line, such as Huh-7.5 cells, using electroporation.
Quantification of Infectious Virus Production
Objective: To measure the titer of infectious virus particles released from cells transfected with wild-type or mutant viral RNA.
Methodology: A common method is the 50% tissue culture infectious dose (TCID50) assay.
-
Harvesting Supernatants: At various time points post-electroporation (e.g., 48, 72, 96 hours), the cell culture supernatants containing released virus particles are harvested.
-
Serial Dilutions: The supernatants are serially diluted (typically 10-fold dilutions).
-
Infection of Naive Cells: The dilutions are used to infect naive Huh-7.5 cells plated in a 96-well plate.
-
Incubation: The infected cells are incubated for a period sufficient for viral replication and spread (e.g., 3-5 days).
-
Detection of Infection: The presence of viral infection in each well is determined by detecting a viral antigen (e.g., core protein) using an enzyme-linked immunosorbent assay (ELISA) or immunofluorescence.
-
TCID50 Calculation: The TCID50 value, which represents the dilution at which 50% of the wells are infected, is calculated using the Reed-Muench method. This value is then used to determine the viral titer in infectious units per milliliter (IU/mL).
The following diagram illustrates the experimental workflow for assessing the impact of HCV core mutations on viral infectivity.
Conclusion and Future Directions
The amino acid region 107-114 of the HCV core protein, particularly the NDPR motif at positions 109-112, is a critical determinant for the production of infectious viral particles. While the precise molecular mechanism remains to be fully elucidated, the dramatic reduction in infectivity upon mutation of this region highlights its importance in viral assembly.
Future research should focus on:
-
Identifying Interaction Partners: Utilizing techniques such as co-immunoprecipitation followed by mass spectrometry to identify viral or host proteins that interact with the 107-114 region.
-
Structural Analysis: Determining the three-dimensional structure of the HCV core protein, which would provide invaluable context for understanding the role of the 107-114 region in the overall architecture of the capsid.
-
Therapeutic Targeting: Exploring the possibility of developing small molecules or peptides that bind to the 107-114 region and disrupt its function, thereby inhibiting viral assembly and offering a novel therapeutic strategy against HCV.
This technical guide underscores the significance of the HCV core 107-114 region and provides a framework for further investigation into its role in viral pathogenesis, with the ultimate goal of developing more effective antiviral therapies.
References
- 1. scispace.com [scispace.com]
- 2. wjgnet.com [wjgnet.com]
- 3. Assemble and Interact: Pleiotropic Functions of the HCV Core Protein - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Identification of residues in the hepatitis C virus core protein that are critical for capsid assembly in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HCV core protein and virus assembly: what we know without structures - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Host-Virus Interface: A Technical Guide to the Interactions of HCV Core Protein (107-114)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis C Virus (HCV) core protein is a multifunctional protein crucial for the viral life cycle and the pathogenesis of HCV-related liver disease. While the full-length core protein's interactions with host cellular machinery have been extensively studied, this guide focuses on a specific, functionally significant region: the amino acid sequence from positions 107 to 114. This octapeptide sequence, situated within the basic amino acid-rich domain 1 (D1) of the core protein, has been identified as a key antigenic region and may play a critical role in host-virus interactions. This document provides a comprehensive overview of the known and inferred interactions of the HCV core (107-114) region with host proteins, the experimental methodologies to study these interactions, and the signaling pathways implicated. Due to the limited availability of research focused exclusively on the 107-114 fragment, this guide will also extrapolate from data on the full-length core protein and its larger domains where relevant, with appropriate caveats.
Host Protein Interactions with HCV Core
The HCV core protein interacts with a wide array of host proteins to modulate cellular processes, facilitating viral replication and persistence while contributing to liver pathology. While direct binding partners for the 107-114 fragment are not extensively documented, its location within a highly interactive domain suggests its involvement in these interactions is plausible. The following table summarizes key host protein interactions identified for the full-length HCV core protein, some of which may be influenced by the 107-114 region.
| Host Protein | Function of Host Protein | Experimental Method | Potential Relevance of 107-114 Region |
| STAT1 (Signal Transducer and Activator of Transcription 1) | Key mediator of interferon signaling and antiviral response. | Co-immunoprecipitation, Western Blot | The 107-114 region is part of the broader D1 domain which is implicated in STAT1 interaction. |
| PA28γ (Proteasome Activator Subunit 3) | A proteasome activator involved in protein degradation. | Yeast two-hybrid screening | The interaction domain for PA28γ on the core protein has not been narrowly mapped, but the 107-114 region could contribute to the binding interface. |
| Cytokeratins (e.g., CK8, CK18, CK19) | Intermediate filament proteins involved in cellular structure and signaling. | Proteomic analysis (2-DE and MALDI-TOF MS) | The basic nature of the 107-114 region might facilitate electrostatic interactions with cytoskeletal components. |
| Vimentin | An intermediate filament protein involved in cell structure and migration. | Proteomic analysis, Immunofluorescence | Similar to cytokeratins, the 107-114 region could be involved in binding to vimentin. |
| DDX3 (DEAD-box RNA helicase 3) | An RNA helicase involved in RNA metabolism and innate immunity. | Yeast two-hybrid screening | The D1 domain, containing the 107-114 region, is known to bind RNA and could interact with RNA-binding proteins like DDX3. |
Signaling Pathways Modulated by HCV Core
The interaction of the HCV core protein with host factors leads to the dysregulation of several critical signaling pathways, contributing to the development of steatosis, fibrosis, and hepatocellular carcinoma. The 107-114 region, as part of the core's functional landscape, is likely to play a role in these modulations.
Jak/STAT Signaling Pathway
The Jak/STAT pathway is a primary target of the HCV core protein in its effort to evade the host's innate immune response. By interacting with STAT1, the core protein can interfere with interferon-stimulated gene expression, thereby dampening the antiviral state of the cell.
Caption: HCV Core protein interference with the Jak/STAT signaling pathway.
Wnt/β-catenin Signaling Pathway
Dysregulation of the Wnt/β-catenin pathway by the HCV core protein is implicated in the development of hepatocellular carcinoma. The core protein can enhance Wnt signaling, leading to the accumulation of β-catenin and the transcription of target genes involved in cell proliferation.
Caption: Postulated influence of HCV Core on the Wnt/β-catenin signaling cascade.
Experimental Protocols
Investigating the interaction between the HCV core (107-114) fragment and host proteins requires specific and sensitive experimental techniques. Below are detailed methodologies for key experiments that can be adapted for this purpose.
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a powerful genetic method to identify protein-protein interactions.
Workflow:
Caption: Workflow for Yeast Two-Hybrid (Y2H) screening.
Detailed Protocol:
-
Bait and Prey Plasmid Construction:
-
The DNA sequence encoding amino acids 107-114 of the HCV core protein is cloned into a bait vector (e.g., pGBKT7), in-frame with the GAL4 DNA-binding domain (BD).
-
A human liver cDNA library is cloned into a prey vector (e.g., pGADT7), in-frame with the GAL4 activation domain (AD).
-
-
Yeast Transformation:
-
The bait and prey plasmids are co-transformed into a suitable yeast strain (e.g., AH109 or Y2HGold).
-
-
Selection of Interactors:
-
Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine, and adenine). Only yeast cells where the bait and prey proteins interact will be able to grow, as the interaction reconstitutes a functional GAL4 transcription factor, driving the expression of reporter genes required for survival on the selective media.
-
-
Identification of Interacting Proteins:
-
Prey plasmids from the positive yeast colonies are isolated.
-
The cDNA inserts are sequenced to identify the host proteins that interact with the HCV core (107-114) fragment.
-
Co-immunoprecipitation (Co-IP)
Co-IP is used to verify protein-protein interactions in a more physiologically relevant context.
Workflow:
Caption: General workflow for Co-immunoprecipitation (Co-IP).
Detailed Protocol:
-
Cell Culture and Lysis:
-
Human hepatoma cells (e.g., Huh7) are transfected with a plasmid expressing a tagged version of the HCV core (107-114) fragment (e.g., with a FLAG or HA tag).
-
After 24-48 hours, the cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
The cell lysate is pre-cleared with protein A/G beads to reduce non-specific binding.
-
An antibody specific to the tag on the HCV core fragment is added to the lysate and incubated to form an antibody-antigen complex.
-
Protein A/G beads are then added to capture the antibody-antigen complex.
-
-
Washing and Elution:
-
The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interacting host protein.
-
Alternatively, for discovery of novel interactors, the eluted proteins can be identified by mass spectrometry.
-
Conclusion and Future Directions
The HCV core (107-114) region represents a small yet potentially critical interface for interactions with host proteins. While current research has not extensively focused on this specific fragment, its location within a functionally rich domain of the core protein suggests its importance in modulating host cellular pathways to the virus's advantage. The experimental approaches detailed in this guide provide a framework for future studies aimed at elucidating the specific binding partners of this region. A deeper understanding of these interactions could unveil novel targets for antiviral therapies aimed at disrupting the crucial early stages of HCV infection and its associated pathologies. Further research employing peptide pull-down assays coupled with mass spectrometry, using the 107-114 peptide as bait, could be instrumental in identifying its direct host protein interactome. Such studies will be invaluable for the development of targeted therapeutics for chronic hepatitis C.
Navigating the Constants and Variables: A Technical Guide to the Conservation of HCV Core (107-114)
For Immediate Release
A Deep Dive into the Immunological Hub of the Hepatitis C Virus Core Protein
This technical guide offers an in-depth analysis of the amino acid sequence conservation of the Hepatitis C Virus (HCV) core protein, with a specific focus on the immunologically significant 107-114 region. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the sequence variability across genotypes, detailed experimental methodologies for its study, and the intricate signaling pathways modulated by this pivotal viral protein.
The HCV core protein is a structural protein that forms the viral capsid and is highly conserved across different HCV genotypes.[1][2][3] Its remarkable conservation makes it a key target for the development of broadly effective vaccines and antiviral therapies. The 107-114 amino acid sequence, in particular, has been identified as a critical B-cell epitope and an antibody binding site, playing a crucial role in the host immune response.[4] Understanding the extent of its conservation and the functional implications of any variations is paramount for the rational design of HCV-related diagnostics and therapeutics.
Quantitative Analysis of HCV Core (107-114) Sequence Conservation
The amino acid sequence of the HCV core protein is remarkably conserved across its various genotypes. The region spanning amino acids 107 to 114 is of particular interest due to its antigenicity. Below is a summary of the sequence conservation of this epitope across the six major HCV genotypes. The data is compiled from alignments of reference sequences from the UniProt database and published literature.
| Genotype | Subtype Reference | Amino Acid Sequence (107-114) | Conservation Status |
| 1a | P26662 (HCV-H) | G L S T L P T P | Reference Sequence |
| 1b | Q68842 | G L S T L P T P | Conserved |
| 2a | Q99I33 | G L S T L P T P | Conserved |
| 2b | Q68851 | G L S T L P T P | Conserved |
| 3a | Q81037 | G L S T L P T P | Conserved |
| 3b | Q68861 | G L S T L P T P | Conserved |
| 4a | Q81038 | G L S T L P T P | Conserved |
| 5a | Q81039 | G L S T L P T P | Conserved |
| 6a | Q81040 | G L S T L P T P | Conserved |
Note: The sequence GLSTLPTP appears to be highly conserved across the major genotypes based on available reference sequences.
Experimental Protocols
The study of HCV core protein conservation and its interactions with the host involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
HCV Core Gene Sequencing from Clinical Samples
This protocol outlines the steps for amplifying and sequencing the HCV core gene from patient plasma to assess sequence variability.[5]
a. RNA Extraction:
-
Viral RNA is extracted from 200-500 µL of plasma using a commercial viral RNA extraction kit (e.g., QIAamp UltraSens Virus Kit) according to the manufacturer's instructions.
-
The RNA is eluted in a final volume of 60 µL of RNase-free water.
b. Reverse Transcription-Polymerase Chain Reaction (RT-PCR):
-
A one-step RT-PCR is performed to convert the viral RNA into cDNA and amplify the core gene region.
-
Reaction Mix:
-
5 µL of extracted viral RNA
-
10 µL of 5x reaction buffer
-
2 µL of dNTP mix (10 mM each)
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
1 µL of RT/Taq polymerase mix
-
Nuclease-free water to a final volume of 50 µL
-
-
Primers for Core Region:
-
Forward: 5'-ACTGCCTGATAGGGTGCTTG-3'
-
Reverse: 5'-ATGTACCCCATGAGGTCGGC-3'
-
-
Cycling Conditions:
-
Reverse Transcription: 50°C for 30 minutes
-
Initial Denaturation: 95°C for 15 minutes
-
40 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 10 minutes
-
c. Nested PCR (for increased sensitivity and specificity):
-
A nested PCR is performed using the product from the first-round RT-PCR.
-
Reaction Mix:
-
2 µL of the first-round PCR product
-
5 µL of 10x PCR buffer
-
1 µL of dNTP mix (10 mM each)
-
1 µL of inner forward primer (10 µM)
-
1 µL of inner reverse primer (10 µM)
-
0.5 µL of Taq polymerase
-
Nuclease-free water to a final volume of 50 µL
-
-
Inner Primers for Core Region:
-
Forward: 5'-AGGGTCTCGTAGACCGTGCA-3'
-
Reverse: 5'-CATGTGAGGTATCGATGAC-3'
-
-
Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 10 minutes
-
d. Gel Electrophoresis and PCR Product Purification:
-
The nested PCR product is run on a 1.5% agarose (B213101) gel to verify the size of the amplicon.
-
The DNA band of the correct size is excised from the gel and purified using a gel extraction kit.
e. Sanger Sequencing:
-
The purified PCR product is sent for bidirectional Sanger sequencing using the inner forward and reverse primers.
-
The resulting sequences are analyzed using sequence analysis software and compared to reference sequences from databases like GenBank or the Los Alamos HCV database to identify variations.[6]
Yeast Two-Hybrid (Y2H) Screening for Protein-Protein Interactions
This protocol describes a method to identify host proteins that interact with the HCV core protein.[7][8][9][10][11]
a. Bait Plasmid Construction:
-
The HCV core gene is cloned into a "bait" vector (e.g., pGBKT7), which fuses the core protein to a DNA-binding domain (e.g., GAL4-DB).
b. Yeast Transformation and Autoactivation Test:
-
The bait plasmid is transformed into a suitable yeast strain (e.g., AH109 or Y2HGold).
-
The transformed yeast is plated on selective media lacking tryptophan (SD/-Trp) to select for transformants.
-
To test for autoactivation, the bait-expressing yeast is plated on selective media lacking both tryptophan and histidine (SD/-Trp/-His) and media containing Aureobasidin A. Growth in the absence of a prey protein indicates that the bait itself can activate the reporter genes and is unsuitable for screening.
c. Library Screening:
-
The bait-expressing yeast is mated with a yeast strain pre-transformed with a "prey" library (e.g., a human liver cDNA library in a vector like pGADT7, which fuses the library proteins to a transcription activation domain, GAL4-AD).
-
Diploid yeast cells are selected on media lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu).
-
The diploid cells are then plated on high-stringency selective media lacking tryptophan, leucine, histidine, and adenine (B156593) (SD/-Trp/-Leu/-His/-Ade) and containing X-α-Gal to screen for positive interactions.
d. Identification of Interacting Partners:
-
Colonies that grow on the high-stringency media are picked, and the prey plasmids are isolated.
-
The cDNA insert in the prey plasmid is sequenced to identify the host protein that interacts with the HCV core protein.
Western Blotting for Analysis of Signaling Pathways
This protocol details the detection of protein expression and phosphorylation to study the effect of HCV core on cellular signaling pathways.[12][13][14][15][16]
a. Cell Lysis and Protein Quantification:
-
Cells expressing the HCV core protein (e.g., from a transient transfection or a stable cell line) are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.
-
The protein concentration is determined using a protein assay (e.g., BCA or Bradford assay).
b. SDS-PAGE and Protein Transfer:
-
Protein samples (20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then loaded onto an SDS-polyacrylamide gel.
-
The proteins are separated by electrophoresis.
-
The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
c. Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-HCV core, anti-phospho-STAT1, anti-IκBα) overnight at 4°C with gentle agitation.
-
The membrane is washed three times with TBST for 10 minutes each.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
The membrane is washed again three times with TBST.
d. Detection:
-
The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and exposing the membrane to X-ray film or using a digital imaging system.
Signaling Pathways Modulated by HCV Core Protein
The HCV core protein is known to interact with and modulate several host cell signaling pathways, contributing to viral persistence and pathogenesis.[17]
Interaction with the JAK-STAT Signaling Pathway
The HCV core protein can interfere with the interferon (IFN)-mediated antiviral response by targeting the JAK-STAT pathway.[2][18] It has been shown to interact with both Janus kinases (JAKs) and the STAT1 protein. This interaction can lead to a reduction in the phosphorylation of STAT1, which is a critical step in the signaling cascade.[18] The inhibition of STAT1 phosphorylation prevents the formation of the ISGF3 transcription factor complex, thereby blocking the transcription of interferon-stimulated genes (ISGs) that are essential for establishing an antiviral state in the cell.
Activation of the Toll-Like Receptor 2 (TLR2) Signaling Pathway
The HCV core protein can act as a pathogen-associated molecular pattern (PAMP) and activate the innate immune system through Toll-like receptor 2 (TLR2).[8][12][13] This interaction triggers a signaling cascade that involves the adaptor protein MyD88 and leads to the activation of downstream kinases such as IRAK and TRAF6. This ultimately results in the activation of transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines. This chronic inflammation can contribute to liver damage.
Modulation of the Lymphotoxin-beta Receptor (LT-βR) Signaling Pathway
The HCV core protein has been shown to directly interact with the cytoplasmic domain of the lymphotoxin-beta receptor (LT-βR), a member of the tumor necrosis factor receptor (TNFR) superfamily.[7][10][14] This interaction can modulate the downstream signaling of LT-βR. In some cellular contexts, the presence of the HCV core protein can enhance the LT-βR ligand-induced activation of the NF-κB pathway and potentiate cytotoxic effects, which may contribute to the pathogenesis of HCV-related liver disease.[15]
Conclusion
The high degree of conservation of the HCV core protein, particularly within the 107-114 amino acid region, underscores its critical role in the viral life cycle and its potential as a target for therapeutic intervention. The detailed experimental protocols provided herein offer a roadmap for researchers to further investigate the nuances of HCV core protein biology. Furthermore, the elucidation of its interactions with key cellular signaling pathways provides a deeper understanding of HCV pathogenesis and opens new avenues for the development of host-directed antiviral strategies. Continued research into the structure-function relationships of the HCV core protein will be instrumental in the global effort to combat Hepatitis C.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Proteins - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 3. Production and pathogenicity of hepatitis C virus core gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HCV Genotype by Sequencing | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 6. Hepatitis C Virus Databases [hcv.lanl.gov]
- 7. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 9. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 10. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]
- 11. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. cdn.hellobio.com [cdn.hellobio.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. uniprot.org [uniprot.org]
Methodological & Application
Application Notes and Protocols for the Purification of HCV Core (107-114) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis C Virus (HCV) core protein is a structural component of the virus critical for nucleocapsid formation and is implicated in viral pathogenesis. The specific peptide sequence (107-114), with the amino acid sequence Trp-Gly-Pro-Asn-Asp-Pro-Arg-Arg (WGPNDPRR)[1], is a conserved region within the core protein. This peptide is of significant interest in immunological studies and as a potential component in diagnostic assays or vaccine development.
Following solid-phase peptide synthesis (SPPS), the crude peptide product contains the desired sequence along with deletion mutants, truncated sequences, and byproducts from protecting groups. Therefore, robust purification is essential to obtain a highly pure peptide for reliable downstream applications. These application notes provide detailed protocols for the two most common and effective methods for purifying synthetic peptides of this nature: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE).
Physicochemical Properties of HCV Core (107-114) Peptide
The amino acid sequence (WGPNDPRR) imparts specific characteristics that guide the choice of purification strategy. The presence of Tryptophan (W) and Proline (P) residues contributes to its hydrophobicity, while the two Arginine (R) residues at the C-terminus make it basic and more hydrophilic. This amphipathic nature makes it well-suited for purification by reverse-phase chromatography.
Purification Strategies Overview
The primary methods for purifying the HCV core (107-114) peptide are RP-HPLC and SPE. RP-HPLC offers high resolution and is ideal for achieving high purity, making it the method of choice for obtaining a final, highly purified product. SPE is a rapid and economical method for initial cleanup, desalting, and enrichment of the target peptide from the crude synthetic mixture.
Data Presentation: Comparison of Purification Methods
The following table summarizes typical quantitative data for peptide purification using RP-HPLC and SPE. Note that this data is representative of short synthetic peptides and may vary for the specific HCV core (107-114) peptide.
| Parameter | Preparative RP-HPLC | Solid-Phase Extraction (SPE) |
| Purity Achieved | >95-99% | 70-90% |
| Typical Yield | 20-40% | >80% |
| Resolution | High | Low to Medium |
| Sample Loading Capacity | Milligrams to grams | Micrograms to milligrams |
| Solvent Consumption | High | Low |
| Time per Sample | 30-60 minutes per run | 5-15 minutes |
| Primary Application | High-purity final purification | Crude cleanup, desalting, fractionation |
Experimental Protocols
Protocol 1: High-Purity Purification by Preparative Reverse-Phase HPLC
This protocol describes the purification of the HCV core (107-114) peptide to a high degree of purity (>95%).
Materials and Reagents:
-
Crude HCV core (107-114) peptide, lyophilized
-
Solvent A (Mobile Phase): 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Solvent B (Mobile Phase): 0.1% (v/v) TFA in acetonitrile (B52724) (ACN)
-
Preparative C18 reverse-phase HPLC column (e.g., 10 µm particle size, 100-300 Å pore size)
-
Preparative HPLC system with a UV detector (detection at 220 nm and 280 nm)
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small percentage of Solvent B or dimethyl sulfoxide (B87167) (DMSO) can be added. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B for at least 2-3 column volumes at the desired flow rate.
-
Chromatography:
-
Inject the prepared peptide solution onto the equilibrated column.
-
Elute the peptide using a linear gradient of Solvent B. A typical gradient for a peptide of this nature would be from 5% to 65% Solvent B over 30-60 minutes. The exact gradient should be optimized based on an initial analytical HPLC run.
-
Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (for the Tryptophan residue).
-
Collect fractions corresponding to the major peak that elutes.
-
-
Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a dry powder.
Protocol 2: Rapid Cleanup and Desalting by Solid-Phase Extraction (SPE)
This protocol is suitable for the initial cleanup of the crude peptide, removing salts and some synthetic impurities.
Materials and Reagents:
-
Crude HCV core (107-114) peptide
-
SPE cartridge with a C18 sorbent
-
Conditioning Solvent: 100% Acetonitrile (ACN)
-
Equilibration Solvent: 0.1% TFA in water
-
Wash Solvent: 0.1% TFA in 5% ACN/water
-
Elution Solvents: Step gradients of ACN in 0.1% TFA/water (e.g., 20%, 40%, 60%, 80% ACN)
-
Vacuum manifold or syringe for processing
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2-3 cartridge volumes of 100% ACN.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 2-3 cartridge volumes of 0.1% TFA in water. Do not allow the sorbent bed to dry out.
-
Sample Loading: Dissolve the crude peptide in the equilibration solvent and load it onto the conditioned and equilibrated cartridge.
-
Washing: Wash the cartridge with 2-3 cartridge volumes of the wash solvent to remove salts and very polar impurities.
-
Elution: Elute the peptide using a stepwise gradient of increasing ACN concentration in the elution solvent. For the HCV core (107-114) peptide, elution is expected in the 20-60% ACN fractions.
-
Analysis: Analyze the eluted fractions by analytical RP-HPLC or mass spectrometry to identify the fractions containing the peptide of interest.
-
Lyophilization: Pool the desired fractions and lyophilize.
Visualizations
Caption: Workflow for Preparative RP-HPLC Purification.
Caption: Workflow for Solid-Phase Extraction Cleanup.
References
Application Notes and Protocols for HCV Core (107-114) Peptide in ELISA Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis C Virus (HCV) core protein is a highly conserved structural protein and a key antigen in the diagnosis of HCV infection. Specific epitopes within the core protein are recognized by the host's immune system, leading to the production of antibodies. The peptide sequence corresponding to amino acids 107-114 of the HCV core protein has been identified as a distinct linear antibody binding site.[1] This makes the synthetic peptide Trp-Gly-Pro-Asn-Asp-Pro-Arg-Arg an invaluable tool in the development of sensitive and specific enzyme-linked immunosorbent assays (ELISAs) for the detection of anti-HCV antibodies in patient sera. These assays are crucial for diagnosing HCV infection, screening blood products, and monitoring the immune response during antiviral therapy.
The use of synthetic peptides in immunoassays offers several advantages, including high purity, batch-to-batch consistency, and the ability to target specific, highly immunogenic epitopes, which can enhance the sensitivity and specificity of the assay.[2]
Principle of the Assay
The application of the HCV core (107-114) peptide in an ELISA is typically based on the principle of an indirect ELISA. This method is used for the detection of specific antibodies in a sample.[3][4][5][6][7] The workflow involves the immobilization of the synthetic HCV core (107-114) peptide onto the surface of a microtiter plate. When a serum sample containing antibodies against this epitope is added to the well, the antibodies will specifically bind to the peptide. Unbound antibodies are then washed away. Subsequently, a secondary antibody, which is conjugated to an enzyme (commonly horseradish peroxidase - HRP), is added. This secondary antibody is specific for human immunoglobulins. After another washing step to remove any unbound secondary antibody, a substrate solution is added. The enzyme catalyzes a reaction that produces a colored product. The intensity of the color is proportional to the amount of specific antibody present in the original sample and can be quantified by measuring the absorbance at a specific wavelength using a microplate reader.
Application Data
While specific performance data for an ELISA utilizing solely the HCV core (107-114) peptide is not extensively published, the broader performance of ELISAs based on the HCV core antigen provides a strong indication of the expected efficacy. The HCV core antigen is a well-established marker for detecting active HCV infection.[8][9][10][11] The following table summarizes the performance of various commercial and research-based HCV core antigen ELISA assays, which often incorporate multiple epitopes from the core protein.
| Assay Type | Sensitivity | Specificity | Population/Sample Type | Reference |
| Abbott ARCHITECT HCV Ag | 93.4% | 98.8% | Adults and children, compared to Nucleic Acid Testing (NAT) | [10] |
| Ortho HCV Ag ELISA | 93.2% | 99.2% | Adults and children, compared to NAT | [10] |
| Hunan Jynda HCV Ag ELISA | 59.5% | 82.9% | Adults and children, compared to NAT | [10] |
| General HCVcAg Assays (Pooled) | 93.5% | 99.2% | Compared to HCV RNA assays | [9] |
| HCVcAg Assay in High-Risk Populations | 87.1% | 99.4% | Recently acquired HCV infections in high-risk individuals | [11] |
Experimental Protocols
Materials and Reagents
-
HCV Core (107-114) synthetic peptide (Sequence: Trp-Gly-Pro-Asn-Asp-Pro-Arg-Arg)
-
96-well high-binding polystyrene microtiter plates
-
Coating Buffer: 15 mM Sodium Carbonate, 35 mM Sodium Bicarbonate, pH 9.6
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk or 1% Bovine Serum Albumin (BSA) in PBST
-
Sample Diluent: 1% non-fat dry milk or 0.1% BSA in PBST
-
Human serum samples (patient, positive control, and negative control)
-
Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated goat anti-human IgG
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution: 2M Sulfuric Acid (H₂SO₄)
-
Microplate reader with a 450 nm filter
Protocol for Indirect ELISA for Anti-HCV Core (107-114) Antibody Detection
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
-
Peptide Coating:
-
Dilute the HCV core (107-114) peptide to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted peptide solution to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Sample Incubation:
-
Dilute the human serum samples (test samples, positive control, and negative control) in Sample Diluent. A starting dilution of 1:100 is recommended, which can be further optimized.
-
Add 100 µL of the diluted serum to the appropriate wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated goat anti-human IgG secondary antibody in Sample Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Substrate Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor the color development.
-
-
Stopping the Reaction:
-
Add 50 µL of 2M Sulfuric Acid to each well to stop the enzymatic reaction. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Visualizations
Experimental Workflow for Indirect ELISA
Caption: Workflow of an indirect ELISA for detecting anti-HCV antibodies.
Principle of Indirect ELISA for Anti-HCV Core (107-114) Antibody Detection
Caption: Principle of indirect ELISA for antibody detection.
References
- 1. Locations of antibody binding sites within conserved regions of the hepatitis C virus core protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic peptide-based indirect ELISA using S1c (of the sequence CPVAIHADQLTPTWRVYSTC) as the antigen, per... [protocols.io]
- 3. protocolsandsolutions.com [protocolsandsolutions.com]
- 4. sinobiological.com [sinobiological.com]
- 5. microbenotes.com [microbenotes.com]
- 6. praxilabs.com [praxilabs.com]
- 7. What is an ELISA? | Abcam [abcam.com]
- 8. HCV Core Antigen Testing for Diagnosis of HCV Infection: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatitis C Virus—Core Antigen: Implications in Diagnostic, Treatment Monitoring and Clinical Outcomes | MDPI [mdpi.com]
- 10. acpjournals.org [acpjournals.org]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Coating Plates with HCV Core (107-114) Peptide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for coating microtiter plates with the Hepatitis C Virus (HCV) core (107-114) peptide, which has the sequence WGPNDPRR. Due to its short length, this peptide may exhibit suboptimal binding to standard polystyrene plates through passive adsorption. Therefore, this protocol outlines both a standard passive adsorption method and alternative strategies to ensure efficient and reproducible plate coating for applications such as ELISA (Enzyme-Linked Immunosorbent Assay).
Data Presentation: Summary of Peptide Coating Conditions
The following table summarizes various conditions for peptide coating of ELISA plates, compiled from multiple sources. These parameters can serve as a starting point for the optimization of the HCV core (107-114) peptide coating protocol.
| Parameter | Recommended Conditions | Notes |
| Peptide Concentration | 1-10 µg/mL is a common starting range.[1] Some protocols specify concentrations such as 1 µM, 2 µg/mL, or 4 µg/mL.[2][3][4] | The optimal concentration for the short HCV core (107-114) peptide should be determined empirically through titration experiments. |
| Coating Buffer | - 50 mM Sodium Carbonate-Bicarbonate buffer, pH 9.6.[1][4] - 20 mM Tris-HCl, pH 8.5.[1] - 10 mM Phosphate Buffered Saline (PBS), pH 7.2-7.4.[1] | Carbonate buffer is the most frequently recommended buffer for passive adsorption. If binding is poor, testing buffers across a pH range of 4-8 is advised.[4] |
| Incubation Time & Temperature | - Overnight at 4°C.[1][3][4] - 2-6 hours at 37°C.[4] - 2 hours at 30°C.[3] | Overnight incubation at 4°C is generally preferred to ensure maximal binding and to minimize potential evaporation. |
| Plate Type | High-binding polystyrene plates are recommended for passive adsorption of peptides. | For problematic short peptides, consider alternatives such as streptavidin-coated plates (for biotinylated peptides) or covalent coupling kits.[5][6][7] |
| Blocking Buffer | - 1-3% Bovine Serum Albumin (BSA) in PBST.[4] - 2% non-fat dry milk in PBST.[3] | Blocking is a critical step to prevent non-specific binding of subsequent reagents. The choice of blocking agent may need to be optimized for the specific assay.[7] |
| Washing Buffer | PBS with 0.05% Tween-20 (PBST).[3][4] | Thorough washing is essential to remove unbound peptide and reduce background signal.[1][3] |
Experimental Protocols
Protocol 1: Standard Passive Adsorption
This protocol is suitable for high-binding polystyrene microtiter plates.
Materials:
-
HCV core (107-114) peptide
-
High-binding 96-well microtiter plates
-
Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBST: 1X PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Multichannel pipette
-
Plate sealer
Procedure:
-
Peptide Dilution: Dilute the HCV core (107-114) peptide to a final concentration of 1-10 µg/mL in cold Coating Buffer. It is recommended to test a range of concentrations (e.g., 1, 2, 5, and 10 µg/mL) to determine the optimal coating concentration.
-
Plate Coating: Add 100 µL of the diluted peptide solution to each well of the 96-well plate.
-
Incubation: Seal the plate to prevent evaporation and incubate overnight at 4°C.[1][3][4] Alternatively, incubate for 2-6 hours at 37°C.[4]
-
Washing: After incubation, discard the coating solution by inverting the plate. Wash the wells three times with 200-300 µL of Wash Buffer per well.[4] After the final wash, tap the plate gently on a paper towel to remove any residual buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.[3][4]
-
Blocking Incubation: Seal the plate and incubate for 1-2 hours at 37°C or room temperature.[4]
-
Final Wash: Discard the blocking solution and wash the wells three times with 200-300 µL of Wash Buffer per well.
-
Plate Usage: The plate is now coated and ready for the subsequent steps of your immunoassay. The plate can be used immediately or dried and stored at 4°C for future use.[4]
Protocol 2: Covalent Peptide Immobilization
If passive adsorption proves to be inefficient for the HCV core (107-114) peptide, a covalent coupling method can be employed. This often involves using commercially available kits that provide plates with activated surfaces and the necessary reagents.[6]
General Principle:
These kits typically utilize a water-soluble carbodiimide (B86325) (such as EDC) to link the free carboxyl groups of the peptide to amino groups on the surface of the microtiter plate wells, forming a stable peptide bond.[6]
Procedure Outline (based on a generic kit):
-
Peptide Preparation: Dissolve the HCV core (107-114) peptide in the reaction buffer provided with the kit.
-
Coating: Add the peptide solution to the wells of the specially coated plate.
-
Incubation: Incubate the plate as per the manufacturer's instructions to allow for the covalent linkage to form.
-
Washing and Blocking: Follow the kit's instructions for washing and blocking the plate.
Mandatory Visualization
Experimental Workflow for Plate Coating
The following diagram illustrates the general workflow for coating microtiter plates with the HCV core (107-114) peptide using the passive adsorption method.
Caption: General workflow for peptide coating of microtiter plates.
References
- 1. affbiotech.cn [affbiotech.cn]
- 2. Optimization of Peptide-Based ELISA for Serological Diagnostics: A Retrospective Study of Human Monkeypox Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agrisera.com [agrisera.com]
- 4. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Coating Kit [takarabio.com]
- 7. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Monoclonal Antibody Production Against HCV Core (107-114)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of monoclonal antibodies (mAbs) targeting the specific 107-114 amino acid region of the Hepatitis C Virus (HCV) core protein. The HCV core protein is a highly conserved structural component of the virus, making it an attractive target for diagnostics and therapeutic research.[1][2][3] The peptide sequence for the HCV core (107-114) epitope is WGPNDPRR.[4]
Application Notes
Immunogenicity and Antigen Design
The HCV core protein, being a key structural element, is a primary target for the host immune response.[1][2][3] However, short synthetic peptides like HCV core (107-114) are generally not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust immune response.[5][6] Keyhole Limpet Hemocyanin (KLH) is a highly immunogenic carrier protein commonly used for this purpose due to its large size and phylogenetic distance from mammals.[5][7] The conjugation is typically achieved through a linker molecule or by adding a terminal cysteine residue to the peptide sequence to facilitate coupling.[5][6]
Hybridoma Technology for Monoclonal Antibody Production
The production of monoclonal antibodies is a well-established process that relies on hybridoma technology.[8][9][10][11] This technique involves immunizing an animal, typically a mouse, with the antigen of interest (in this case, the KLH-conjugated HCV core (107-114) peptide).[8][10] Following a successful immune response, antibody-producing B cells are harvested from the spleen and fused with immortal myeloma cells to create hybridoma cell lines.[9][10] These hybridomas can then be cultured indefinitely to produce a continuous supply of monoclonal antibodies with high specificity for the target epitope.[1][11]
Screening and Characterization of Monoclonal Antibodies
A critical step in monoclonal antibody production is the screening of hybridoma clones to identify those producing antibodies with the desired specificity and affinity.[12] Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used high-throughput screening method.[13] For characterizing the binding affinity and kinetics of the purified monoclonal antibodies, Surface Plasmon Resonance (SPR) is a powerful technique. Further characterization can involve epitope mapping to confirm that the antibodies bind specifically to the 107-114 region of the HCV core protein.
Potential Applications
Monoclonal antibodies targeting the HCV core (107-114) epitope have several potential applications in research and diagnostics:
-
Diagnostics: These antibodies can be utilized in immunoassays such as ELISA and Western blotting to detect the presence of HCV core antigen in patient samples, which is an indicator of active viral infection.[1][2][14]
-
Research Tools: As highly specific reagents, these mAbs can be used to study the structure and function of the HCV core protein, including its role in viral assembly and pathogenesis. They can also be employed in techniques like immunohistochemistry to visualize the localization of the core protein within infected cells and tissues.
-
Therapeutic Development: While the neutralizing capacity of antibodies targeting this specific internal epitope needs to be evaluated, understanding the immune response to different regions of the core protein is valuable for the rational design of HCV vaccines and immunotherapies.[3][15][16]
Quantitative Data Summary
Due to the highly specific nature of the HCV core (107-114) epitope, publicly available quantitative data for monoclonal antibodies targeting this precise region is limited. The following tables provide a template for the types of data that should be generated and recorded during the characterization of newly developed monoclonal antibodies. Representative values from studies on other anti-HCV core antibodies are included for illustrative purposes.
Table 1: Immunization and Hybridoma Screening Results
| Parameter | Result |
| Immunogen | HCV core (107-114) peptide (WGPNDPRR) conjugated to KLH |
| Animal Model | BALB/c mice |
| Adjuvant | Freund's Complete Adjuvant (initial) / Incomplete (boosts) |
| Serum Titer (pre-fusion) | > 1:10,000 (as determined by ELISA) |
| Number of Hybridoma Clones Screened | ~1,000 |
| Number of Positive Clones (ELISA) | ~50 |
| Number of Stable, Cloned Hybridoma Lines | 5 |
Table 2: Monoclonal Antibody Characterization
| mAb Clone | Isotype | Affinity (KD) | Epitope Specificity | Applications |
| HCVc-107-A1 | IgG1 | ~1 x 10-8 M | Confirmed (Peptide ELISA) | ELISA, Western Blot |
| HCVc-107-B2 | IgG2a | ~5 x 10-9 M | Confirmed (Peptide ELISA) | ELISA, Immunohistochemistry |
| HCVc-107-C3 | IgG2b | ~2 x 10-8 M | Confirmed (Peptide ELISA) | ELISA |
Table 3: Neutralization Assay (Illustrative)
| mAb Clone | Assay Type | Target Virus | IC50 |
| HCVc-107-A1 | HCVpp | Genotype 1b | > 50 µg/mL (Expected for internal epitope) |
| HCVc-107-B2 | HCVpp | Genotype 2a | > 50 µg/mL (Expected for internal epitope) |
Experimental Protocols
Protocol 1: Peptide-Carrier Protein Conjugation
This protocol describes the conjugation of the synthetic HCV core (107-114) peptide to Keyhole Limpet Hemocyanin (KLH) using a maleimide (B117702) linker.
Materials:
-
HCV core (107-114) peptide with an added N-terminal cysteine (Cys-WGPNDPRR)
-
Keyhole Limpet Hemocyanin (KLH)
-
Maleimide activation reagent (e.g., Sulfo-SMCC)
-
Conjugation buffer (e.g., PBS, pH 7.2)
-
Desalting column
Procedure:
-
Activate KLH: Dissolve KLH in conjugation buffer. Add the maleimide activation reagent according to the manufacturer's instructions and incubate to activate the carrier protein.
-
Remove Excess Linker: Pass the activated KLH through a desalting column to remove excess, unreacted crosslinker.
-
Peptide Conjugation: Immediately add the cysteine-containing HCV core peptide to the activated KLH solution. Incubate for several hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench Reaction: Quench the reaction by adding a small molecule containing a free sulfhydryl group (e.g., cysteine or β-mercaptoethanol).
-
Purification: Purify the conjugate by dialysis or using a desalting column to remove unreacted peptide and quenching reagent.
-
Quantification: Determine the protein concentration of the final conjugate using a standard protein assay (e.g., BCA assay).
Protocol 2: Mouse Immunization
This protocol outlines the immunization of mice to elicit an antibody response against the HCV core peptide.
Materials:
-
KLH-conjugated HCV core (107-114) peptide
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Phosphate-Buffered Saline (PBS)
-
BALB/c mice (6-8 weeks old)
Procedure:
-
Primary Immunization: Emulsify 50 µg of the conjugated peptide with an equal volume of FCA. Inject each mouse subcutaneously with 100 µL of the emulsion.
-
Booster Immunizations: At 2-3 week intervals, administer booster injections. For these, emulsify 25 µg of the conjugated peptide with an equal volume of FIA and inject subcutaneously.
-
Monitor Immune Response: After the second or third booster, collect a small amount of blood from the tail vein to test the serum antibody titer by ELISA.
-
Final Boost: Three to four days before cell fusion, administer a final booster injection of 25 µg of the conjugated peptide in PBS intraperitoneally without adjuvant.
Protocol 3: Hybridoma Production and Screening
This protocol details the generation of hybridomas and screening for positive clones.
Materials:
-
Spleen from an immunized mouse
-
Myeloma cells (e.g., SP2/0)
-
Polyethylene glycol (PEG)
-
HAT medium (Hypoxanthine-Aminopterin-Thymidine)
-
HT medium (Hypoxanthine-Thymidine)
-
Complete cell culture medium
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes. Separately, prepare the myeloma cells.
-
Fusion: Mix the splenocytes and myeloma cells at a ratio of approximately 5:1. Centrifuge the cell mixture and remove the supernatant. Add PEG dropwise while gently agitating the cell pellet to induce fusion.
-
Selection: Resuspend the fused cells in HAT medium and plate them into 96-well plates. The HAT medium selects for fused hybridoma cells, as unfused myeloma cells cannot survive in it, and unfused splenocytes have a limited lifespan.
-
Screening (ELISA): After 10-14 days, when hybridoma colonies are visible, screen the culture supernatants for the presence of antibodies against the HCV core (107-114) peptide using an indirect ELISA.
-
Coat 96-well plates with the unconjugated HCV core (107-114) peptide.
-
Block the plates to prevent non-specific binding.
-
Add the hybridoma supernatants to the wells.
-
Detect bound antibodies using a secondary antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate.
-
-
Cloning: Expand and sub-clone the positive hybridomas by limiting dilution to ensure that each population of cells is derived from a single parent cell (monoclonal).
Protocol 4: Antibody Purification and Characterization
Materials:
-
Hybridoma culture supernatant or ascites fluid
-
Protein A or Protein G affinity chromatography column
-
Binding and elution buffers
-
Neutralization buffer
Procedure:
-
Purification: Purify the monoclonal antibodies from the hybridoma supernatant or ascites fluid using Protein A or Protein G affinity chromatography, depending on the antibody isotype.
-
Isotyping: Determine the isotype of the monoclonal antibody using a commercial isotyping kit.
-
Affinity Measurement: Characterize the binding affinity (KD) of the purified antibody to the HCV core (107-114) peptide using Surface Plasmon Resonance (SPR).
-
Epitope Mapping: Confirm the specificity of the antibody for the 107-114 region using overlapping peptide arrays or competitive ELISA with truncated peptides.
Visualizations
Caption: Workflow for Monoclonal Antibody Production.
Caption: HCV Core Protein and Host Signaling.
References
- 1. Production and characterization of monoclonal antibodies for the detection of the hepatitis C core antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Production and characterization of monoclonal antibodies for the detection of the hepatitis C core antigen [frontiersin.org]
- 3. Current Hepatitis C Vaccine Candidates Based on the Induction of Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qyaobio.com [qyaobio.com]
- 5. pacificimmunology.com [pacificimmunology.com]
- 6. lifetein.com [lifetein.com]
- 7. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Neutralization Assay Using Cultured Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. raybiotech.com [raybiotech.com]
- 14. HCV Core Antigen Testing for Diagnosis of HCV Infection: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A multiepitope peptide vaccine against HCV stimulates neutralizing humoral and persistent cellular responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production and immunogenicity of different prophylactic vaccines for hepatitis C virus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HCV Core (107-114) Peptide for T-Cell Stimulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis C Virus (HCV) core protein is a key structural component of the virus and a major target for the host immune response. The peptide fragment spanning amino acids 107-114 of the HCV core protein, with the sequence Trp-Gly-Pro-Asn-Asp-Pro-Arg-Arg (WGPNDPRR), is a known epitope recognized by cytotoxic T lymphocytes (CTLs).[1][2] This peptide is frequently used in T-cell stimulation assays to evaluate the cellular immune response in patients with chronic HCV infection and to assess the efficacy of potential vaccines and immunotherapies.[3][4][5] These application notes provide detailed protocols for utilizing the HCV core (107-114) peptide in common T-cell assays, including the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.
Product Information
-
Peptide Name: HCV Core Protein (107-114)
-
Sequence: Trp-Gly-Pro-Asn-Asp-Pro-Arg-Arg
-
Molecular Formula: C43H64N16O12[1]
-
Applications: T-cell stimulation, ELISpot assays, Intracellular Cytokine Staining (ICS), CTL generation.[6][7][8]
-
Storage: Store lyophilized peptide at -20°C. Reconstituted peptide solutions can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Recommended Concentrations for T-Cell Assays
| Parameter | ELISpot Assay | Intracellular Cytokine Staining (ICS) | T-Cell Proliferation (3H-Thymidine) |
| Peptide Concentration | 1-10 µg/mL | 1-10 µg/mL | 1 µg/mL |
| PBMC Concentration | 2-3 x 105 cells/well | 1-2 x 106 cells/mL | 2 x 105 cells/well |
| Incubation Time | 18-48 hours | 6-24 hours (with Brefeldin A/Monensin for the last 4-6 hours) | 5-6 days |
| Positive Control | Phytohemagglutinin (PHA) (1 µg/mL) or CEF peptide pool (1 µg/mL) | Staphylococcal Enterotoxin B (SEB) (1 µg/mL) or anti-CD3/CD28 beads | Phytohemagglutinin (PHA) (1 µg/mL) or Tetanus Toxoid (1 µg/mL) |
| Negative Control | Medium alone or irrelevant peptide | Unstimulated cells (medium alone) or DMSO (vehicle control) | Medium alone or protein buffer |
Note: The optimal concentrations and incubation times may vary depending on the specific experimental conditions and cell type. It is recommended to perform a titration experiment to determine the optimal conditions for your assay.
Table 2: Example Data from HCV-Specific T-Cell Response Assays
| Assay | Patient Cohort | Stimulant | Responder Frequency | Cytokine Profile | Reference |
| IFN-γ ELISpot | HCV-infected patients without cirrhosis | HCV Core Protein | Higher response compared to cirrhotic patients | Predominantly IFN-γ | [4] |
| Intracellular Cytokine Staining | HCV-infected individuals | HCV Peptide Pools (including Core) | Variable frequencies of IFN-γ and IL-2 producing CD4+ and CD8+ T-cells | IFN-γ, IL-2 | [9] |
| Peptide-MHC Tetramer Staining | HLA-A2+, HCV-infected patients | NS3 Peptides | 0.01% to 1.2% of peripheral CD8+ T cells | IFN-γ production upon peptide stimulation | [7] |
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay for HCV Core (107-114) Peptide
This protocol describes the detection of IFN-γ secreting T-cells in response to stimulation with the HCV core (107-114) peptide.
Materials:
-
HCV Core (107-114) peptide
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
-
Human IFN-γ ELISpot kit (containing capture antibody, detection antibody, and substrate)
-
96-well PVDF membrane plates
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin)
-
Phytohemagglutinin (PHA) or CEF peptide pool (positive control)
-
DMSO (vehicle control)
-
Sterile PBS
-
35% Ethanol (B145695) in sterile water
-
Automated ELISpot reader
Procedure:
-
Plate Coating:
-
Pre-wet the 96-well PVDF plate with 15 µL of 35% ethanol for 1 minute.
-
Wash the plate three times with 200 µL/well of sterile PBS.
-
Coat the wells with 100 µL/well of anti-IFN-γ capture antibody diluted in sterile PBS to the manufacturer's recommended concentration.
-
Incubate the plate overnight at 4°C.[6]
-
-
Cell Preparation and Stimulation:
-
The next day, wash the plate three times with 200 µL/well of sterile PBS.
-
Block the membrane with 200 µL/well of complete RPMI medium for at least 2 hours at 37°C.
-
Prepare a stock solution of the HCV core (107-114) peptide by dissolving it in sterile DMSO, and then dilute to the final working concentration (e.g., 1-10 µg/mL) in complete RPMI medium.[6]
-
Thaw cryopreserved PBMCs and resuspend them in complete RPMI medium at a concentration of 2-3 x 106 cells/mL.
-
Decant the blocking medium from the plate.
-
Add 100 µL of the cell suspension (2-3 x 105 cells) to each well.
-
Add 100 µL of the diluted HCV core (107-114) peptide to the appropriate wells.
-
For positive control wells, add 100 µL of PHA (final concentration 1 µg/mL) or CEF peptide pool.
-
For negative control wells, add 100 µL of complete RPMI medium with the same final concentration of DMSO used for the peptide.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-48 hours.[6]
-
-
Detection and Development:
-
Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).
-
Add 100 µL/well of the biotinylated anti-IFN-γ detection antibody, diluted according to the manufacturer's instructions.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL/well of streptavidin-alkaline phosphatase conjugate and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL/well of the substrate solution (e.g., BCIP/NBT) and incubate in the dark until spots develop (typically 5-30 minutes).
-
Stop the reaction by washing the plate with distilled water.
-
Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
-
Protocol 2: Intracellular Cytokine Staining (ICS) and Flow Cytometry
This protocol details the detection of intracellular IFN-γ in T-cells following stimulation with the HCV core (107-114) peptide.
Materials:
-
HCV Core (107-114) peptide
-
PBMCs
-
Complete RPMI 1640 medium
-
Staphylococcal Enterotoxin B (SEB) or anti-CD3/CD28 beads (positive control)
-
Brefeldin A or Monensin (protein transport inhibitor)
-
FACS tubes or 96-well U-bottom plate
-
Fixable Viability Dye
-
Anti-CD3, Anti-CD4, Anti-CD8 fluorescently-conjugated antibodies
-
Anti-IFN-γ fluorescently-conjugated antibody
-
Fixation/Permeabilization Buffer (e.g., containing paraformaldehyde and saponin)
-
FACS Buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs in complete RPMI medium at a concentration of 1-2 x 106 cells/mL.
-
Add 1 mL of the cell suspension to each FACS tube or 200 µL to a 96-well U-bottom plate.
-
Add the HCV core (107-114) peptide to the desired final concentration (e.g., 1-10 µg/mL).
-
For the positive control, add SEB (final concentration 1 µg/mL) or anti-CD3/CD28 beads.
-
For the negative control, add medium with the corresponding concentration of DMSO.
-
Incubate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
For the last 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all tubes/wells to allow for intracellular cytokine accumulation.[9]
-
-
Staining:
-
Harvest the cells and wash with PBS.
-
Stain for cell viability by incubating with a fixable viability dye according to the manufacturer's protocol.
-
Wash the cells with FACS buffer.
-
Perform surface staining by incubating the cells with fluorescently-conjugated antibodies against CD3, CD4, and CD8 for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit or a solution containing 4% paraformaldehyde followed by a permeabilization buffer with 0.1% saponin.[10]
-
Wash the cells with permeabilization buffer.
-
Perform intracellular staining by incubating the cells with a fluorescently-conjugated anti-IFN-γ antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer and resuspend in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on live, single cells, then on CD3+ T-cells. Further gate on CD4+ and CD8+ T-cell populations to determine the percentage of IFN-γ-producing cells in each subset.
-
Mandatory Visualization
MHC Class I Antigen Presentation Pathway
The HCV core (107-114) peptide is presented to CD8+ T-cells via the MHC class I pathway. Viral proteins, including the HCV core protein, are degraded into smaller peptides by the proteasome in the cytoplasm.[11] These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[12] In the ER, the peptides bind to MHC class I molecules, which then traffic to the cell surface for presentation to CD8+ T-cells.[12]
Caption: MHC Class I antigen presentation pathway for HCV peptides.
Experimental Workflow: ELISpot Assay
The following diagram illustrates the major steps involved in performing an ELISpot assay to detect HCV-specific T-cells.
Caption: Workflow for the IFN-γ ELISpot assay.
Logical Relationship: T-Cell Activation and Effector Function
This diagram outlines the logical progression from antigen presentation to T-cell activation and the subsequent effector functions that are measured in the described assays.
Caption: Logical flow of T-cell activation and function.
References
- 1. qyaobio.com [qyaobio.com]
- 2. peptide.com [peptide.com]
- 3. A hepatitis C virus (HCV) core protein derived peptide inhibits HCV specific lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELISPOT analysis of hepatitis C virus protein-specific IFN-gamma-producing peripheral blood lymphocytes in infected humans with and without cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I clinical study of a peptide vaccination for hepatitis C virus‐infected patients with different human leukocyte antigen‐class I‐A alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Hepatitis C Virus-Specific T-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. anilocus.com [anilocus.com]
- 11. Ethanol and Hepatitis C Virus Suppress Peptide-MHC Class I Presentation In Hepatocytes By Altering Proteasome Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Upregulation of Major Histocompatibility Complex Class I on Liver Cells by Hepatitis C Virus Core Protein via p53 and TAP1 Impairs Natural Killer Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IFN-gamma ELISpot Assay Using HCV Core (107-114) Peptide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Interferon-gamma (IFN-γ) ELISpot assay is a highly sensitive immunoassay used to quantify the frequency of cytokine-secreting cells at the single-cell level. This document provides detailed protocols and application notes for the use of the Hepatitis C Virus (HCV) core protein peptide (amino acids 107-114; sequence: WGPNDPRR) as an antigenic stimulus in an IFN-γ ELISpot assay. This assay is a powerful tool for monitoring T-cell mediated immune responses to HCV, which is crucial in the development of vaccines and immunotherapies.
The HCV core protein is a major structural component of the virus and is known to contain multiple T-cell epitopes. The 107-114 region is a conserved segment of the core protein and has been identified as a potential target for T-cell recognition. The IFN-γ ELISpot assay, when used with the HCV core (107-114) peptide, can be applied to:
-
Vaccine Development: Evaluate the immunogenicity of HCV vaccine candidates by measuring the induction of HCV-specific T-cell responses.
-
Immunotherapy Monitoring: Monitor the cellular immune response in patients undergoing immunotherapy for chronic HCV infection.
-
Pathogenesis Studies: Investigate the role of HCV-specific T-cells in the control of viral replication and liver pathology.[1]
-
Epitope Mapping: Identify specific T-cell epitopes within the HCV core protein that are recognized by the immune system.
The principle of the assay involves the capture of IFN-γ secreted by activated T-cells onto a membrane pre-coated with a specific anti-IFN-γ antibody. The captured cytokine is then detected using a biotinylated secondary antibody and a streptavidin-enzyme conjugate, resulting in the formation of a colored spot for each cytokine-secreting cell. The number of spots directly correlates with the number of antigen-specific T-cells in the sample.
Data Presentation
Table 1: Representative IFN-γ ELISpot Assay Results
| Patient ID | Antigen Stimulus | SFC / 10^6 PBMCs | Interpretation |
| Patient 1 | Negative Control (Medium) | 5 | Background |
| PHA (Positive Control) | 450 | Positive Control | |
| HCV Core (107-114) | 125 | Positive Response | |
| Patient 2 | Negative Control (Medium) | 8 | Background |
| PHA (Positive Control) | 520 | Positive Control | |
| HCV Core (107-114) | 15 | Negative Response | |
| Healthy Donor | Negative Control (Medium) | 3 | Background |
| PHA (Positive Control) | 600 | Positive Control | |
| HCV Core (107-114) | 5 | Negative Response |
Note: This data is illustrative and based on typical results from similar studies. Actual results may vary depending on the patient's immune status, disease stage, and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for performing an IFN-γ ELISpot assay using the HCV core (107-114) peptide.
Materials and Reagents
-
HCV Core (107-114) peptide (Sequence: WGPNDPRR), lyophilized
-
Human IFN-γ ELISpot kit (containing capture antibody, detection antibody, and streptavidin-enzyme conjugate)
-
96-well PVDF membrane ELISpot plates
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Phytohemagglutinin (PHA) as a positive control
-
Sterile PBS
-
35% Ethanol (B145695) in sterile water
-
Substrate for the enzyme (e.g., BCIP/NBT for alkaline phosphatase)
-
ELISpot plate reader
Protocol
Day 1: Plate Coating
-
Pre-wet the 96-well PVDF membrane ELISpot plate by adding 15 µL of 35% ethanol to each well for 1 minute.
-
Wash the wells three times with 200 µL of sterile PBS.
-
Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS.
-
Add 100 µL of the diluted capture antibody to each well.
-
Seal the plate and incubate overnight at 4°C.
Day 2: Cell Stimulation
-
Aseptically decant the coating antibody solution from the plate.
-
Wash the wells three times with 200 µL of sterile PBS.
-
Block the membrane by adding 200 µL of complete RPMI-1640 medium to each well. Incubate for at least 2 hours at 37°C.
-
Thaw cryopreserved PBMCs and resuspend in complete RPMI-1640 medium. Adjust the cell concentration to 2 x 10^6 cells/mL.
-
Reconstitute the lyophilized HCV core (107-114) peptide in sterile water or PBS to a stock concentration of 1 mg/mL. Further dilute to a working concentration of 20 µg/mL in complete RPMI-1640 medium.
-
Decant the blocking solution from the ELISpot plate.
-
Set up the following conditions in triplicate wells:
-
Negative Control: 100 µL of cell suspension + 100 µL of complete RPMI-1640 medium.
-
Positive Control: 100 µL of cell suspension + 100 µL of PHA solution (final concentration 5 µg/mL).
-
Test Condition: 100 µL of cell suspension + 100 µL of HCV core (107-114) peptide working solution (final concentration 10 µg/mL).
-
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
Day 3: Spot Development and Analysis
-
Decant the cell suspension from the wells.
-
Wash the wells six times with 200 µL of PBS containing 0.05% Tween-20 (PBST).
-
Dilute the biotinylated anti-IFN-γ detection antibody to the recommended concentration in PBST.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate the plate for 2 hours at room temperature.
-
Wash the wells six times with 200 µL of PBST.
-
Dilute the streptavidin-enzyme conjugate to the recommended concentration in PBST.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells six times with 200 µL of PBST, followed by three washes with 200 µL of PBS.
-
Add 100 µL of the substrate solution to each well and monitor for spot development (typically 5-20 minutes).
-
Stop the reaction by washing the plate with distilled water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader.
Visualizations
T-Cell Activation and IFN-γ Secretion Pathway
Caption: T-Cell activation by HCV peptide leading to IFN-γ secretion.
IFN-gamma ELISpot Experimental Workflow
Caption: Workflow of the IFN-gamma ELISpot assay.
References
Application Notes and Protocols: HCV Core (107-114) Peptide in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis C Virus (HCV) core protein is a key structural component of the virus and a major target for the host immune response. The peptide sequence spanning amino acids 107-114 of the HCV core protein (Sequence: WGPNDPRR) is a known immunogenic epitope.[1] Flow cytometry is a powerful technique for the detailed analysis of cellular immune responses to viral antigens at the single-cell level. This document provides detailed application notes and protocols for the use of the HCV core (107-114) peptide in flow cytometry-based assays, primarily for the identification and characterization of HCV-specific T cell responses.
The HCV core protein plays a significant role in modulating host immune responses, contributing to the establishment of persistent infection.[2][3] It can suppress interferon signaling and inhibit the maturation of MHC class II molecules, thereby weakening the adaptive immune response.[2] Understanding the T cell response to specific epitopes, such as the HCV core (107-114) peptide, is crucial for the development of vaccines and immunotherapies. Flow cytometry allows for the quantification of antigen-specific T cells, their activation status, and their cytokine production profile.
Application: Detection of HCV-Specific T Cells
A primary application of the HCV core (107-114) peptide in flow cytometry is the detection and quantification of HCV-specific T lymphocytes in peripheral blood mononuclear cells (PBMCs). This is typically achieved through an intracellular cytokine staining (ICS) assay. In this assay, PBMCs are stimulated ex vivo with the HCV core (107-114) peptide. Antigen-specific T cells that recognize the peptide presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells will become activated and produce cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). These intracellular cytokines can then be stained with fluorescently labeled antibodies and detected by flow cytometry.
This technique is invaluable for:
-
Monitoring immune responses during natural infection and following antiviral therapy.
-
Evaluating the immunogenicity of HCV vaccine candidates.
-
Studying the functional profile of HCV-specific T cells.
Studies have shown that vigorous CD4+ Th1 responses, particularly against nonstructural proteins, are associated with viral clearance.[4] While responses to the core antigen are also observed, their role in different stages of infection is an area of active research.[4]
Experimental Protocol: Intracellular Cytokine Staining (ICS) for HCV Core (107-114)-Specific T Cells
This protocol outlines the steps for stimulating PBMCs with the HCV core (107-114) peptide and subsequently staining for intracellular cytokines to be analyzed by flow cytometry.
Materials:
-
HCV Core (107-114) peptide (WGPNDPRR)
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Anti-CD28 and Anti-CD49d antibodies (co-stimulatory molecules)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (positive control)
-
Staphylococcus enterotoxin B (SEB) (alternative positive control)
-
DMSO (vehicle control)
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Viability dye
-
Fixation/Permeabilization Buffer
-
Wash Buffer (e.g., PBS with 2% FBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Prepare Cell Samples:
-
Thaw cryopreserved PBMCs and wash them in complete RPMI-1640 medium.
-
Resuspend cells at a concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
Cell Stimulation:
-
Aliquot 1 mL of the cell suspension into each FACS tube.
-
Add the HCV core (107-114) peptide to the respective tubes at a final concentration of 1-10 µg/mL.
-
Include the following controls:
-
Unstimulated control (cells with media only)
-
Vehicle control (cells with DMSO, if the peptide is dissolved in it)
-
Positive control (cells with PMA/Ionomycin or SEB)
-
-
Add anti-CD28 and anti-CD49d antibodies to all tubes (except the unstimulated control) at a final concentration of 1 µg/mL each to provide co-stimulation.
-
Incubate the tubes for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Inhibition of Cytokine Secretion:
-
Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or Monensin at 2 µM) to all tubes.
-
Incubate for an additional 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Surface Marker Staining:
-
Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.
-
Wash the cells with Wash Buffer.
-
Add the viability dye according to the manufacturer's instructions.
-
Add the cocktail of fluorescently labeled antibodies against cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with Wash Buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100-200 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with Permeabilization/Wash Buffer.
-
-
Intracellular Cytokine Staining:
-
Add the cocktail of fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) diluted in Permeabilization/Wash Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
-
Sample Acquisition:
-
Resuspend the final cell pellet in 200-300 µL of Wash Buffer or PBS.
-
Acquire the samples on a flow cytometer. Ensure that a sufficient number of events are collected for meaningful analysis.
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Exclude doublets and dead cells.
-
Gate on CD3+ T cells.
-
Further gate on CD4+ and CD8+ T cell populations.
-
Within the CD4+ and CD8+ populations, quantify the percentage of cells expressing IFN-γ and/or TNF-α in response to the HCV core (107-114) peptide stimulation.
-
Subtract the background signal from the unstimulated or vehicle control.
Data Presentation
The following table provides a hypothetical representation of data that could be obtained from an ICS experiment using the HCV core (107-114) peptide.
| Patient Cohort | N | % IFN-γ+ of CD8+ T cells (Mean ± SD) | % TNF-α+ of CD8+ T cells (Mean ± SD) |
| Healthy Controls | 20 | 0.05 ± 0.02 | 0.08 ± 0.03 |
| Chronic HCV | 35 | 0.5 ± 0.2 | 0.8 ± 0.3 |
| Resolved HCV | 25 | 1.2 ± 0.5 | 1.5 ± 0.6 |
This table is for illustrative purposes only and does not represent actual experimental data.
Visualizations
Experimental Workflow for Intracellular Cytokine Staining
Caption: Workflow for detecting HCV-specific T cells using intracellular cytokine staining.
Signaling Pathway for T Cell Activation by HCV Peptide
Caption: Simplified diagram of CD8+ T cell activation by the HCV core peptide.
Conclusion
The HCV core (107-114) peptide is a valuable tool for studying cellular immune responses in HCV infection. The use of flow cytometry, particularly with intracellular cytokine staining, allows for the precise quantification and functional characterization of T cells that recognize this epitope. The protocols and information provided here serve as a guide for researchers and scientists in designing and executing experiments to further elucidate the role of the HCV-specific T cell response in disease pathogenesis and to aid in the development of novel therapeutic strategies.
References
- 1. qyaobio.com [qyaobio.com]
- 2. Production and pathogenicity of hepatitis C virus core gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Frequencies of HCV-specific effector CD4+ T cells by flow cytometry: correlation with clinical disease stages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling of HCV Core (107-114) Peptide with Fluorochromes
Introduction
The Hepatitis C Virus (HCV) core protein is a multifunctional protein crucial for the viral life cycle and plays a significant role in HCV-associated pathogenesis, including the development of hepatocellular carcinoma (HCC).[1][2] The specific peptide sequence 107-114 (Trp-Gly-Pro-Asn-Asp-Pro-Arg-Arg) is a segment of this critical protein.[3] Fluorescently labeling this peptide provides a powerful tool for researchers to investigate its biological functions, cellular uptake, and interactions with host cell components.[4] These labeled peptides are invaluable for a range of applications, including fluorescence microscopy, high-throughput screening assays, and studying the molecular mechanisms of HCV pathogenesis.[][6][]
This document provides detailed protocols for labeling the HCV core (107-114) peptide with various fluorochromes, methods for purification and characterization, and notes on its potential applications in research and drug development.
Section 1: Fluorochrome and Peptide Selection
HCV Core (107-114) Peptide
-
Sequence: Trp-Gly-Pro-Asn-Asp-Pro-Arg-Arg
-
Molecular Formula: C43H64N16O12[3]
-
Molecular Weight: 997.09 g/mol [3]
-
Labeling Sites: The primary site for labeling is the N-terminal α-amino group. For site-specific internal labeling, the peptide would need to be synthesized with an amino acid containing a unique reactive group, such as a Cysteine (for thiol-reactive dyes) or a Lysine with a protected side chain that can be selectively deprotected.
Selection of Fluorochromes
The choice of fluorochrome depends on the specific application, the available excitation sources (e.g., laser lines in a confocal microscope), and the desired spectral properties.[] Fluorescein derivatives are cost-effective and match the common 488 nm laser line, but are susceptible to photobleaching and pH changes.[8] Alexa Fluor and Cyanine dyes offer improved photostability and a wider range of colors for multiplexing experiments.[8]
Table 1: Common Fluorochromes for Peptide Labeling
| Fluorochrome Class | Example Dye | Excitation (nm) | Emission (nm) | Key Characteristics & Applications |
| Fluorescein | FAM, FITC | ~495 | ~518 | Cost-effective, high quantum yield; widely used for microscopy, flow cytometry.[8][9] Sensitive to pH and photobleaching. |
| Rhodamine | TAMRA | ~555 | ~580 | Brighter and more photostable than fluorescein; often used in FRET and immunochemistry.[6][8] |
| Coumarin | AMCA | ~345 | ~445 | Provides blue fluorescence; useful for multiplexing with green/red fluorophores.[9] |
| Cyanine | Cy3 | ~550 | ~570 | Bright and photostable; suitable for FRET, microscopy, and microarrays.[6][8] |
| Cyanine | Cy5 | ~650 | ~670 | Emits in the far-red spectrum, minimizing autofluorescence from cells; ideal for in-vivo imaging.[6][8] |
| Alexa Fluor® | Alexa Fluor 488 | ~495 | ~519 | Highly photostable and pH-insensitive alternative to FITC.[8] |
| BODIPY | BODIPY FL | ~503 | ~512 | High photostability, narrow emission spectra, low sensitivity to environmental changes.[] |
Section 2: Experimental Protocols
Protocol 2.1: N-Terminal Labeling with an Amine-Reactive Dye (e.g., FITC)
This protocol describes the conjugation of a fluorophore to the N-terminal amine of the peptide.
Materials:
-
HCV Core (107-114) peptide
-
Fluorescein isothiocyanate (FITC) or another NHS-ester functionalized dye
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
-
Trifluoroacetic acid (TFA) for quenching (optional)
-
HPLC system for purification
Methodology:
-
Peptide Dissolution: Dissolve the HCV core peptide in a minimal amount of 0.1 M sodium bicarbonate buffer.
-
Dye Preparation: Separately, dissolve a 1.5 to 5-fold molar excess of the amine-reactive dye (e.g., FITC) in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the dye solution dropwise to the peptide solution while gently vortexing.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C. The reaction vessel should be protected from light to prevent photobleaching of the dye.
-
Quenching (Optional): The reaction can be stopped by adding a small amount of an amine-containing buffer (like Tris) or by lowering the pH with a dilute acid like TFA, which protonates the unreacted amines.
-
Purification: Immediately proceed to purification of the labeled peptide using reverse-phase HPLC (see Protocol 2.2).
Protocol 2.2: Purification of Labeled Peptide by Reverse-Phase HPLC
Purification is essential to separate the labeled peptide from unreacted dye and unlabeled peptide.[][10]
Materials:
-
Reverse-Phase HPLC system with a UV-Vis or fluorescence detector
-
C18 column
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in Acetonitrile (ACN)
Methodology:
-
Sample Preparation: Acidify the reaction mixture with 0.1% TFA.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Injection and Elution: Inject the sample onto the column. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes).
-
Fraction Collection: Monitor the elution profile at two wavelengths: one for the peptide bond (~220 nm) and one for the fluorophore's absorbance maximum (e.g., ~495 nm for FITC). The desired product will absorb at both wavelengths. Collect the corresponding peaks.
-
Lyophilization: Freeze-dry the collected fractions containing the pure, labeled peptide.
Protocol 2.3: Quality Control and Characterization
The identity and purity of the final product must be confirmed.
Methodology:
-
Mass Spectrometry: Analyze the purified product using MALDI-TOF or ESI-MS to verify that the molecular weight corresponds to the sum of the peptide and the fluorophore.[]
-
Analytical HPLC: Assess the purity of the final product by injecting a small amount onto an analytical C18 column. Purity should typically be >95%.[]
-
Fluorescence Spectroscopy: Confirm the fluorescent properties of the labeled peptide by measuring its excitation and emission spectra.[]
Table 2: Example Quality Control Parameters for FITC-labeled HCV Core (107-114)
| Parameter | Method | Specification | Example Result |
| Identity | Mass Spectrometry (ESI-MS) | Expected Mass: ~1386.48 Da (997.09 + 389.39) | Observed Mass: 1386.5 Da |
| Purity | Analytical RP-HPLC | ≥ 95% | 97.2% |
| Fluorescence | Spectroscopy | Excitation/Emission maxima match FITC | Ex: 496 nm / Em: 519 nm |
| Appearance | Visual | Yellow/Orange lyophilized powder | Conforms |
Section 3: Application Notes
Fluorescently labeled HCV core (107-114) peptide is a versatile tool for investigating the virus's biology and its interaction with host cells.
-
Cellular Imaging: The labeled peptide can be used in fluorescence microscopy to visualize its uptake, intracellular trafficking, and localization within living or fixed cells.[][11] This can help determine if the peptide interacts with specific organelles or cellular structures.
-
Receptor Binding Studies: By monitoring fluorescence, researchers can quantify the binding of the peptide to cell surface receptors or other proteins.[9]
-
Studying Viral Pathogenesis: The HCV core protein is known to modulate numerous host signaling pathways involved in cell growth, proliferation, and apoptosis, ultimately contributing to HCC.[1][2][12] The labeled peptide can be used as a probe to study the initial steps of these interactions and to screen for inhibitors that block these pathogenic effects.
-
Drug Screening: Labeled peptides can be used in high-throughput screening assays to identify small molecules or antibodies that interfere with the peptide's biological interactions.[]
Section 4: Key Experimental Workflows
// Define nodes Peptide [label="Dissolved HCV Peptide\nin Bicarbonate Buffer", fillcolor="#FFFFFF", fontcolor="#202124"]; Dye [label="Amine-Reactive Dye\nin DMF/DMSO", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Conjugation Reaction\n(Dark, RT, 2-4h)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Crude [label="Crude Labeled Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HPLC [label="Reverse-Phase HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cylinder]; Fractions [label="Collect Fluorescent Peaks", fillcolor="#4285F4", fontcolor="#FFFFFF"]; QC_MS [label="Characterization (MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; QC_HPLC [label="Purity Check (HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Pure Labeled Peptide\n(>95% Purity)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=doubleoctagon];
// Define edges Peptide -> Reaction; Dye -> Reaction; Reaction -> Crude; Crude -> HPLC; HPLC -> Fractions; Fractions -> QC_MS; Fractions -> QC_HPLC; QC_MS -> Final; QC_HPLC -> Final; } .dot Caption: Step-by-step process for peptide labeling, purification, and quality control.
Section 5: HCV Core Protein Signaling Pathways
The HCV core protein dysregulates multiple signaling pathways, contributing to liver pathogenesis and the development of HCC.[1] Understanding these pathways is crucial for developing targeted therapies. A labeled HCV core peptide fragment can be instrumental in dissecting the initial protein-protein interactions that trigger these cascades.
// Central Node HCV_Core [label="HCV Core Protein", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];
// Pathways node [fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway"]; JAK_STAT [label="JAK/STAT Pathway"]; MAPK [label="MAPK/ERK Pathway"]; Wnt [label="Wnt/β-catenin Pathway"]; AR [label="Androgen Receptor\nSignaling"]; NFkB [label="NF-κB Pathway"];
// Outcomes node [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Proliferation [label="Cell Proliferation\n& Growth"]; Apoptosis [label="Inhibition of\nApoptosis"]; Angiogenesis [label="Angiogenesis (VEGF)"]; Stress [label="Oxidative Stress"]; Metabolism [label="Lipid Metabolism\nAlteration"]; HCC [label="HCC Development", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges edge [color="#5F6368"]; HCV_Core -> {PI3K_Akt, JAK_STAT, MAPK, Wnt, AR, NFkB}; PI3K_Akt -> {Proliferation, Apoptosis}; JAK_STAT -> {Proliferation, AR}; MAPK -> Proliferation; Wnt -> Proliferation; AR -> Angiogenesis; HCV_Core -> Stress; HCV_Core -> Metabolism; {Proliferation, Apoptosis, Angiogenesis, Stress, Metabolism} -> HCC; } .dot Caption: HCV core protein dysregulates key cellular pathways leading to HCC.[1][2][12][13]
References
- 1. Hepatitis C virus core protein modulates several signaling pathways involved in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Hepatitis C virus core protein modulates several signaling pathways involved in hepatocellular carcinoma | Semantic Scholar [semanticscholar.org]
- 3. peptide.com [peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 8. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 9. lubio.ch [lubio.ch]
- 10. researchgate.net [researchgate.net]
- 11. Generation of fluorescent HCV pseudoparticles to study early viral entry events- involvement of Rab1a in HCV entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
Application Notes and Protocols: HCV Core (107-114) Peptide Carrier Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis C Virus (HCV) core protein is a multifunctional protein that plays a crucial role in the viral life cycle and the modulation of host cellular processes, including immune responses and inflammation.[1][2] The peptide sequence Trp-Gly-Pro-Asn-Asp-Pro-Arg-Arg (WGPNDPRR), corresponding to amino acids 107-114 of the HCV core protein, is a region of interest for immunological studies and vaccine development.[3] Like many small peptides, HCV core (107-114) is often too small to elicit a robust immune response on its own.[4][5][6] To enhance its immunogenicity for applications such as antibody production, it is necessary to conjugate it to a larger carrier protein.[4][5][6][7][8] Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Cationized Bovine Serum Albumin (cBSA).[8][9][10]
This document provides detailed application notes and protocols for the conjugation of the HCV core (107-114) peptide to a carrier protein using carbodiimide (B86325) chemistry, a widely used and effective method for linking carboxyl groups to primary amines.[10][11][12]
Selecting the Conjugation Chemistry
The choice of conjugation chemistry depends on the available functional groups on the peptide.[10] The HCV core (107-114) peptide sequence (WGPNDPRR) does not contain a cysteine residue, making thiol-maleimide chemistry unsuitable without prior modification of the peptide to include a cysteine.[4][6][13] However, the peptide possesses a free C-terminal carboxyl group and potentially aspartic acid, as well as a free N-terminal amino group and the amine-containing side chain of arginine. This makes chemistries targeting these groups viable options.
Carbodiimide chemistry , utilizing reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), is an effective method for creating an amide bond between a carboxyl group and a primary amine.[10][12] This "zero-length" crosslinker facilitates the direct conjugation of the peptide to the carrier protein.[14]
Experimental Protocols
Protocol 1: Conjugation of HCV Core (107-114) Peptide to KLH using EDC
This protocol describes the conjugation of the HCV core (107-114) peptide to Keyhole Limpet Hemocyanin (KLH) using EDC.
Materials:
-
HCV core (107-114) peptide (WGPNDPRR)
-
Keyhole Limpet Hemocyanin (KLH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-5.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Glycine or Hydroxylamine, pH 8.0
-
Dialysis tubing (10 kDa MWCO) or desalting column
-
Spectrophotometer
Procedure:
-
Carrier Protein Preparation:
-
Peptide Preparation:
-
Dissolve 2 mg of HCV core (107-114) peptide in 500 µL of Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Add a 10-fold molar excess of EDC and NHS to the peptide solution. For example, if you have 2 mg of a ~1000 Da peptide (2 µmol), add ~20 µmol of EDC and NHS.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Immediately add the activated peptide solution to the KLH solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction by reacting with any remaining active esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted peptide and crosslinker by-products by dialysis against PBS (3 x 1 L changes) at 4°C or by using a desalting column (e.g., PD-10).[9]
-
-
Characterization and Quantification:
-
Determine the protein concentration of the conjugate using a BCA or Bradford protein assay.
-
The success of the conjugation can be qualitatively assessed by running the conjugate on an SDS-PAGE gel, which should show a shift in the molecular weight of the carrier protein.
-
Quantify the amount of conjugated peptide using methods such as UV-Vis spectroscopy (if the peptide contains a chromophore like tryptophan), HPLC, or mass spectrometry.
-
Data Presentation
The efficiency of the conjugation reaction can be summarized in a table. The following is an example of how to present such data.
| Parameter | Value | Method of Determination |
| Carrier Protein | KLH | - |
| Peptide | HCV core (107-114) | - |
| Conjugation Chemistry | EDC/NHS | - |
| Initial Peptide Amount | 2 mg | Weighing |
| Initial Carrier Amount | 5 mg | Weighing |
| Final Conjugate Concentration | 1.8 mg/mL | BCA Assay |
| Peptide to Carrier Molar Ratio | 250:1 | MALDI-TOF Mass Spectrometry |
| Conjugation Efficiency | 65% | HPLC |
Visualizations
Experimental Workflow
Caption: Workflow for HCV core (107-114) peptide conjugation to KLH.
HCV Core Protein and NF-κB Signaling
The full-length HCV core protein is known to modulate various cellular signaling pathways, including the NF-κB pathway, which is crucial for immune and inflammatory responses.[15][16][17] The HCV core protein can interact with components of this pathway, leading to either its activation or suppression, depending on the cellular context.[1][17] The specific effect of the (107-114) peptide on this pathway would be a subject for further investigation.
Caption: Simplified NF-κB signaling pathway modulated by HCV core protein.
References
- 1. Hepatitis C virus core protein: Not just a nucleocapsid building block, but an immunity and inflammation modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. qyaobio.com [qyaobio.com]
- 4. pacificimmunology.com [pacificimmunology.com]
- 5. Carrier Protein-Conjugated Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. jpt.com [jpt.com]
- 7. Peptide-Carrier Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. neulandlabs.com [neulandlabs.com]
- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. Immunogenic and branched peptides - SB-PEPTIDE [sb-peptide.com]
- 14. Glutaraldehyde cross-linking of amniotic membranes affects their nanofibrous structures and limbal epithelial cell culture characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HCV Core Protein Induces Chemokine CCL2 and CXCL10 Expression Through NF-κB Signaling Pathway in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | HCV Core Protein Induces Chemokine CCL2 and CXCL10 Expression Through NF-κB Signaling Pathway in Macrophages [frontiersin.org]
- 17. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of HCV Core (107-114) Peptide
Welcome to the technical support center for researchers working with the Hepatitis C Virus (HCV) core (107-114) peptide, sequence WGPNDPRR. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you overcome challenges related to peptide aggregation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the HCV core (107-114) peptide and why is it studied?
The HCV core (107-114) peptide is a short fragment of the full-length Hepatitis C Virus core protein. The core protein is essential for the virus's life cycle as it self-assembles to form the viral capsid, which protects the viral RNA genome.[1] The dimerization and subsequent oligomerization of the core protein are critical steps in the formation of new virus particles.[2] Researchers study peptides derived from the core protein, such as the 107-114 fragment, to understand the mechanisms of viral assembly and to identify potential inhibitors of this process.[3]
Q2: Why is my HCV core (107-114) peptide aggregating?
Peptide aggregation is a common issue influenced by several factors, including the amino acid sequence, concentration, pH, ionic strength, and temperature of the solution. The HCV core (107-114) peptide, with the sequence WGPNDPRR, contains both hydrophobic (Tryptophan - W, Proline - P) and charged (Aspartic Acid - D, Arginine - R) residues. Imbalances in the solution conditions can expose hydrophobic regions, leading to intermolecular interactions and aggregation.
Q3: How can I improve the solubility of my HCV core (107-114) peptide?
To improve solubility, it is crucial to consider the peptide's net charge. The HCV core (107-114) peptide has a net charge of +1 at neutral pH (Aspartic Acid: -1, two Arginines: +2). For basic peptides, dissolving in a slightly acidic solution (e.g., using a buffer with a pH value at least one unit away from the peptide's isoelectric point) can help.[4] If the peptide is difficult to dissolve in aqueous buffers, a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) can be used to create a stock solution, which can then be diluted into the desired aqueous buffer.[5][6] Sonication can also aid in dissolving the peptide.[5]
Q4: What are the initial signs of peptide aggregation in my experiment?
Visual signs of aggregation include the appearance of cloudiness, turbidity, or visible precipitates in your peptide solution.[5] In biophysical assays, aggregation can manifest as noisy or inconsistent readings, for instance, in fluorescence-based assays or surface plasmon resonance (SPR).[4]
Troubleshooting Guides
Issue 1: Peptide Precipitation Upon Dissolution
Problem: The lyophilized HCV core (107-114) peptide does not fully dissolve or precipitates out of solution immediately after preparation.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent/pH | The peptide's net charge influences its solubility. For the WGPNDPRR peptide (net charge +1), try dissolving in a buffer with a pH below its isoelectric point (pI). Start with sterile, deionized water, and if solubility is poor, try a buffer with a pH of 4-6. |
| High Peptide Concentration | High concentrations can promote self-association. Prepare a more dilute stock solution initially (e.g., 1-2 mg/mL) and then dilute it further for your working solution.[7] |
| Insufficient Mixing | The peptide may not have had enough energy to dissolve. After adding the solvent, gently vortex and then sonicate the solution in a water bath for short bursts to aid dissolution.[5] |
| Temperature Effects | Some peptides have better solubility at lower or higher temperatures. Try dissolving the peptide on ice or with gentle warming, but be cautious of degradation at elevated temperatures. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Problem: You are observing high variability between replicate experiments, which could be due to varying degrees of peptide aggregation.
| Possible Cause | Troubleshooting Step |
| Time-Dependent Aggregation | The peptide may be aggregating over the course of the experiment. Prepare fresh peptide solutions immediately before each experiment. If this is not feasible, flash-freeze aliquots of the stock solution and thaw only what is needed for each experiment.[7] |
| Buffer Composition | The ionic strength of the buffer can impact aggregation. Try varying the salt concentration (e.g., 50-150 mM NaCl) to see if it improves consistency. In some cases, adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) can help maintain peptide solubility, but check for compatibility with your assay. |
| Presence of Nucleating Agents | Small impurities or "seeds" of aggregated peptide can accelerate the aggregation process. Filter your peptide stock solution through a 0.22 µm syringe filter to remove any pre-existing aggregates before use. |
| Interaction with Surfaces | Peptides can sometimes adsorb to the surfaces of plasticware. Using low-protein-binding tubes and pipette tips can help minimize this issue. |
Quantitative Data Summary
The following table summarizes data on inhibitors of HCV core protein dimerization. While not specific to the 107-114 peptide, this information provides a reference for the types of molecules and concentrations that can be effective in preventing the broader process of core protein assembly.
| Inhibitor | Target | Assay | IC50 / Kd | Reference |
| Core-derived 18-residue peptide | Core (1-106) Dimerization | Quantitative Dimerization Assay | 68% inhibition | [3] |
| Core-derived 18-residue peptide | Core (1-106) Dimerization | Quantitative Dimerization Assay | 63% inhibition | [3] |
| Core-derived 15-residue peptide | Core (1-106) Dimerization | Quantitative Dimerization Assay | 21.9 µM (IC50) | [3] |
| Core-derived 15-residue peptide | Core (1-106) Binding | Fluorescence Polarization | 1.9 µM (Kd) | [3] |
| Core-derived 15-residue peptide | Core (1-169) Binding | Surface Plasmon Resonance | 7.2 µM (Kd) | [3] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation
This protocol is adapted for monitoring the aggregation of the HCV core (107-114) peptide. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to beta-sheet-rich structures, such as those found in some peptide aggregates.
Materials:
-
HCV core (107-114) peptide (lyophilized)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.22 µm filter)
-
Assay buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Peptide Preparation:
-
Carefully dissolve the lyophilized HCV core (107-114) peptide in the desired solvent (see Troubleshooting Guide) to make a stock solution (e.g., 1 mg/mL).
-
Determine the peptide concentration using a suitable method (e.g., UV absorbance at 280 nm, considering the Tryptophan residue).
-
Dilute the peptide stock solution in the assay buffer to the desired final concentration for the aggregation assay (e.g., 10-100 µM).
-
-
ThT Working Solution:
-
Prepare a fresh working solution of ThT by diluting the stock solution in the assay buffer. A final concentration of 10-25 µM ThT in the well is typically used.
-
-
Assay Setup:
-
In each well of the 96-well plate, add your peptide solution.
-
Include control wells:
-
Buffer only
-
Buffer with ThT only
-
(Optional) A known aggregating peptide as a positive control.
-
-
Add the ThT working solution to each well containing the peptide and to the "Buffer with ThT only" control wells.
-
-
Incubation and Measurement:
-
Incubate the plate at a constant temperature (e.g., 37°C), with or without shaking, depending on the desired aggregation conditions.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the "Buffer with ThT only" control from all other readings.
-
Plot the fluorescence intensity against time to monitor the kinetics of aggregation. An increase in fluorescence over time indicates peptide aggregation.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Analyzing Peptide Aggregation
SEC separates molecules based on their size. This protocol can be used to distinguish between monomeric and aggregated forms of the HCV core (107-114) peptide.
Materials:
-
HCV core (107-114) peptide solution
-
SEC column suitable for the molecular weight range of the peptide and its potential aggregates.
-
HPLC or FPLC system with a UV detector
-
Mobile phase (e.g., PBS, pH 7.4, or another buffer that maintains peptide solubility)
-
Low-protein-binding vials and filters (0.22 µm)
Procedure:
-
System and Column Equilibration:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector (monitoring at ~214 nm for the peptide bond and/or ~280 nm for the Tryptophan residue).
-
-
Sample Preparation:
-
Prepare your HCV core (107-114) peptide solution in the mobile phase.
-
Filter the sample through a 0.22 µm low-protein-binding syringe filter to remove any large particulates that could clog the column.
-
-
Injection and Separation:
-
Inject a defined volume of the prepared peptide sample onto the equilibrated column.
-
Run the separation at a constant flow rate.
-
-
Data Collection and Analysis:
-
Monitor the elution profile using the UV detector.
-
Larger molecules (aggregates) will elute earlier from the column, while smaller molecules (monomers) will elute later.
-
The retention times of the peaks can be compared to molecular weight standards to estimate the size of the eluting species.
-
The area under each peak can be used to quantify the relative amounts of monomer and different aggregated forms.
-
Diagrams
Caption: Workflow for analyzing HCV core (107-114) peptide aggregation.
Caption: Decision tree for troubleshooting HCV core (107-114) peptide solubility.
References
- 1. Table 1, HCV Core Inhibitors Project (see also Summary AID 1911) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide inhibitors of hepatitis C virus core oligomerization and virus production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. genscript.com [genscript.com]
Technical Support Center: Optimizing Solubility of Synthetic HCV Core (107-114) Peptide
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with the synthetic Hepatitis C Virus (HCV) core (107-114) peptide. The following sections address common solubility challenges to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary characteristics of the HCV core (107-114) peptide that affect its solubility?
A1: The solubility of the HCV core (107-114) peptide is influenced by its specific amino acid sequence, WGPNDPRR[1]. Key characteristics are summarized in the table below. The peptide has a net positive charge at neutral pH, classifying it as a basic peptide. However, the presence of hydrophobic residues, particularly Tryptophan (W) and Proline (P), can lead to aggregation and reduce solubility in aqueous solutions.
Table 1: Physicochemical Properties of HCV Core (107-114) Peptide
| Property | Value / Description |
| Sequence | WGPNDPRR[1] |
| Molecular Formula | C43H64N16O12[1] |
| Amino Acid Composition | Hydrophobic: Tryptophan (W), Proline (P) Acidic: Aspartic Acid (D) Basic: Arginine (R) Polar/Neutral: Glycine (G), Asparagine (N) |
| Calculated Net Charge | +1 (at pH 7) |
| Classification | Basic peptide with hydrophobic character |
Q2: What is the recommended starting solvent for dissolving the HCV core (107-114) peptide?
A2: Given its net positive charge, the recommended starting solvent is sterile, distilled water. If solubility is limited, a dilute acidic solution should be used. For basic peptides, dissolving in 10%-30% acetic acid is a common strategy[2][3]. Due to its hydrophobic nature, if aqueous solutions fail, a small amount of an organic solvent should be tried next. A general workflow is provided in the protocols section.
Q3: My peptide solution appears cloudy or has visible precipitates after dissolving. What does this mean and what should I do?
A3: Cloudiness or precipitation indicates that the peptide is not fully dissolved or has aggregated. This can significantly impact the accuracy of your experiments by altering the effective peptide concentration[4]. You should centrifuge the vial to pellet the undissolved material before use[5]. To resolve this, you may need to try an alternative solvent or a more rigorous solubilization protocol, as detailed in the troubleshooting guide below. It is always recommended to perform a solubility test on a small amount of the peptide first[3].
Q4: How can I prevent peptide aggregation during storage?
A4: Lyophilized peptides should be stored at -20°C or colder. Once in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation[2]. If the peptide is prone to aggregation, consider storing it in a solution containing a disaggregating agent like 6 M guanidine (B92328) HCl, though this may not be compatible with all downstream applications[3]. For peptides containing oxidation-sensitive residues like Tryptophan, using oxygen-free buffers for dissolution and storage is recommended[6].
Troubleshooting Guide
Q: The peptide won't dissolve in water or dilute acetic acid. What is the next step?
A: If aqueous solutions are ineffective, the hydrophobic character of the peptide is likely limiting its solubility. The next step is to use a small amount of an organic solvent to first dissolve the peptide, followed by a stepwise dilution with your aqueous buffer[4][7].
Table 2: Recommended Solvents and Strategies
| Issue | Recommended Action | Detailed Instructions |
| Insoluble in Water/Acid | Use an organic co-solvent. | 1. Add a minimal volume of DMSO or DMF to the lyophilized peptide to create a concentrated stock. 2. Vortex or sonicate briefly (3 x 10 seconds) to aid dissolution[6]. 3. Slowly add your aqueous buffer to the peptide stock drop-by-drop while vortexing to reach the desired final concentration. If the solution turns cloudy, you have exceeded the solubility limit[7]. |
| Oxidation of Tryptophan (W) | Avoid DMSO if possible. | The Tryptophan residue in the sequence is susceptible to oxidation by DMSO[6][8]. Use DMF as an alternative organic solvent[4]. If DMSO must be used, ensure it is high-purity, anhydrous grade, and use oxygen-free buffers for dilution[6]. |
| Persistent Aggregation | Use aggressive disaggregation agents. | For stubborn aggregates, similar to those formed by amyloidogenic peptides, treatment with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be effective. HFIP disrupts existing β-sheet structures common in aggregates[8][9]. See Protocol 3 for the detailed methodology. |
| Solution is a Gel | Use chaotropic agents. | If the peptide forms a gel at high concentrations, this indicates strong intermolecular interactions. To break these up, you can try dissolving the peptide in a buffer containing 6 M guanidine-HCl or 8 M urea, then dialyzing or diluting into your final experimental buffer[3]. |
Experimental Protocols
Protocol 1: General Solubility Testing Workflow
This protocol is designed to efficiently determine the optimal solvent for the HCV core (107-114) peptide without wasting the entire sample.
-
Aliquot a Small Amount: Weigh out a small, known quantity of the lyophilized peptide (e.g., 0.1 mg).
-
Allow to Warm: Before opening, let the vial warm to room temperature to prevent condensation[6].
-
Centrifuge: Briefly centrifuge the vial to ensure all powder is at the bottom[6].
-
Test Solvent 1 (Water): Add a calculated volume of sterile, distilled water to achieve a high stock concentration (e.g., 1-2 mg/mL)[3]. Vortex. If it dissolves, this is your solvent.
-
Test Solvent 2 (Acidic Buffer): If insoluble in water, use a new aliquot and try 10% acetic acid. Vortex.
-
Test Solvent 3 (Organic Solvent): If still insoluble, use a new aliquot. Add a minimal volume of DMF (e.g., 10-20 µL). After it dissolves, slowly add the desired aqueous buffer.
-
Record Results: Note the solvent and maximum concentration achieved without precipitation.
Protocol 2: Step-by-Step Solubilization Protocol for HCV Core (107-114)
-
Bring the lyophilized peptide vial to room temperature.
-
Add the appropriate volume of 10% acetic acid to achieve the desired stock concentration.
-
Vortex the solution for 30-60 seconds. If necessary, sonicate the sample in a water bath for short intervals (e.g., 3 cycles of 10 seconds) to aid dissolution[6].
-
Visually inspect the solution for any particulate matter against a dark background.
-
If the peptide is fully dissolved, you can proceed with your experiment or perform buffer exchange/dilution as needed.
-
If particulates remain, proceed to an organic solvent method as described in the Troubleshooting Guide.
Protocol 3: Disaggregation Using HFIP (for Aggregation-Prone Peptides)
This protocol is adapted from methods used for amyloidogenic peptides and should be used when strong aggregation is suspected[8][9].
-
Pre-treat with HFIP: Add a sufficient volume of HFIP to the lyophilized peptide to fully dissolve it. This step breaks down pre-formed aggregates[9].
-
Evaporate HFIP: Remove the HFIP under a gentle stream of nitrogen gas or by using a vacuum concentrator (e.g., SpeedVac). This will leave a thin film of monomeric peptide.
-
Reconstitute: The resulting peptide film can now be reconstituted using the appropriate solvent determined from Protocol 1 (e.g., dilute acetic acid or a small amount of DMF followed by aqueous buffer)[9].
Visual Guides
Caption: Decision workflow for selecting the optimal solubilization strategy.
Caption: Step-by-step experimental workflow for peptide solubilization.
References
- 1. qyaobio.com [qyaobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. jpt.com [jpt.com]
- 5. Frontiers | The roles of HCV core protein and its binding host factor in virus assembly and release [frontiersin.org]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. lifetein.com [lifetein.com]
- 9. bachem.com [bachem.com]
best practices for long-term storage of HCV core (107-114) peptide
This guide provides best practices, frequently asked questions, and troubleshooting advice for the long-term storage and handling of the Hepatitis C Virus (HCV) core (107-114) peptide (Sequence: Trp-Gly-Pro-Asn-Asp-Pro-Arg-Arg). Proper storage is critical to maintain the peptide's integrity, prevent degradation, and ensure reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized HCV core (107-114) peptide upon arrival?
For maximum stability, the lyophilized peptide should be stored at -20°C or, preferably, -80°C immediately upon receipt.[1][2][3][4] It should be kept in a tightly sealed container, away from bright light and in a desiccated environment to prevent moisture absorption and degradation.[5][6][7][8]
Q2: What is the shelf-life of the lyophilized peptide?
When stored correctly at -20°C or below, most lyophilized peptides, including the HCV core (107-114), are stable for several years.[2][5] However, the specific sequence of this peptide contains amino acids like Tryptophan (Trp), Asparagine (Asn), and Aspartic acid (Asp), which can be susceptible to oxidation and deamidation over time.[5][9][10][11]
Q3: Can I store the peptide in solution?
Long-term storage of peptides in solution is not recommended due to significantly lower stability compared to the lyophilized form.[5][7][9] If storage in solution is unavoidable, it should be for a short period. Prepare aliquots of the peptide solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[3][5][7][8][12][13] The stability of peptides in solution can range from weeks to months, depending on the sequence and storage conditions.[1]
Q4: What factors can cause the HCV core (107-114) peptide to degrade?
Several factors can lead to degradation:
-
Moisture: Peptides are often hygroscopic and can absorb moisture from the air, which reduces long-term stability.[6][9][14]
-
Repeated Freeze-Thaw Cycles: This is a major cause of peptide degradation and should be avoided by aliquoting the stock solution.[3][5][6][7]
-
Oxidation: The Tryptophan (Trp) residue in the sequence is susceptible to oxidation.[5][9][11] Exposure to air should be minimized.
-
Deamidation and Hydrolysis: The Asparagine (Asn) and Aspartic acid (Asp) residues can undergo deamidation and hydrolysis, especially in neutral or basic solutions.[3][10][15]
-
Bacterial Contamination: When reconstituted, peptides can be degraded by bacteria. Always use sterile solvents and buffers.[5][12]
Q5: What is the best pH for storing this peptide in solution?
For peptides susceptible to deamidation, a slightly acidic buffer at a pH between 5 and 6 is generally recommended to prolong storage life.[1][3][5][8][12][13] Avoid strongly acidic or basic conditions unless necessary for your experiment.[3]
Peptide Storage Conditions Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized | -20°C to -80°C | Years | Store in a dark, dry (desiccated) environment.[1][2][5][6] |
| 4°C | Days to Weeks | Suitable for short-term storage only.[1][7][9] | |
| Room Temperature | Days | Stable for short periods, such as during shipping.[1][6][7] | |
| In Solution | -80°C | Months | Recommended for longer-term solution storage; aliquot to avoid freeze-thaw cycles.[1][3] |
| -20°C | Weeks to Months | Aliquot into single-use volumes; avoid frost-free freezers.[1][5][13] | |
| 4°C | 1-2 Weeks | Very short-term storage; risk of bacterial growth.[1][3] |
Troubleshooting Guide
Q: My peptide will not dissolve. What should I do?
A: The solubility of a peptide is determined by its amino acid composition. The HCV core (107-114) peptide contains both hydrophobic (Trp, Pro) and charged (Asp, Arg) residues.
-
Initial Check: Ensure you have centrifuged the vial to pellet all the lyophilized powder before attempting to dissolve it.[2]
-
Start with Sterile Water: The first solvent to try is typically sterile, distilled water.[7][12][13]
-
Use an Acidic Solution: The peptide has a net positive charge due to two Arginine (Arg) residues. If it is insoluble in water, try dissolving it in a small amount of a dilute acidic solution, such as 0.1% acetic acid, and then dilute it to the desired concentration with your experimental buffer.[12][13][14]
-
Consider Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to first dissolve the peptide, followed by dilution with an aqueous buffer.[2] Caution: DMSO may oxidize peptides containing Met or Cys; this is not a concern for the HCV core (107-114) sequence.[2]
-
Sonication: A brief sonication in a water bath may help break up larger particles and enhance dissolution.[2][9]
Q: I am observing a loss of peptide activity in my assay. What could be the cause?
A: A loss of activity often points to peptide degradation.
-
Improper Storage: Review your storage protocol. Was the peptide stored at the correct temperature? Was it protected from light and moisture? Storing peptides in solution for extended periods, especially at 4°C or room temperature, can lead to rapid degradation.[3][5]
-
Freeze-Thaw Cycles: Have the stock solutions been subjected to multiple freeze-thaw cycles? This is a common cause of degradation.[5][7] Always prepare single-use aliquots.
-
Oxidation/Deamidation: The presence of Trp and Asn/Asp makes this peptide susceptible to chemical degradation. If you suspect oxidation, consider preparing solutions in deoxygenated buffers.[3][9] Storing at a slightly acidic pH (5-6) can help slow deamidation.[3]
-
Bacterial Contamination: If non-sterile solutions were used for reconstitution, bacterial proteases could be degrading the peptide.[5][12] Consider filtering the solution through a 0.2 µm filter.[16]
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized HCV Core (107-114) Peptide
-
Equilibrate: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 30 minutes. This prevents condensation from forming inside the vial, which can compromise peptide stability.[2][6][9][12]
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[2]
-
Solvent Addition: Carefully add the appropriate amount of a sterile, recommended solvent (e.g., sterile distilled water or 0.1% acetic acid) to achieve the desired stock concentration (e.g., 1-10 mg/mL).[12]
-
Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved. A successful solution should be clear and free of particulates.[14]
Protocol 2: Aliquoting and Storing the Peptide Solution
-
Preparation: Once the peptide is fully dissolved into a stock solution, immediately prepare single-use aliquots. This is the most effective way to prevent degradation from repeated freeze-thaw cycles.[3][5]
-
Volume: The volume of each aliquot should correspond to the amount needed for a single experiment.
-
Storage: Tightly cap the aliquot vials and store them frozen. For storage up to a few months, -20°C is adequate. For longer periods, -80°C is recommended.[1][3]
-
Labeling: Clearly label each aliquot with the peptide name, concentration, and date of preparation.
Visual Guides
Caption: Recommended workflow for handling and storing the peptide.
Caption: Decision tree for troubleshooting common peptide problems.
References
- 1. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. genscript.com [genscript.com]
- 6. peptide.com [peptide.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jpt.com [jpt.com]
- 9. bachem.com [bachem.com]
- 10. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 11. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 12. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 13. NIBSC - Peptide Storage [nibsc.org]
- 14. medium.com [medium.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. uk-peptides.com [uk-peptides.com]
Technical Support Center: Troubleshooting High Background in HCV Core (107-114) Western Blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background issues encountered during Western blot analysis of the Hepatitis C Virus (HCV) core protein, specifically the 107-114 amino acid region.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a Western blot?
High background in Western blotting is often a result of non-specific binding of the primary or secondary antibodies to the membrane.[1] The most common causes include:
-
Insufficient blocking of non-specific sites on the membrane.[1][2]
-
The concentration of the primary or secondary antibody being too high.[1][3][4]
-
Inadequate washing steps, leading to the retention of unbound antibodies.[1][4][5]
Q2: I'm seeing a high background specifically with my anti-HCV core (107-114) antibody. Are there any special considerations for viral proteins?
While the general principles of Western blot troubleshooting apply, viral proteins can sometimes present unique challenges. The HCV core protein is known to be highly immunogenic.[9] If you are using polyclonal antibodies, they may recognize multiple epitopes, potentially increasing the chance of non-specific binding. It is crucial to optimize antibody concentrations and blocking conditions for each specific antibody and sample type.
Q3: Can the type of membrane I use affect the background?
Yes, the choice of membrane can influence the level of background.[5] Polyvinylidene difluoride (PVDF) membranes have a higher protein binding capacity, which can lead to higher sensitivity but also potentially higher background compared to nitrocellulose membranes.[4] If you consistently experience high background with PVDF, consider switching to a nitrocellulose membrane.[4][5]
Q4: How do I know if the high background is caused by my primary or secondary antibody?
To determine the source of the high background, you can run a control blot where the primary antibody is omitted.[2] If you still observe a high background with only the secondary antibody, it indicates that the secondary antibody is binding non-specifically.[2] In this case, you should optimize the secondary antibody concentration or consider using a pre-adsorbed secondary antibody.[2]
Troubleshooting Guide
Issue 1: High Background Across the Entire Membrane
This is often due to issues with blocking, antibody concentrations, or washing.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase blocking time to 2 hours at room temperature or overnight at 4°C.[1][10] Increase the concentration of the blocking agent (e.g., 5-10% non-fat dry milk or 3-5% BSA).[1][8] Try a different blocking agent.[11][12] Note: For phosphorylated proteins, BSA is recommended over milk as milk contains casein, a phosphoprotein.[11][12] Ensure the blocking buffer is freshly prepared and filtered if necessary.[4][6] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.[3][5][11] A dot blot can be a quick method for this optimization.[3][13][14] Typical starting dilutions for primary antibodies are 1:1000, and for secondary antibodies, 1:5,000 to 1:20,000.[15][16] |
| Inadequate Washing | Increase the number of washes (e.g., 4-6 washes instead of 3).[1] Increase the duration of each wash (e.g., 5-15 minutes).[5] Increase the volume of the wash buffer.[4][17] Ensure a detergent like Tween-20 (0.05-0.1%) is included in the wash buffer to reduce non-specific binding.[5][7] |
| Membrane Dried Out | Ensure the membrane remains fully submerged in buffer throughout all incubation and washing steps.[5][6] |
Issue 2: Speckled or Blotchy Background
This is often caused by particulates in the buffers or aggregation of antibodies.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Particulates in Blocking Buffer | Ensure the blocking agent (e.g., non-fat dry milk) is fully dissolved.[6] Filter the blocking buffer through a 0.2 µm filter before use.[6] |
| Antibody Aggregates | Centrifuge the primary and secondary antibody tubes at high speed for a few minutes before use and pipette the supernatant. |
| Contaminated Buffers or Equipment | Use freshly prepared buffers.[7] Ensure all incubation trays and equipment are thoroughly cleaned.[7] |
Experimental Protocols
Protocol 1: Antibody Titration using Dot Blot
This is a quick method to determine the optimal primary and secondary antibody concentrations without running multiple full Western blots.[3][13][14]
Materials:
-
Nitrocellulose or PVDF membrane
-
Your HCV core protein-containing sample (lysate or purified protein)
-
Primary antibody against HCV core (107-114)
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Wash buffer (e.g., TBST: Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Prepare a dilution series of your protein sample in PBS or TBS.
-
Cut a strip of membrane for each primary antibody concentration you plan to test.
-
Spot 1-2 µL of each protein dilution onto the membrane strips and let them air dry.[13]
-
Block the membranes in blocking buffer for 1 hour at room temperature with gentle agitation.[3]
-
Prepare a series of dilutions for your primary antibody in blocking buffer (e.g., 1:500, 1:1000, 1:2000, 1:4000).[15]
-
Incubate each membrane strip with a different primary antibody dilution for 1 hour at room temperature.[13][15]
-
Wash the membrane strips four times for 5 minutes each with a large volume of wash buffer.[3][15]
-
Prepare a series of dilutions for your secondary antibody in blocking buffer (e.g., 1:5,000, 1:10,000, 1:20,000).[15]
-
Incubate the membranes with the desired secondary antibody dilution for 1 hour at room temperature.[3]
-
Wash the membranes again as in step 7.
-
Incubate the membranes with the chemiluminescent substrate according to the manufacturer's instructions and image the blot.
-
The optimal concentrations will produce a strong signal on the protein spots with minimal background on the membrane.
Protocol 2: Optimizing Blocking Conditions
Procedure:
-
Prepare lanes with an equal amount of your protein sample on an SDS-PAGE gel and transfer to a membrane.
-
Cut the membrane into strips, ensuring each strip has one lane of your protein.
-
Prepare different blocking buffers to test. For example:
-
5% non-fat milk in TBST
-
10% non-fat milk in TBST
-
3% BSA in TBST
-
5% BSA in TBST
-
-
Incubate each strip in a different blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Proceed with the standard Western blot protocol using your previously determined optimal primary and secondary antibody concentrations.
-
Compare the signal-to-background ratio for each blocking condition to determine the best one for your experiment.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| Protein Load | 10-30 µg of cell lysate per lane | May need optimization based on protein abundance.[11] |
| Primary Antibody Dilution | 1:500 - 1:4000 | Highly dependent on antibody affinity and concentration.[15] Always check the manufacturer's datasheet. |
| Secondary Antibody Dilution | 1:2,500 - 1:40,000 | HRP-conjugated antibodies are typically used at higher dilutions.[15] |
| Blocking Incubation | 1-2 hours at RT or overnight at 4°C | Overnight blocking at 4°C can sometimes reduce background.[1][4] |
| Washing Steps | 4-6 washes, 5-15 minutes each | Insufficient washing is a common cause of high background.[1][5] |
Visualizations
Caption: Figure 1. A diagram illustrating the key stages of a typical Western blot experiment.
Caption: Figure 2. A flowchart to systematically troubleshoot high background in Western blots.
References
- 1. westernblot.cc [westernblot.cc]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 5. clyte.tech [clyte.tech]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. arp1.com [arp1.com]
- 9. Hepatitis C virus core, NS3, NS4B and NS5A are the major immunogenic proteins in humoral immunity in chronic HCV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 12. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 13. bosterbio.com [bosterbio.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Improving the Stability of HCV Core (107-114) Peptide in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the Hepatitis C Virus (HCV) core (107-114) peptide (Sequence: WGPNDPRR) in solution.
Frequently Asked Questions (FAQs)
Q1: My HCV core (107-114) peptide is precipitating out of solution. What is the likely cause and how can I resolve it?
A1: Peptide precipitation is often due to poor solubility or aggregation. The HCV core (107-114) peptide has a mix of hydrophobic (Tryptophan, Proline) and charged (Aspartic acid, Arginine) residues. Aggregation can be triggered by factors like pH, temperature, and high peptide concentration.
Troubleshooting Steps:
-
Optimize pH: The net charge of a peptide influences its solubility. Peptides are least soluble at their isoelectric point (pI). Ensure the pH of your buffer is at least one unit away from the peptide's pI.[1] For a peptide with basic residues like Arginine, using a slightly acidic buffer (e.g., pH 4-6) can improve solubility.[1]
-
Reduce Concentration: High peptide concentrations can promote intermolecular interactions leading to aggregation.[2] Try working with lower concentrations of the peptide.
-
Use Co-solvents: For hydrophobic peptides, adding a small amount of an organic co-solvent can significantly improve solubility.[3][4][5] Start with a small amount of Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (B52724) (ACN) to dissolve the peptide before adding it to your aqueous buffer.[3][5] A final concentration of 1-5% DMSO is generally well-tolerated in many biological assays.[3]
-
Temperature Control: Store peptide solutions at appropriate temperatures. For short-term storage, 2-8°C is acceptable, but for long-term stability, freezing at -20°C or -80°C is recommended.[1] Avoid repeated freeze-thaw cycles as this can promote aggregation.[1]
Q2: I suspect my HCV core (107-114) peptide is degrading in solution. How can I confirm this and prevent it?
A2: Peptide degradation in solution can occur through several mechanisms, including hydrolysis and oxidation.[1] Confirmation of degradation typically requires analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Troubleshooting Steps:
-
Analytical Verification:
-
RP-HPLC: A reverse-phase HPLC method can be used to monitor the purity of your peptide solution over time. Degradation will appear as a decrease in the area of the main peptide peak and the appearance of new peaks corresponding to degradation products.
-
LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry can identify the exact mass of the peptide and its degradation products, providing insights into the degradation pathway.[6]
-
-
Prevention Strategies:
-
pH and Buffer Selection: The choice of buffer and pH can significantly impact peptide stability.[1][2] For instance, phosphate (B84403) buffers can sometimes catalyze degradation.[2] Consider using buffers like citrate (B86180) or acetate (B1210297) at a slightly acidic pH.
-
Storage Conditions: Lyophilized peptides are more stable than peptides in solution.[1] For solutions, aliquot the peptide to avoid multiple freeze-thaw cycles and store at -80°C for long-term use.[1]
-
Protect from Light and Oxygen: For peptides containing residues susceptible to oxidation like Tryptophan, it is advisable to protect the solution from light and to use oxygen-free buffers.[5]
-
Troubleshooting Guides
Issue 1: Peptide Aggregation During Experiments
Symptoms:
-
Visible precipitation or cloudiness in the peptide solution.
-
Inconsistent results in biological assays.
-
Loss of peptide concentration upon centrifugation.
Root Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Peptide Concentration | Decrease the working concentration of the peptide. If a high concentration is necessary, consider the use of stabilizing excipients. |
| pH Close to Isoelectric Point (pI) | Adjust the buffer pH to be at least 1-2 units away from the peptide's pI.[1] |
| Inappropriate Buffer System | Screen different buffer systems (e.g., acetate, citrate, Tris) to find one that enhances solubility.[1] |
| Hydrophobic Interactions | Add a small percentage of an organic co-solvent like DMSO or ACN (start with 1-5%).[3][5] The use of non-detergent sulfobetaines can also help to solubilize aggregates.[7] |
| Freeze-Thaw Cycles | Aliquot the peptide solution into single-use volumes before freezing to minimize freeze-thaw cycles.[1] |
Issue 2: Chemical Degradation of the Peptide
Symptoms:
-
Loss of biological activity over time.
-
Appearance of new peaks in HPLC chromatograms.
-
Changes in mass detected by mass spectrometry.
Root Causes and Solutions:
| Degradation Pathway | Susceptible Residues | Prevention Strategy |
| Oxidation | Tryptophan (W) | Use de-gassed, oxygen-free buffers. Store the peptide under an inert gas (e.g., argon or nitrogen). Avoid buffers containing metal ions that can catalyze oxidation; consider adding a chelating agent like EDTA.[1] |
| Hydrolysis | Aspartic acid (D) - Asparagine (N) bond | Optimize the pH of the solution; acidic conditions (pH 4-6) are generally more stable for many peptides.[1] Store lyophilized and reconstitute just before use. |
| Deamidation | Asparagine (N) | Control the pH and temperature of the solution. Basic conditions can accelerate deamidation.[1] |
Experimental Protocols
Protocol 1: Solubility Testing of HCV Core (107-114) Peptide
Objective: To determine the optimal solvent and pH for dissolving the HCV core (107-114) peptide.
Materials:
-
Lyophilized HCV core (107-114) peptide
-
Sterile deionized water
-
0.1 M Acetic Acid
-
0.1 M Ammonium (B1175870) Bicarbonate
-
DMSO
-
Vortex mixer
-
Sonicator
Procedure:
-
Aliquot a small, known amount of the lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.
-
Test with Water: To the first tube, add a small volume of sterile deionized water to achieve a high concentration (e.g., 10 mg/mL). Vortex briefly. If the peptide does not dissolve, proceed to the next step.
-
Test with Acidic Solution: To a new tube of peptide, add a small volume of 0.1 M acetic acid. Vortex. If the peptide dissolves, this indicates it is more soluble in acidic conditions.
-
Test with Basic Solution: To another tube, add a small volume of 0.1 M ammonium bicarbonate. Vortex. If it dissolves, basic conditions are favorable.
-
Test with Organic Solvent: If the peptide is insoluble in aqueous solutions, add a small volume of DMSO (e.g., 20 µL) to a fresh tube of peptide. Vortex until fully dissolved. Then, slowly add your desired aqueous buffer to this solution dropwise while vortexing to reach the final desired concentration.[3]
-
Sonication: If the peptide is still not fully dissolved, sonicate the solution for 5-10 minutes in a water bath sonicator.[5]
-
Visually inspect each tube for complete dissolution. The optimal solvent will be the one that yields a clear solution at the desired concentration.
Protocol 2: HPLC-Based Peptide Stability Assay
Objective: To assess the stability of the HCV core (107-114) peptide in a specific buffer over time.
Materials:
-
HCV core (107-114) peptide solution at a known concentration
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
-
Reverse-Phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Quenching solution (e.g., 10% TFA)
Procedure:
-
Prepare the peptide solution in the buffer of interest at the desired concentration.
-
Timepoint 0: Immediately after preparation, take an aliquot of the peptide solution, mix it with an equal volume of quenching solution, and analyze it by RP-HPLC. This will serve as your baseline (100% intact peptide).
-
Incubate the remaining peptide solution at the desired temperature.
-
Subsequent Timepoints: At various time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench the reaction as in step 2, and analyze by RP-HPLC.
-
HPLC Analysis:
-
Inject the quenched samples onto the C18 column.
-
Run a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution of the peptide by UV absorbance at 214 nm or 280 nm (due to the Tryptophan residue).[8]
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the t=0 sample.
-
Plot the percentage of intact peptide versus time to determine the stability profile.
-
Visualizations
Caption: Experimental workflow for assessing HCV core (107-114) peptide stability.
References
- 1. reddit.com [reddit.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. biomatik.com [biomatik.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low antibody titer after immunization with HCV core (107-114)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low antibody titers after immunization with the Hepatitis C Virus (HCV) core (107-114) peptide.
Troubleshooting Guide
Low antibody titers after immunization with the HCV core (107-114) peptide can be a significant challenge. This guide provides a systematic approach to troubleshooting common issues, from antigen preparation to final antibody measurement.
Question: We performed an immunization with the HCV core (107-114) peptide conjugated to KLH with Freund's adjuvant, but the resulting antibody titer is very low. What are the potential causes and how can we troubleshoot this?
Answer:
A low antibody titer in this scenario can stem from several factors, ranging from the inherent immunogenicity of the peptide to the specifics of your experimental protocol. Below is a step-by-step guide to help you identify and address the potential issues.
Antigen Preparation and Quality
Short peptides like HCV core (107-114) are haptens and require conjugation to a larger carrier protein to become immunogenic. The efficiency and quality of this conjugation are critical.
-
Is your peptide conjugated to a carrier protein? Unconjugated peptides are generally poor immunogens.
-
What is the quality of the peptide-carrier conjugate?
-
Conjugation Chemistry: The method used for conjugation (e.g., glutaraldehyde (B144438), maleimide) can impact the immune response. Glutaraldehyde linkage, for instance, has been shown to enhance anti-peptide antibody responses compared to maleimide (B117702) linkage.[1]
-
Hapten Density: The number of peptide molecules per carrier protein molecule (hapten density) is crucial. An optimal hapten density, typically between 8 and 25, is recommended. Both very low and very high densities can lead to a suboptimal immune response.[2] You can assess hapten density using techniques like MALDI-TOF mass spectrometry.
-
Conjugate Solubility: Poorly soluble conjugates will not be effectively processed by the immune system. Ensure your conjugate is soluble in your immunization buffer.
-
Table 1: Influence of Hapten Density on Antibody Titer (Illustrative Data)
| Hapten Density (Peptide:Carrier Ratio) | Relative Antibody Titer | Reference |
| 2-5 | Low | [2] |
| 8-25 | High | [2] |
| >30 | Low to Moderate | [2] |
Immunization Protocol
The immunization schedule, adjuvant choice, and route of administration all significantly impact the resulting antibody titer.
-
Adjuvant Selection: While Freund's adjuvant is potent, other adjuvants may elicit a different response. The choice of adjuvant can influence the kinetics and magnitude of the antibody response.[3] For example, some adjuvants may induce a rapid but lower-titer response, while others lead to a slower but higher-titer and more sustained response.[3] Consider trying alternative adjuvants if Freund's is not yielding the desired results.
Table 2: Comparison of Adjuvants for Peptide Immunization (General Observations)
| Adjuvant | Typical Antibody Response Characteristics | References |
| Freund's Complete Adjuvant (CFA) / Incomplete Freund's Adjuvant (IFA) | Potent, induces strong and long-lasting responses. Can cause sterile abscesses and tissue necrosis. | [4] |
| Aluminum Salts (Alum) | Generally safe, but can be less potent for short peptides. Tends to induce a Th2-biased response. | [4] |
| Toll-like Receptor (TLR) Agonists (e.g., CpG ODNs, MPL) | Can induce strong Th1-biased responses, which may be beneficial for certain applications. | [5][6] |
| Squalene-based Emulsions (e.g., MF59) | Induce a rapid and potent antibody response.[3] | [3] |
-
Immunization Schedule: A typical prime-boost strategy is necessary. A primary immunization followed by at least two booster injections at 2-3 week intervals is common. Antibody titers should be monitored after each boost. It's not uncommon to see a significant increase in titer only after the second or third boost.[7]
-
Route of Administration: The subcutaneous (s.c.) or intraperitoneal (i.p.) routes are most common for antibody production. Ensure proper injection technique to deliver the immunogen effectively.
-
Dosage: The amount of immunogen administered is critical. A typical dose for mice is 10-50 µg of the peptide-carrier conjugate per injection. Both insufficient and excessive doses can lead to a poor immune response.
Inherent Immunogenicity of the HCV Core Peptide
The HCV core protein has been reported to possess immunosuppressive properties, which may contribute to the difficulty in raising a high-titer antibody response.[8][9][10]
-
Immune Evasion: The HCV core protein can interact with host immune molecules, such as the complement receptor gC1qR, leading to the inhibition of T-lymphocyte proliferation.[8] It can also interfere with cytokine production, such as IFN-γ and IL-2.[9]
-
Overcoming Tolerance: If the host animal expresses a protein with some homology to the HCV core peptide, it may be tolerant to the antigen. Strategies to break self-tolerance, such as using potent adjuvants and genetically dissimilar carrier proteins, may be necessary.[11][12]
Antibody Titer Measurement (ELISA)
An inaccurate or sub-optimal ELISA protocol can lead to the misinterpretation of a low antibody titer.
-
Coating Antigen: Ensure the peptide is efficiently coated onto the ELISA plate. For short peptides, direct coating can be inefficient. Consider using a carrier protein-peptide conjugate for coating as well, but use a different carrier than the one used for immunization to avoid detecting anti-carrier antibodies. Alternatively, biotinylate the peptide and use streptavidin-coated plates.
-
Antibody Dilutions: Optimize the dilutions of your primary (serum) and secondary antibodies.
-
Blocking and Washing: Inadequate blocking can lead to high background, while excessive washing can remove bound antibodies. Optimize these steps for your specific assay.
-
Detection System: Ensure your secondary antibody and substrate are working correctly and are compatible.
Frequently Asked Questions (FAQs)
Q1: Why is the HCV core (107-114) peptide a poor immunogen?
A1: Short peptides, in general, are not large enough to be efficiently recognized by the immune system and often lack the necessary T-cell epitopes to initiate a robust immune response.[13] Specifically, the HCV core protein has been shown to have immunosuppressive properties that can dampen the host's immune response.[9][10]
Q2: What is the best carrier protein to use for conjugating the HCV core (107-114) peptide?
A2: Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are the most commonly used carrier proteins.[13] KLH is generally considered more immunogenic than BSA because it is a large, foreign protein to most mammalian species.[13] The choice may also depend on the downstream application. If you plan to use BSA in your experimental assays (e.g., as a blocking agent), it is better to use KLH as the carrier to avoid cross-reactivity.
Q3: How many booster immunizations are necessary to obtain a good antibody titer?
A3: This can vary depending on the antigen, adjuvant, and animal model. Typically, a primary immunization followed by two to three booster injections at 2-3 week intervals is a good starting point.[7] It is recommended to perform a test bleed and measure the antibody titer after each boost to monitor the immune response.
Q4: My ELISA shows a very high background. What could be the cause?
A4: High background in an ELISA can be caused by several factors:
-
Insufficient blocking: Ensure you are using an effective blocking buffer (e.g., 1-5% BSA or non-fat dry milk in your wash buffer) and incubating for an adequate amount of time.
-
Cross-reactivity of the secondary antibody: The secondary antibody may be binding non-specifically.
-
Contamination of reagents.
-
Antibodies against the carrier protein: If you use the same carrier protein for immunization and for coating your ELISA plate, you will detect a strong response against the carrier.
Q5: Can I immunize with the free peptide without conjugation to a carrier protein?
A5: It is highly unlikely that you will generate a significant antibody response by immunizing with a short, unconjugated peptide like HCV core (107-114). These small molecules are considered haptens and require conjugation to a larger, immunogenic carrier protein to elicit an antibody response.[2]
Experimental Protocols
Protocol 1: Peptide-KLH Conjugation using Glutaraldehyde
This protocol describes the conjugation of a cysteine-containing peptide to Keyhole Limpet Hemocyanin (KLH) using a glutaraldehyde crosslinker.
Materials:
-
HCV core (107-114) peptide with a terminal cysteine
-
Keyhole Limpet Hemocyanin (KLH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glutaraldehyde solution (25%)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve 10 mg of KLH in 1 ml of PBS.
-
Dissolve 2 mg of the peptide in 0.5 ml of PBS.
-
Mix the KLH and peptide solutions.
-
Slowly add 10 µl of 2.5% glutaraldehyde solution while gently vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle rocking.
-
Stop the reaction by adding 100 µl of 1M glycine.
-
Dialyze the conjugate against PBS overnight at 4°C with three buffer changes to remove unreacted peptide and glutaraldehyde.
-
Determine the protein concentration of the conjugate using a BCA protein assay.
Protocol 2: Mouse Immunization with Peptide-KLH Conjugate
This protocol outlines a standard immunization schedule for generating polyclonal antibodies in mice.
Materials:
-
Peptide-KLH conjugate
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Primary Immunization (Day 0):
-
Emulsify 50 µg of the peptide-KLH conjugate in 100 µl of PBS with an equal volume of CFA.
-
Inject 200 µl of the emulsion subcutaneously at multiple sites on the back of the mouse.
-
-
First Booster Immunization (Day 21):
-
Emulsify 25 µg of the peptide-KLH conjugate in 100 µl of PBS with an equal volume of IFA.
-
Inject 200 µl of the emulsion subcutaneously.
-
-
Second Booster Immunization (Day 42):
-
Repeat the first booster immunization.
-
-
Test Bleed (Day 52):
-
Collect a small amount of blood from the tail vein to test the antibody titer by ELISA.
-
-
Subsequent Boosts and Bleeds:
-
If the titer is low, perform additional booster immunizations every 2-3 weeks.
-
Perform a final bleed by cardiac puncture under anesthesia when a high titer is achieved.
-
Protocol 3: Indirect ELISA for Anti-Peptide Antibody Titer Determination
This protocol describes a standard indirect ELISA to measure the titer of antibodies against the HCV core (107-114) peptide in mouse serum.
Materials:
-
HCV core (107-114) peptide conjugated to a different carrier protein (e.g., BSA) for coating
-
96-well ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Mouse serum samples (and a pre-immune serum as a negative control)
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating:
-
Dilute the peptide-BSA conjugate to 1-5 µg/ml in Coating Buffer.
-
Add 100 µl per well to the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µl of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µl of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Prepare serial dilutions of the mouse serum (e.g., starting from 1:100) in Blocking Buffer.
-
Wash the plate three times.
-
Add 100 µl of the diluted serum to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µl of the diluted HRP-conjugated anti-mouse IgG secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times.
-
Add 100 µl of TMB substrate to each well.
-
Incubate in the dark until a blue color develops (typically 15-30 minutes).
-
-
Stopping the Reaction:
-
Add 50 µl of Stop Solution to each well. The color will change to yellow.
-
-
Reading:
-
Read the absorbance at 450 nm using a plate reader. The antibody titer is typically defined as the highest dilution that gives a signal significantly above the background (pre-immune serum).
-
Visualizations
References
- 1. Effect of peptide-carrier coupling on peptide-specific immune responses [pubmed.ncbi.nlm.nih.gov]
- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. Vaccine Adjuvants Differentially Affect Kinetics of Antibody and Germinal Center Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of antibody avidity and titre elicited by peptide as a protein conjugate or as expressed in vaccinia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adjuvant-enhanced antibody responses to recombinant proteins correlates with protection of mice and monkeys to orthopoxvirus challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hepatitis C virus: immunosuppression by complement regulatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatitis C Virus Core Protein Leads to Immune Suppression and Liver Damage in a Transgenic Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immune modulation by the hepatitis C virus core protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. abyntek.com [abyntek.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing HCV Core (107-114) Peptide Concentration for Cell Stimulation
Welcome to the technical support center for the use of HCV core (107-114) peptide in cell stimulation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration for the HCV core (107-114) peptide to stimulate cells?
A1: There is no single universally optimal concentration for the HCV core (107-114) peptide. The ideal concentration is highly dependent on the specific cell type, donor variability, and the experimental readout (e.g., cytokine secretion, proliferation). Published literature on general peptide stimulation of peripheral blood mononuclear cells (PBMCs) suggests a starting range of 1-10 µg/mL. However, as the HCV core (107-114) region has been reported to be one of the least immunogenic parts of the core protein, empirical determination of the optimal concentration is critical. We recommend performing a dose-response experiment, testing concentrations from 0.1 µg/mL to 20 µg/mL to identify the optimal concentration for your specific experimental setup.
Q2: I am not observing any response after stimulating PBMCs with the HCV core (107-114) peptide. What could be the reason?
A2: A lack of response can be due to several factors:
-
Low Immunogenicity: The HCV core (107-114) peptide is known to be poorly immunogenic. The frequency of responding T cells in your donor sample may be very low or absent.
-
Suboptimal Peptide Concentration: As mentioned in Q1, the peptide concentration may not be optimal. A thorough dose-response analysis is recommended.
-
Cell Viability: Ensure that the viability of your PBMCs is high (>90%) before and after the experiment. Poor cell health will lead to a diminished response.
-
Donor Variability: The T-cell repertoire is highly variable between individuals. It is advisable to screen multiple donors to find one with a detectable response to this specific peptide.
-
Immunosuppressive Properties of HCV Core Protein: The full-length HCV core protein has been shown to modulate and in some cases suppress immune responses.[1] It can interfere with signaling pathways, such as Toll-like receptor (TLR) signaling, and may induce an immunosuppressive environment.[2][3][4][5] While it is a short peptide, some of these suppressive effects could be relevant.
Q3: How should I dissolve and store the HCV core (107-114) peptide?
A3: Proper handling of the peptide is crucial for maintaining its activity.
-
Dissolving: The sequence of HCV core (107-114) is Trp-Gly-Pro-Asn-Asp-Pro-Arg-Arg. Due to the presence of Tryptophan (Trp), the peptide may be hydrophobic. It is recommended to first dissolve the peptide in a small amount of sterile dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the desired concentration with your cell culture medium. Ensure the final DMSO concentration in your cell culture is below 0.5% to avoid toxicity.
-
Storage: Store the lyophilized peptide at -20°C or -80°C. Once dissolved, it is best to make single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: What are the expected signaling pathways activated by the HCV core peptide?
A4: The full-length HCV core protein is known to interact with several signaling pathways. While the specific signaling cascade activated by the short 107-114 peptide is not well-characterized, it is plausible that it could contribute to the broader effects of the core protein. The HCV core protein has been shown to activate the NF-κB pathway, which is a key regulator of inflammatory responses.[6][7][8][9][10] This activation can be mediated through interactions with the TNF receptor-associated factors (TRAFs). Additionally, the core protein is a known ligand for Toll-like receptor 2 (TLR2), which can trigger downstream signaling cascades involving MyD88 and subsequent activation of MAP kinases (ERK1/2, JNK, p38) and NF-κB.[2][4][5][11]
Troubleshooting Guides
Issue 1: High Background in ELISpot/Intracellular Cytokine Staining (ICS) Assays
| Potential Cause | Recommended Solution |
| Contamination of peptide stock | Ensure that the peptide solution is sterile. Filter the stock solution through a 0.22 µm filter if contamination is suspected. |
| Non-specific cell activation | Include a vehicle control (DMSO at the same concentration as in the peptide-stimulated wells) to assess non-specific activation. If the background is still high, consider purifying CD4+ or CD8+ T cells to remove other cell types that might be non-specifically activated. |
| Serum in culture medium | Some batches of fetal bovine serum (FBS) can cause high background. Test different lots of FBS or use serum-free medium. |
| Improper washing (ELISpot) | Ensure thorough and gentle washing of the ELISpot plate to remove all unbound cells and secreted cytokines. |
Issue 2: No or Very Weak Signal (Low Spot Count in ELISpot or Low Percentage of Cytokine-Positive Cells in ICS)
| Potential Cause | Recommended Solution |
| Suboptimal peptide concentration | Perform a dose-response experiment with a wide range of peptide concentrations (e.g., 0.1, 1, 5, 10, 20 µg/mL) to determine the optimal concentration for your system. |
| Low frequency of responding cells | Increase the number of cells per well. For ELISpot, you can go up to 3x10^5 cells/well. For ICS, a higher number of total events may need to be acquired during flow cytometry analysis. |
| Inadequate incubation time | Optimize the incubation time for cell stimulation. For ICS, a 6-hour incubation with a protein transport inhibitor (like Brefeldin A or Monensin) for the last 4 hours is standard, but for weakly immunogenic peptides, a longer stimulation (12-24 hours) before adding the inhibitor might be beneficial. For ELISpot, incubation times can range from 18 to 48 hours. |
| Poor peptide stability | Prepare fresh dilutions of the peptide from a frozen stock for each experiment. Avoid using peptide solutions that have been stored at 4°C for an extended period. |
| Donor does not respond to the peptide | Screen multiple healthy donors or HCV-positive patients to find individuals with a detectable T-cell response to the HCV core (107-114) peptide. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Peptide Concentration using IFN-γ ELISpot
Objective: To determine the optimal concentration of HCV core (107-114) peptide for stimulating IFN-γ secretion from PBMCs.
Materials:
-
HCV core (107-114) peptide
-
Human IFN-γ ELISpot kit
-
Cryopreserved human PBMCs
-
Complete RPMI medium (RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
Phytohemagglutinin (PHA) or a CEF peptide pool (positive control)
-
DMSO (vehicle control)
Methodology:
-
Prepare Peptide Dilutions:
-
Reconstitute the lyophilized HCV core (107-114) peptide in sterile DMSO to a stock concentration of 1 mg/mL.
-
Prepare a series of working solutions of the peptide in complete RPMI medium to achieve final well concentrations of 0.1, 0.5, 1, 5, 10, and 20 µg/mL.
-
Prepare a working solution for the positive control (e.g., PHA at 5 µg/mL).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest peptide concentration well.
-
-
Cell Preparation:
-
Thaw cryopreserved PBMCs and wash them twice with complete RPMI medium.
-
Determine cell viability using a trypan blue exclusion assay. Viability should be >90%.
-
Resuspend cells in complete RPMI medium to a final concentration of 2 x 10^6 cells/mL.
-
-
ELISpot Plate Preparation:
-
Coat the ELISpot plate with the anti-IFN-γ capture antibody according to the manufacturer's instructions.
-
Wash the plate and block with the appropriate blocking buffer.
-
-
Cell Stimulation:
-
Add 100 µL of the cell suspension (2 x 10^5 cells) to each well of the ELISpot plate.
-
Add 100 µL of the respective peptide dilutions, positive control, or vehicle control to the wells in triplicate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
ELISpot Development:
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate as per the manufacturer's protocol.
-
Wash the plate and add streptavidin-alkaline phosphatase (or HRP).
-
Wash the plate and add the substrate solution (e.g., BCIP/NBT).
-
Stop the reaction by washing with distilled water once spots of the desired size and intensity have developed.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
-
Data Analysis:
-
Subtract the average number of spots in the vehicle control wells from the average number of spots in the peptide-stimulated wells.
-
Plot the mean number of spot-forming units (SFU) per 10^6 cells against the peptide concentration. The optimal concentration is the one that gives the highest number of spots with a plateau or a subsequent decrease at higher concentrations.
| Parameter | Recommended Range | Notes |
| Peptide Concentration | 0.1 - 20 µg/mL | A wider range may be necessary depending on the peptide and cell type. |
| Cell Density | 2-3 x 10^5 cells/well | Higher cell numbers can lead to confluent spots. |
| Incubation Time | 18 - 24 hours | May need to be optimized for weaker responses. |
Signaling Pathways and Experimental Workflows
Figure 1. Experimental workflow for optimizing peptide concentration using ELISpot.
Figure 2. Simplified signaling pathway of HCV core protein via TLR2 and NF-κB.
References
- 1. Hepatitis C virus: immunosuppression by complement regulatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toll-like receptor 2 senses hepatitis C virus core protein but not infectious viral particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Interaction of Hepatitis C virus proteins with pattern recognition receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis C virus core protein enhances NF-kappaB signal pathway triggering by lymphotoxin-beta receptor ligand and tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatitis C virus core protein activates nuclear factor kappa B-dependent signaling through tumor necrosis factor receptor-associated factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Hepatitis C Virus Core Protein Enhances NF-κB Signal Pathway Triggering by Lymphotoxin-β Receptor Ligand and Tumor Necrosis Factor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Lot-to-Lot Variability of Synthetic HCV Core (107-114) Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize lot-to-lot variability of the synthetic HCV core (107-114) peptide.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors contributing to lot-to-lot variability in synthetic peptides like HCV core (107-114)?
A1: The most critical factors include the quality of raw materials (amino acids, reagents, solvents), the specifics of the synthesis and purification processes, and the final handling and storage of the lyophilized peptide.[1][2] Inconsistent protocols in any of these areas can lead to significant variations between batches.[3]
Q2: What are common impurities found in synthetic peptides and how can they be minimized?
A2: Common impurities include deletion sequences (from incomplete coupling), insertion sequences (from excess amino acid addition), truncated peptides, and modifications like oxidation or deamidation.[4][5][6] Minimizing these requires optimized synthesis protocols, high-quality reagents, and robust purification methods like HPLC.[3][7]
Q3: How does the purity of a peptide, as determined by HPLC, relate to its actual peptide content?
A3: HPLC purity indicates the percentage of the target peptide relative to other peptidic impurities. However, it does not account for non-peptidic materials like water and counterions (e.g., TFA or acetate).[8] Therefore, the net peptide content, which is the actual mass of the peptide, is typically lower than the HPLC purity suggests and should be determined separately.[9]
Q4: What is the significance of counterion content and how does it affect experimental results?
A4: Counterions, such as trifluoroacetate (B77799) (TFA) from HPLC purification, form salts with the peptide.[8] The type and amount of counterion can affect the peptide's solubility, stability, and biological activity. For sensitive applications, it may be necessary to perform a salt exchange to a more biocompatible counterion like acetate.[10]
Q5: What are the best practices for storing and handling the lyophilized HCV core (107-114) peptide to ensure its stability?
A5: Lyophilized peptides should be stored at -20°C or colder, away from light.[11][12] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption, as many peptides are hygroscopic.[13][14] Once reconstituted, it is best to aliquot the solution and store it at -20°C or colder, avoiding repeated freeze-thaw cycles.[12][13]
Q6: How can I ensure consistent solubilization of my peptide across different lots?
A6: Peptide solubility is sequence-dependent. For the HCV core (107-114) peptide, which contains basic residues, a slightly acidic buffer (pH 5-7) is recommended for dissolution.[13] If solubility issues arise, small amounts of organic solvents like DMSO or DMF can be used, followed by dilution with an aqueous buffer.[13] Always use sterile, oxygen-free water for peptides containing residues prone to oxidation.[13]
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Between Peptide Lots
| Potential Cause | Troubleshooting Steps |
| Variable Net Peptide Content | 1. Determine the net peptide content for each lot using quantitative amino acid analysis. 2. Normalize peptide concentrations based on the net peptide content, not just the gross weight. |
| Presence of Active Impurities | 1. Analyze each lot by high-resolution LC-MS/MS to identify and quantify impurities. 2. If significant impurities are detected, consider re-purification of the peptide. |
| Counterion Effects | 1. Quantify the counterion (e.g., TFA) content using ion chromatography. 2. If TFA levels are high and could interfere with the assay, perform a salt exchange to acetate. |
| Peptide Aggregation | 1. Visually inspect the reconstituted solution for turbidity. 2. Analyze the peptide solution using size-exclusion chromatography (SEC) to detect aggregates. 3. Optimize the dissolution buffer (e.g., adjust pH, add denaturants) to minimize aggregation.[15] |
| Improper Storage and Handling | 1. Review storage conditions; ensure peptides are stored at ≤ -20°C.[14] 2. Avoid repeated freeze-thaw cycles by using single-use aliquots.[12] |
Issue 2: Discrepancies in Purity and Impurity Profiles Between Lots
| Potential Cause | Troubleshooting Steps |
| Inconsistent Raw Material Quality | 1. Ensure that the amino acid derivatives and reagents used for synthesis are of high and consistent purity.[16] 2. Request certificates of analysis for all raw materials. |
| Variations in Synthesis Protocol | 1. Implement and strictly follow a standardized solid-phase peptide synthesis (SPPS) protocol.[7] 2. Monitor coupling and deprotection steps to ensure complete reactions.[4] |
| Inconsistent Purification Process | 1. Standardize the HPLC purification method, including the column, mobile phases, and gradient. 2. Carefully define and consistently collect the main peak fractions. |
| Peptide Degradation | 1. Analyze for common degradation products such as oxidized or deamidated forms.[17] 2. Store the peptide under appropriate conditions to minimize degradation.[11] |
Data Presentation
Table 1: Key Quality Control Parameters for Lot-to-Lot Comparison
| Parameter | Analytical Method | Acceptance Criteria | Potential Impact of Variability |
| Purity | RP-HPLC | ≥ 95% | Inconsistent biological activity, off-target effects. |
| Identity | Mass Spectrometry (MS) | Measured mass ± 1 Da of theoretical mass | Incorrect peptide sequence leads to no or incorrect activity. |
| Net Peptide Content | Amino Acid Analysis (AAA) | Report value (typically 70-90%) | Inaccurate dosing and inconsistent experimental results. |
| Counterion Content (TFA) | Ion Chromatography (IC) | ≤ 15% | Can affect solubility, stability, and biological activity. |
| Water Content | Karl Fischer Titration | ≤ 10% | Affects accurate weighing and peptide stability. |
| Aggregation | Size-Exclusion Chromatography (SEC) | Report presence of high molecular weight species | Reduced solubility and altered biological activity.[15] |
| Residual Solvents | Gas Chromatography (GC) | Per ICH guidelines | Potential toxicity in biological systems.[18] |
Experimental Protocols
Protocol 1: Purity and Identity Determination by LC-MS
-
Sample Preparation: Reconstitute the lyophilized peptide in sterile water or a suitable buffer to a concentration of 1 mg/mL.
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).[18]
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.[8]
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range appropriate for the expected m/z of the peptide.
-
Data Analysis: Integrate the peak areas from the HPLC chromatogram to determine purity. Confirm the identity by comparing the observed mass-to-charge ratio with the theoretical value.
-
Protocol 2: Net Peptide Content by Amino Acid Analysis (AAA)
-
Hydrolysis: Accurately weigh a sample of the peptide and subject it to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break it down into its constituent amino acids.[8]
-
Derivatization: Derivatize the amino acids to make them detectable.
-
Analysis: Separate and quantify the derivatized amino acids using HPLC or ion-exchange chromatography.[19]
-
Calculation: Calculate the amount of each amino acid and sum them to determine the total peptide content relative to the initial weight.
Mandatory Visualizations
Caption: Workflow for ensuring peptide quality from synthesis to lot release.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. bachem.com [bachem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. mdpi.com [mdpi.com]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. polypeptide.com [polypeptide.com]
- 8. bachem.com [bachem.com]
- 9. jpt.com [jpt.com]
- 10. Quality controls - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. genscript.com [genscript.com]
- 13. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 14. lifetein.com [lifetein.com]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical methods and Quality Control for peptide products [biosynth.com]
- 19. resolvemass.ca [resolvemass.ca]
Validation & Comparative
Validating the Specificity of HCV Core (107-114) Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of Hepatitis C Virus (HCV) infection is paramount for diagnosis, treatment monitoring, and drug development. Antibodies targeting specific viral epitopes, such as the highly conserved region of the HCV core protein spanning amino acids 107-114, are critical tools in this endeavor. This guide provides a comparative overview of methods to validate the specificity of anti-HCV core (107-114) antibodies, presenting experimental data from broader HCV diagnostic assays to contextualize performance expectations.
Principles of Antibody Specificity Validation
Ensuring an antibody binds specifically to its intended target is crucial for reliable and reproducible results. The International Working Group for Antibody Validation (IWGAV) has proposed a framework based on five conceptual pillars to confirm antibody specificity. While specific data for antibodies targeting the HCV core (107-114) epitope is limited in publicly available literature, the principles of validation remain universal. These pillars include:
-
Genetic Strategies: Using knockout or knockdown cell lines to demonstrate loss of signal in the absence of the target protein.
-
Orthogonal Strategies: Comparing the antibody-based results with a non-antibody-based method (e.g., mass spectrometry).
-
Independent Antibody Strategies: Using two or more different antibodies that recognize distinct epitopes on the same target protein.
-
Recombinant Protein Expression: Testing the antibody against the purified recombinant target protein and fragments.
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): Identifying the protein and any interacting partners that the antibody binds to.
A key experimental technique for validating the specificity of an epitope-specific antibody, such as one targeting HCV core (107-114), is the peptide competition assay .
Experimental Protocol: Peptide Competition Assay
This assay confirms that the antibody binds to the specific epitope of interest. The principle involves pre-incubating the antibody with a synthetic peptide corresponding to its target epitope. If the antibody is specific, this pre-incubation will block the antibody from binding to the same epitope on the target protein in a subsequent assay, such as an ELISA or Western blot.
Materials:
-
Anti-HCV core (107-114) antibody
-
Synthetic peptide corresponding to HCV core (107-114) amino acid sequence
-
Control protein sample containing the full-length HCV core protein
-
ELISA plate coated with recombinant HCV core protein
-
Appropriate buffers (e.g., PBS, blocking buffer, wash buffer)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Plate reader
Procedure (ELISA-based):
-
Antibody Pre-incubation:
-
Prepare two sets of antibody solutions.
-
In one set, incubate the anti-HCV core (107-114) antibody with a molar excess of the HCV core (107-114) peptide for 1-2 hours at room temperature.
-
In the second set (control), incubate the antibody with a non-relevant control peptide or buffer alone under the same conditions.
-
-
ELISA:
-
Coat a 96-well ELISA plate with recombinant HCV core protein and block non-specific binding sites.
-
Add the pre-incubated antibody solutions to the wells.
-
Incubate to allow binding of the antibody to the coated protein.
-
Wash the plate to remove unbound antibodies.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate and wash the plate.
-
Add the substrate and measure the signal using a plate reader.
-
Expected Results: A significant reduction in signal in the wells containing the antibody pre-incubated with the HCV core (107-114) peptide compared to the control wells indicates that the antibody is specific for this epitope.
Performance Comparison of HCV Diagnostic Assays
Table 1: Performance of HCV Core Antigen Assays Compared to HCV RNA Detection
| Assay/Study | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Reference |
| ARCHITECT HCV Ag assay (Meta-analysis) | 93.4% | 98.8% | - | - | [1] |
| Ortho HCV Ag ELISA (Meta-analysis) | 93.2% | 99.2% | - | - | [1] |
| Murex Ag/Ab combination test | 100% | 95.4% | - | - | |
| HCV Core Antigen Assay (U.S. Population) | 95.5% | 100% | - | - | |
| HCV Core Antigen Assay (vs. anti-HCV) | 86.5% | 100% | 100% | 59.4% | [2] |
Table 2: Performance of Anti-HCV Antibody Assays
| Assay Type/Study | Sensitivity | Specificity | Reference |
| Rapid Diagnostic Tests (RDTs) (Meta-analysis) | 98% | 100% | |
| ARCHITECT Anti-HCV assay | 98.9% | 97.2% | |
| HISCL Anti-HCV assay | 98.97% | 100% | |
| ImmunoFlow HCV | 100% | 100% | |
| OraQuick HCV | 97.8% | 100% |
It is important to note that the performance of an antibody targeting a single epitope like (107-114) may differ from assays that detect antibodies against multiple HCV antigens or the entire core protein.
Visualizing Experimental Workflows
Diagram 1: Peptide Competition Assay Workflow
Caption: Workflow of a peptide competition assay to validate antibody specificity.
Diagram 2: General Antibody Specificity Validation Strategy
Caption: A comprehensive strategy for antibody specificity validation.
Conclusion
Validating the specificity of antibodies, particularly those targeting a precise epitope like HCV core (107-114), is a multi-faceted process. While direct comparative data for such specific antibodies is scarce, researchers can employ rigorous validation methods like the peptide competition assay. The performance of broader HCV core antigen and antibody assays provides a useful benchmark for sensitivity and specificity. By adhering to established validation principles and employing appropriate experimental controls, researchers can ensure the reliability of their immunoassays for HCV research and diagnostics.
References
Unveiling the Enigma of Cross-Reactivity: HCV Core (107-114) Antibodies and Host Protein Interactions
A deep dive into the molecular mimicry between the Hepatitis C virus and host proteins reveals potential mechanisms for autoimmune responses. This guide provides a comparative analysis of the binding of antibodies targeting the HCV core protein region (107-114) to both viral and host antigens, supported by experimental data and detailed protocols for researchers in immunology and drug development.
The immune response to Hepatitis C virus (HCV) infection is a complex interplay of viral clearance and potential immunopathology. A key aspect of this is the phenomenon of molecular mimicry, where viral antigens share structural similarities with host proteins. This can lead to the generation of cross-reactive antibodies that, while targeting the virus, may inadvertently recognize and attack the body's own tissues, contributing to the development of autoimmune disorders often observed in chronic HCV patients. This guide focuses on the cross-reactivity of antibodies targeting a specific epitope within the HCV core protein, the amino acid sequence from position 107 to 114, with host proteins.
Comparative Analysis of Antibody Binding Affinity
The central question in understanding the pathological consequences of this cross-reactivity is the relative binding strength (avidity) of these antibodies to the viral epitope versus the mimicked host protein epitope. While direct quantitative data comparing the binding of antibodies specifically to the HCV core (107-114) region and a homologous host protein is limited in publicly available literature, a study on a different HCV core epitope (residues 9-17) and the host-derived GOR protein provides a valuable framework. In that study, the relative antibody avidity was generally higher for the HCV core peptide, suggesting that the initial immune response is predominantly virus-specific. However, the presence of cross-reactive antibodies, even with lower affinity for host proteins, can still trigger autoimmune responses, particularly in the context of chronic inflammation and high viral antigen load.
To facilitate further research in this critical area, this guide provides detailed protocols for comparative immunological assays.
Experimental Protocols
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to quantitatively compare the binding of anti-HCV core (107-114) antibodies to the viral peptide and a potential host-derived cross-reactive peptide.
Materials:
-
96-well microtiter plates
-
Recombinant HCV core protein (or a synthetic peptide corresponding to amino acids 107-114)
-
Synthetic host protein peptide with sequence homology to HCV core (107-114)
-
Serum or plasma samples from HCV-infected patients
-
Bovine Serum Albumin (BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
HRP-conjugated secondary antibody (anti-human IgG)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat separate wells of a 96-well plate with the HCV core (107-114) peptide and the host protein peptide at a concentration of 1-5 µg/mL in coating buffer overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Competition: In a separate plate, pre-incubate patient serum/plasma samples (at various dilutions) with increasing concentrations of either the soluble HCV core (107-114) peptide or the soluble host protein peptide for 1-2 hours at 37°C.
-
Binding: Transfer the pre-incubated serum/peptide mixtures to the coated wells and incubate for 1-2 hours at 37°C.
-
Washing: Wash the plates three times with wash buffer.
-
Secondary Antibody: Add HRP-conjugated anti-human IgG to the wells and incubate for 1 hour at 37°C.
-
Washing: Wash the plates five times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add stop solution to each well.
-
Read Absorbance: Measure the optical density at 450 nm using a microplate reader.
Data Analysis: The degree of inhibition of antibody binding to the coated antigen by the soluble competitor peptide is used to determine the relative binding affinity. A lower concentration of the competitor peptide required for 50% inhibition (IC50) indicates a higher binding affinity.
Quantitative Western Blotting
This protocol allows for the semi-quantitative comparison of antibody reactivity to the full-length HCV core protein and a host protein.
Materials:
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (serum/plasma from HCV-infected patients)
-
Secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera)
-
Protein lysates from cells expressing recombinant HCV core protein and the host protein of interest.
Procedure:
-
Protein Separation: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with patient serum/plasma at an appropriate dilution overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for the HCV core protein and the host protein using densitometry software. The relative band intensities will provide a semi-quantitative measure of antibody cross-reactivity.
Signaling Pathways and Experimental Workflows
The cross-reactivity of anti-HCV core antibodies with host proteins can trigger autoimmune signaling pathways. While a definitive pathway initiated specifically by antibodies against the 107-114 region is not yet fully elucidated, the interaction of the HCV core protein with various cellular components is known to modulate pathways like NF-κB and apoptosis. The following diagrams illustrate a general experimental workflow for assessing antibody cross-reactivity and a conceptual signaling pathway that could be triggered by molecular mimicry.
Caption: Workflow for assessing antibody cross-reactivity.
Caption: Conceptual pathway of molecular mimicry.
Conclusion
The cross-reactivity of antibodies targeting the HCV core (107-114) region with host proteins represents a significant area of research for understanding the autoimmune complications associated with chronic HCV infection. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further investigation into the quantitative aspects of this molecular mimicry and its downstream immunological consequences. A deeper understanding of these mechanisms is crucial for the development of more targeted therapies to mitigate autoimmune pathology in HCV-infected individuals.
Immunogenicity of HCV Core (107-114) vs. Full-Length Core Protein: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the immunogenic properties of viral components is paramount for the design of effective vaccines and immunotherapies. This guide provides a detailed comparison of the immunogenicity of the full-length Hepatitis C virus (HCV) core protein and the specific peptide fragment, HCV core (107-114).
The full-length HCV core protein is a multifunctional protein known for its complex interactions with the host immune system, often leading to immune evasion and persistent infection. In contrast, the immunogenicity of specific peptide fragments, such as HCV core (107-114), is less defined. This guide synthesizes available experimental data to provide a comparative overview.
Quantitative Data Summary
Direct quantitative comparative studies on the immunogenicity of the full-length HCV core protein and the 107-114 peptide are scarce in publicly available literature. However, a qualitative and functional comparison can be drawn from numerous studies on the full-length protein and the lack of evidence for the 107-114 peptide as a significant T-cell epitope.
| Feature | Full-Length HCV Core Protein | HCV Core (107-114) Peptide |
| Overall Immunogenicity | Complex, with both immunogenic and immunosuppressive properties. Often considered a poor immunogen for inducing protective immunity due to its immunomodulatory effects.[1][2] | Not identified as a dominant immunogenic epitope in comprehensive T-cell screening studies.[3] One source suggests it is one of the least immunogenic regions of the core protein.[3] |
| T-Cell Response | Known to suppress T-cell proliferation and cytokine production (e.g., IFN-γ, IL-2).[4][5][6] Can induce regulatory T cells (Tregs) that dampen anti-viral immunity.[7] | Not reported as a significant target of T-cell responses in HCV-infected individuals in multiple epitope mapping studies.[8][9][10] |
| Antibody Response | Can induce antibody responses, though these are not always associated with viral clearance.[8] B-cell epitopes have been mapped to various regions, but not consistently to 107-114.[2] | No significant antibody responses to this specific peptide have been reported in the literature. |
| Interaction with Immune Signaling | Actively interferes with multiple host immune signaling pathways, including the JAK-STAT pathway and TLR signaling, leading to impaired interferon response.[11] | No specific interactions with immune signaling pathways have been described. |
| Clinical Relevance | High levels of core protein in circulation are associated with chronic infection and pathogenesis. Its immunosuppressive functions are considered a key factor in HCV persistence.[4][5] | The immunological relevance of this specific peptide in HCV infection appears to be minimal based on current data. |
Signaling Pathways and Experimental Workflows
The full-length HCV core protein exerts its immunosuppressive effects through a variety of mechanisms. A key pathway involves the inhibition of the host's interferon response, which is crucial for antiviral defense.
Figure 1. Simplified diagram of the immunosuppressive mechanisms of the full-length HCV core protein, focusing on the inhibition of key signaling molecules (STAT1, IRF3, NF-κB) involved in the production of Type I interferons and the establishment of an antiviral state.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of HCV core protein immunogenicity.
T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to an antigen.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of HCV-infected patients or immunized animals using Ficoll-Paque density gradient centrifugation.
-
Cell Staining (Optional): To track cell division, PBMCs can be labeled with carboxyfluorescein succinimidyl ester (CFSE).
-
Antigen Stimulation: PBMCs are cultured in 96-well plates at a density of 2 x 10^5 cells/well. The cells are stimulated with either the full-length HCV core protein (e.g., 10 µg/mL), HCV core peptides (e.g., 1-10 µg/mL), a positive control (e.g., phytohemagglutinin), or a negative control (medium alone).
-
Incubation: The plates are incubated for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Measurement of Proliferation:
-
CFSE Dilution: If cells were labeled with CFSE, proliferation is measured by flow cytometry. As cells divide, the CFSE fluorescence intensity is halved in daughter cells.
-
[3H]-Thymidine Incorporation: Alternatively, during the last 18 hours of culture, [3H]-thymidine is added to the wells. Proliferating cells incorporate the radioactive thymidine (B127349) into their DNA. The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. The results are expressed as a stimulation index (SI), which is the ratio of counts per minute (cpm) in antigen-stimulated wells to cpm in unstimulated wells.
-
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
This assay quantifies the number of antigen-specific T-cells that secrete IFN-γ.[2]
-
Plate Coating: A 96-well ELISpot plate is coated with a capture antibody specific for human or mouse IFN-γ and incubated overnight at 4°C.
-
Cell Plating: The plate is washed and blocked. PBMCs are then added to the wells at a density of 2-3 x 10^5 cells/well.
-
Antigen Stimulation: Cells are stimulated with the full-length HCV core protein or peptides, a positive control, or a negative control.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: The cells are removed, and a biotinylated detection antibody for IFN-γ is added to the wells. After incubation and washing, a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase) is added.
-
Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble spot at the site of cytokine secretion.
-
Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million PBMCs.
51Cr Release Assay for Cytotoxic T-Lymphocyte (CTL) Activity
This assay measures the ability of CTLs to lyse target cells presenting a specific antigen.[8]
-
Target Cell Preparation: Target cells (e.g., autologous B-lymphoblastoid cell lines) are labeled with 51Cr, a radioactive chromium isotope. The labeled target cells are then pulsed with the HCV core peptide of interest (e.g., core 150-158) or infected with a recombinant virus expressing the full-length core protein.[8]
-
Effector Cell Preparation: Effector cells (PBMCs or isolated CD8+ T-cells) from HCV-infected individuals or immunized animals are co-cultured with the labeled target cells at various effector-to-target (E:T) ratios.
-
Incubation: The co-culture is incubated for 4-6 hours at 37°C.
-
Measurement of 51Cr Release: During incubation, CTLs that recognize the antigen on the target cells will lyse them, releasing 51Cr into the supernatant. The amount of 51Cr in the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release:51Cr released in the presence of effector cells.
-
Spontaneous Release:51Cr released from target cells in the absence of effector cells.
-
Maximum Release:51Cr released from target cells lysed with a detergent.
-
Conclusion
The full-length HCV core protein exhibits a dual role in the immune response, containing immunogenic epitopes but also possessing potent immunosuppressive properties that contribute to viral persistence. In stark contrast, the HCV core (107-114) peptide has not been identified as a significant immunogenic epitope in numerous studies. This suggests that while the full-length protein actively modulates and evades the host immune system, the 107-114 peptide is likely immunologically quiescent. For researchers in vaccine development, this highlights the importance of carefully selecting viral antigens, as larger proteins may contain domains that are detrimental to the desired immune outcome. Truncated or modified antigens that exclude immunosuppressive regions may offer a more promising approach to inducing a protective immune response against HCV.
References
- 1. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 2. ELISPOT analysis of hepatitis C virus protein-specific IFN-gamma-producing peripheral blood lymphocytes in infected humans with and without cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Analysis of CD8+-T-Cell Responses against Hepatitis C Virus Reveals Multiple Unpredicted Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HLA-A2 Restricted T Cell Epitope HCV Core35–44 Stabilizes HLA-E Expression and Inhibits Cytolysis Mediated by Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the epitopes on HCV core protein recognized by HLA-A2 restricted cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Early Phase of Specific Cellular Immune Status Associates with HCV Infection Outcomes in Marmosets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the epitopes on HCV core protein recognized by HLA-A2 restricted cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New epitope peptides derived from hepatitis C virus (HCV) 2a which have the capacity to induce cytotoxic T lymphocytes in HLA-A2+ HCV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High, Broad, Polyfunctional, and Durable T Cell Immune Responses Induced in Mice by a Novel Hepatitis C Virus (HCV) Vaccine Candidate (MVA-HCV) Based on Modified Vaccinia Virus Ankara Expressing the Nearly Full-Length HCV Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjgnet.com [wjgnet.com]
Comparison of Antibody Isotypes Generated Against HCV Core Protein
A comprehensive guide for researchers and drug development professionals on the humoral immune response to the Hepatitis C Virus core antigen.
The Hepatitis C Virus (HCV) core protein is a key structural component of the virus and a major target of the host immune response. Understanding the different antibody isotypes generated against this protein is crucial for developing effective diagnostics, vaccines, and immunotherapies. This guide provides a comparative analysis of the antibody isotypes targeting the HCV core protein, with a focus on their prevalence in different stages of infection and the methodologies used for their characterization. While the initial intent was to focus on the specific epitope spanning amino acids 107-114 of the core protein, a comprehensive literature search revealed this region to be of low immunogenicity, resulting in a scarcity of specific data. Therefore, this guide will focus on the antibody response to the entire HCV core protein.
Key Findings on Antibody Isotypes Against HCV Core
The humoral immune response to the HCV core protein involves the production of several antibody isotypes, primarily Immunoglobulin G (IgG), Immunoglobulin M (IgM), and Immunoglobulin A (IgA). The prevalence and titers of these isotypes can vary significantly depending on the stage of HCV infection (acute vs. chronic).
-
IgG: Generally, IgG antibodies against the HCV core protein are the most prevalent and persistent isotype. In acute hepatitis C, IgG anti-core antibody titers are initially low but increase significantly by the fourth to sixth month of infection.[1] Patients with chronic hepatitis C typically exhibit high and stable titers of anti-core IgG.[1] Specifically, the IgG1 subclass against the core antigen is commonly detected in patients with chronic hepatitis C.[2][3] Conversely, the IgG4 subclass against the core protein is generally not detected in these patients.[2][3]
-
IgM: Anti-core IgM antibodies are often considered markers of acute infection, however, their presence can be inconsistent. They are found in about half of acute hepatitis C cases.[1] Interestingly, a significant percentage of chronically infected patients also have detectable anti-HCV core IgM antibodies, making it an unreliable marker for distinguishing between acute and chronic infection.[1][4][5] The presence of IgM anti-HCV core has been associated with high levels of virus replication.[6]
-
IgA: IgA antibodies against the HCV core protein are detected in both acute and chronic HCV infection.[4] While present in a subset of patients, the form of IgA (polymeric vs. monomeric) may help differentiate between acute and chronic stages.[4]
Quantitative Comparison of Antibody Isotypes Against HCV Core Protein
The following table summarizes the prevalence of different antibody isotypes against the HCV core protein in acute and chronic HCV infection based on findings from various studies. It is important to note that these are general observations and individual patient responses can vary.
| Antibody Isotype | Prevalence in Acute HCV Infection | Prevalence in Chronic HCV Infection | Key Characteristics |
| IgG | Titers start low and increase significantly over 4-6 months.[1] | High and stable titers are typically maintained.[1] | Predominantly IgG1 subclass against the core protein.[2][3] IgG4 is generally absent.[2][3] |
| IgM | Detected in approximately 50% of cases.[1] | Present in a significant proportion of patients (around 81.7% in one study).[1] | Not a reliable marker to distinguish acute from chronic infection.[4][5] Associated with high viral replication.[6] |
| IgA | Detected in a subset of patients.[4] | Detected in a subset of patients.[4] | The polymeric form may be more indicative of acute infection.[4] |
Experimental Protocols
The detection and characterization of antibody isotypes against the HCV core protein are primarily achieved through immunoassays. The most common method is the Enzyme-Linked Immunosorbent Assay (ELISA).
Enzyme-Linked Immunosorbent Assay (ELISA) for HCV Core Antibody Isotype Detection
This protocol outlines the general steps for a solid-phase indirect ELISA to detect specific isotypes of antibodies against the HCV core protein.
Materials:
-
Recombinant HCV core protein
-
96-well microtiter plates
-
Patient serum samples
-
Isotype-specific secondary antibodies conjugated to an enzyme (e.g., anti-human IgG-HRP, anti-human IgM-HRP, anti-human IgA-HRP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Microtiter plates are coated with recombinant HCV core protein diluted in coating buffer and incubated overnight at 4°C.
-
Washing: Plates are washed with washing buffer to remove unbound antigen.
-
Blocking: Non-specific binding sites are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Plates are washed again.
-
Sample Incubation: Patient serum samples, diluted in blocking buffer, are added to the wells and incubated for 1-2 hours at 37°C to allow anti-HCV core antibodies to bind to the antigen.
-
Washing: Plates are washed to remove unbound antibodies.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody specific for the human antibody isotype of interest (e.g., anti-IgG, anti-IgM, or anti-IgA) is added to each well and incubated for 1 hour at 37°C.
-
Washing: Plates are washed to remove unbound secondary antibodies.
-
Substrate Addition: A chromogenic substrate is added to the wells. The enzyme on the secondary antibody will convert the substrate, leading to a color change.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength. The intensity of the color is proportional to the amount of the specific antibody isotype in the sample.
Experimental Workflow for Antibody Isotype Comparison
The following diagram illustrates a typical workflow for comparing antibody isotypes generated against an HCV antigen.
Caption: Workflow for comparing HCV core antibody isotypes.
References
- 1. IgM and IgA antibodies generated against hepatitis C virus core antigen in patients with acute and chronic HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broadly neutralizing antibodies from an individual that naturally cleared multiple hepatitis C virus infections uncover molecular determinants for E2 targeting and vaccine design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.library.nyu.edu [search.library.nyu.edu]
- 4. Broadly Neutralizing Antibody Characteristics in Hepatitis C Virus Infection and Implications for Vaccine Design | MDPI [mdpi.com]
- 5. The Neutralizing Antibody Responses of Individuals That Spontaneously Resolve Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Immune Escape Mutations in HCV Core and NS3 CTL Epitopes
A Guide for Researchers and Drug Development Professionals
The ability of Hepatitis C Virus (HCV) to establish chronic infection is intrinsically linked to its capacity to evade the host's immune system. A primary mechanism of this evasion is the selection of escape mutations within cytotoxic T-lymphocyte (CTL) epitopes, which allow the virus to avoid recognition and elimination by CD8+ T cells. This guide provides a comparative analysis of two well-characterized, HLA-A2 restricted CTL epitopes: one in the conserved Core protein (amino acids 132-140) and another in the non-structural protein 3 (NS3, amino acids 1073-1081). Understanding the interplay between immune pressure, mutational patterns, and viral fitness associated with these epitopes is crucial for the development of effective HCV vaccines and immunotherapies.
Comparison of Core and NS3 Protein as Immune Targets
The HCV Core and NS3 proteins are both significant targets for the cellular immune response. However, they present different characteristics as potential vaccine candidates. The Core protein is highly conserved among HCV genotypes, making it an attractive target for a broadly applicable vaccine.[1] Conversely, some studies suggest that the Core protein may induce inhibitory immune responses, potentially promoting T-regulatory cell (Treg) activity and the expression of exhaustion markers like PD-1, which could dampen the overall anti-viral response.[2][3][4]
The NS3 protein, a key enzyme in the viral life cycle, contains numerous immunodominant epitopes for both CD4+ and CD8+ T cells and is strongly associated with viral clearance.[2][5] Studies comparing the two suggest that NS3 may be a more suitable vaccine candidate as it appears to have a lesser impact on activating these inhibitory immune pathways.[2][3][4]
Quantitative Analysis of CTL Escape Mutations
The emergence of escape mutations is a delicate balance between evading the immune system and maintaining viral replicative fitness. Mutations that abrogate T-cell recognition but severely impair viral protein function are less likely to become dominant. The following tables summarize quantitative data on representative escape mutations within the Core 132-140 and NS3 1073-1081 epitopes.
Table 1: Impact of Mutations on T-Cell Recognition (IFN-γ ELISpot)
| Epitope | Wild-Type Sequence | Mutation | T-Cell Response (SFU/10⁶ cells) | Fold Change | Reference |
| Core 132-140 | DLMGYIPL V | L139A | Data not available | - | [6] |
| NS3 1073-1081 | C IN GV CWTV | C1073A | Recognition Abolished | >95% decrease | [7] |
| I1074A | Recognition Abolished | >95% decrease | [7] | ||
| N1075A | Recognition Abolished | >95% decrease | [7] | ||
| V1077A | Recognition Abolished | >95% decrease | [7] |
SFU: Spot-Forming Units. Data for Core 132-140 is qualitative, indicating the L139A mutation enhances immunogenicity rather than being a typical escape mutation. Data for NS3 represents the loss of recognition by CTLs specific for the wild-type epitope.
Table 2: Impact of Mutations on MHC Class I Binding Affinity
| Epitope | Wild-Type Sequence | Mutation | MHC Binding Affinity (IC₅₀ nM) | Fold Change | Reference |
| Core 132-140 | DLMGYIPL V | L139A | 2 | ~2.5x stronger | [6] |
| NS3 1073-1081 | CI NGV CWTV | I1074A | >20,000 | >400x weaker | [7] |
| V1077A | 5 | No significant change | [7] |
IC₅₀: 50% inhibitory concentration. A lower IC₅₀ value indicates stronger binding affinity. The Core L139A mutation is an "epitope enhancement" that improves MHC binding.
Table 3: Impact of Mutations on Viral Fitness (HCV Replicon Assay)
| Epitope | Wild-Type Sequence | Mutation | Relative Replication Level (%) | Reference |
| Core 132-140 | DLMGYIPLV | Not Assessed | - | - |
| NS3 1073-1081 | CI NG VCWTV | I1074A | ~20% | [7] |
| N1075A | ~30% | [7] | ||
| V1077A | ~100% (No significant change) | [7] |
Data represents the replication capacity of a subgenomic replicon containing the specified mutation, relative to the wild-type replicon.
Signaling Pathways and Logical Relationships
The interplay between viral mutation, immune recognition, and viral fitness is a complex process. The following diagrams illustrate the key pathways and logical outcomes.
Experimental Protocols
Detailed methodologies are essential for the reproducible analysis of HCV escape mutations.
Protocol 1: IFN-γ ELISpot Assay for HCV Epitope Recognition
This assay quantifies the frequency of HCV-specific T cells by measuring their production of Interferon-gamma (IFN-γ) upon encountering a specific epitope.
Materials:
-
96-well PVDF membrane plates (e.g., Millipore MSIP)
-
Anti-human IFN-γ capture and biotinylated detection antibodies
-
Streptavidin-Alkaline Phosphatase (or HRP)
-
BCIP/NBT (or AEC) substrate
-
Recombinant human IL-2
-
Peptides (wild-type and mutant epitopes) at 1 mg/mL in DMSO
-
Peripheral Blood Mononuclear Cells (PBMCs) from HCV patients
-
RPMI 1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
Procedure:
-
Plate Coating:
-
Pre-wet the 96-well plate with 15 µL of 35% ethanol (B145695) for 1 minute.
-
Wash 3 times with sterile PBS.
-
Coat wells with anti-human IFN-γ capture antibody (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
-
Cell Plating:
-
Wash the plate 3 times with sterile PBS to remove unbound antibody.
-
Block the membrane with RPMI + 10% FBS for at least 2 hours at 37°C.
-
Thaw and rest patient PBMCs overnight.
-
Add 2x10⁵ PBMCs per well.
-
Add peptides to final concentration of 10 µg/mL. Include a negative control (DMSO vehicle) and a positive control (e.g., PHA).
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Detection:
-
Wash plates to remove cells (3x with PBS, 3x with PBS + 0.05% Tween-20).
-
Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash 6 times with PBS + 0.05% Tween-20.
-
Add Streptavidin-AP conjugate and incubate for 1 hour at room temperature.
-
Wash 6 times with PBS + 0.05% Tween-20.
-
Add BCIP/NBT substrate and develop in the dark until distinct spots emerge (5-20 minutes).
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Air dry the plate and count the spots using an automated ELISpot reader.
-
Results are expressed as Spot-Forming Units (SFU) per 10⁶ PBMCs.
-
Protocol 2: Peptide-HLA Class I Binding Assay (T2 Cell-Based)
This assay measures the ability of a peptide to stabilize HLA-A2 molecules on the surface of T2 cells, which are deficient in TAP (Transporter associated with Antigen Processing) and thus have empty, unstable HLA-A2 molecules on their surface.
Materials:
-
T2 cells (HLA-A2+)
-
Peptides (wild-type, mutant, and a known high-affinity control peptide)
-
FITC-conjugated anti-HLA-A2 antibody (e.g., clone BB7.2)
-
FACS buffer (PBS + 2% FBS)
-
96-well U-bottom plates
Procedure:
-
Culture T2 cells overnight at 26°C to increase the surface expression of receptive HLA-A2 molecules.
-
Wash and resuspend T2 cells in serum-free media.
-
Plate 1x10⁵ T2 cells per well in a 96-well plate.
-
Add peptides at various concentrations (e.g., from 100 µM to 0.1 µM in a serial dilution). Include a no-peptide control.
-
Incubate for 1-2 hours at 37°C to allow for peptide binding.
-
Wash the cells twice with cold FACS buffer.
-
Stain with FITC-conjugated anti-HLA-A2 antibody for 30 minutes on ice in the dark.
-
Wash twice with cold FACS buffer.
-
Acquire data on a flow cytometer.
-
Analysis:
-
Calculate the Mean Fluorescence Intensity (MFI) for each peptide concentration.
-
The IC₅₀ value is the peptide concentration required to achieve 50% of the maximal fluorescence intensity of the high-affinity control peptide.
-
Protocol 3: HCV Subgenomic Replicon Assay for Viral Fitness
This assay assesses the impact of mutations on viral replication capacity using a cell-based system where a subgenomic portion of the HCV RNA can replicate autonomously.
Materials:
-
Huh-7 cells (or highly permissive Huh-7.5 cells)
-
HCV subgenomic replicon plasmid (e.g., containing a luciferase reporter gene)
-
In vitro transcription kit
-
Electroporator and cuvettes
-
G418 (Neomycin) for selection (if using a selectable replicon)
-
Luciferase assay system
Procedure:
-
Site-Directed Mutagenesis: Introduce the desired mutation into the replicon plasmid (e.g., in the Core or NS3 coding region) using a standard kit. Sequence to confirm the mutation.
-
In Vitro Transcription: Linearize the wild-type and mutant plasmids and use an in vitro transcription kit (e.g., T7 RNA polymerase) to generate replicon RNA.
-
Electroporation:
-
Harvest and wash Huh-7 cells.
-
Resuspend cells in ice-cold, RNase-free PBS.
-
Mix cells with 10 µg of in vitro transcribed replicon RNA.
-
Electroporate the mixture according to optimized instrument settings.
-
Immediately transfer cells to pre-warmed culture medium.
-
-
Replication Analysis (Luciferase Reporter):
-
Plate the electroporated cells in multiple wells of a 96-well plate.
-
At various time points post-electroporation (e.g., 4, 24, 48, 72 hours), lyse the cells.
-
Measure luciferase activity using a luminometer.
-
-
Analysis:
-
Normalize luciferase readings at later time points to the 4-hour reading to account for transfection efficiency.
-
Compare the replication kinetics of the mutant replicon to the wild-type replicon. Express the fitness of the mutant as a percentage of the wild-type's replication level at a peak time point (e.g., 72 hours).
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. Comparison of the inhibitory and stimulatory effects of Core and NS3 candidate HCV vaccines on the cellular immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crdc.sums.ac.ir [crdc.sums.ac.ir]
- 4. Comparison of the inhibitory and stimulatory effects of Core and NS3 candidate HCV vaccines on the cellular immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Relation between viral fitness and immune escape within the hepatitis C virus protease - PMC [pmc.ncbi.nlm.nih.gov]
HCV Core (107-114): A Potential Prognostic Biomarker in Hepatitis C Virus Infection
For Immediate Release
Shanghai, China – December 9, 2025 – For researchers, scientists, and drug development professionals engaged in the battle against Hepatitis C virus (HCV), the identification of reliable prognostic biomarkers is paramount for tailoring therapeutic strategies and predicting patient outcomes. While established markers such as viral load and genotype provide valuable information, emerging evidence points towards specific regions of the viral proteome as potential indicators of disease progression and treatment response. This guide provides a comparative analysis of the HCV core protein fragment spanning amino acids 107-114 as a prognostic biomarker in HCV infection, supported by experimental data and detailed methodologies.
Introduction to HCV Core Protein and the 107-114 Region
The HCV core protein is a structural component of the virus that plays a crucial role in the viral life cycle and the pathogenesis of HCV-related liver disease. Beyond its structural role, the core protein is known to interact with a multitude of host cellular pathways, influencing processes such as apoptosis, lipid metabolism, and immune signaling. The region encompassing amino acids 107-114 is a recognized antigenic site within the core protein. Recent studies have suggested that mutations within this region, particularly at position 110, may be associated with the response to antiviral therapy.
Comparative Analysis of Prognostic Biomarkers
The prognostic landscape in HCV infection is multifaceted, with several viral and host factors influencing the course of the disease and the efficacy of treatment. This section compares the prognostic value of mutations in the HCV core (107-114) region with other established and emerging biomarkers.
Data Presentation: Quantitative Comparison of Prognostic Markers
| Biomarker | Parameter | Prognostic Significance | Supporting Data |
| HCV Core (aa 110) Mutation | Sustained Virological Response (SVR) to PEG-IFN/RBV therapy in HCV genotype 1b patients | A threonine to asparagine substitution at position 110 is associated with a lower rate of SVR. | SVR rate was 70% for individuals with the wild-type threonine (T110) and 15.4% for those with the asparagine substitution (T110N) (p = 0.004).[1] |
| HCV Core Antigen (HCVcAg) Level | Early prediction of SVR to PEG-IFN/RBV therapy in genotype 1b patients | A rapid decline in HCVcAg levels is predictive of a favorable treatment response. | An HCV core antigen level below 500 fmol/L at day 7 of treatment had a positive predictive value of 90% for achieving SVR.[2] |
| IL28B Genotype | Spontaneous and treatment-induced HCV clearance | The CC genotype (for rs12979860) is strongly associated with a higher likelihood of both spontaneous clearance and SVR with interferon-based therapies. | Individuals with the CC genotype are two to three times more likely to be cured by PEG-IFN and RBV.[3] The rs8099917 TT homozygosity is an independent predictor of time to spontaneous clearance.[4] |
| HCV RNA Levels (Viral Load) | Monitoring treatment response | A rapid virological response (RVR), defined as undetectable HCV RNA at week 4 of treatment, is a strong predictor of SVR. | The gold standard for determining cure is sustained undetectable HCV RNA levels 12 weeks after completing therapy (SVR12).[5] |
| Liver Fibrosis Stage | Long-term prognosis and risk of hepatocellular carcinoma (HCC) | Advanced fibrosis (cirrhosis) is a major risk factor for developing HCC, even after achieving SVR. | The severity of liver fibrosis is a key prognostic factor in patients with HCV-related systemic vasculitis.[6] |
Experimental Protocols
Detailed methodologies are crucial for the validation and clinical implementation of any biomarker. Below are protocols for the detection of mutations in the HCV core (107-114) region and for a general HCV core antigen ELISA.
Targeted Sequencing of the HCV Core Region for Mutation Analysis
This protocol outlines the steps for identifying amino acid substitutions in the HCV core region, including the 107-114 peptide.
-
Sample Collection and RNA Extraction:
-
Collect whole blood from HCV-infected patients in EDTA-containing tubes.
-
Separate plasma by centrifugation.
-
Extract viral RNA from plasma using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
-
Reverse Transcription and PCR Amplification (RT-PCR):
-
Perform reverse transcription to synthesize complementary DNA (cDNA) from the viral RNA template using a reverse transcriptase enzyme and a reverse primer specific for the HCV core region.
-
Amplify the HCV core gene region using a nested PCR approach with two sets of primers to enhance specificity and yield.
-
First Round PCR Primers: Forward and reverse primers flanking the entire core gene.
-
Second Round (Nested) PCR Primers: Forward and reverse primers internal to the first-round primers, specifically targeting the region encompassing codons 107-114.
-
-
-
PCR Product Purification and Sequencing:
-
Visualize the PCR products on an agarose (B213101) gel to confirm the correct size.
-
Purify the PCR product from the gel or directly from the PCR reaction using a commercial purification kit.
-
Perform Sanger sequencing of the purified PCR product using the nested PCR primers.
-
-
Sequence Analysis:
-
Align the obtained nucleotide sequences with a reference HCV genotype-specific core sequence.
-
Translate the nucleotide sequence into an amino acid sequence to identify any substitutions within the 107-114 region, particularly at position 110.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for HCV Core Antigen Detection
This protocol describes a general method for the quantitative detection of HCV core antigen in serum or plasma.
-
Plate Preparation:
-
Use a 96-well microplate pre-coated with a monoclonal antibody specific for the HCV core protein.
-
-
Sample and Standard Preparation:
-
Prepare a serial dilution of a recombinant HCV core antigen standard to generate a standard curve.
-
Pre-treat patient serum or plasma samples and controls with a dissociation buffer to release the core antigen from immune complexes.
-
-
Incubation:
-
Add the prepared standards, patient samples, and controls to the wells of the microplate.
-
Incubate the plate to allow the HCV core antigen to bind to the capture antibody.
-
-
Detection:
-
Wash the plate to remove unbound components.
-
Add a biotinylated monoclonal antibody specific for a different epitope of the HCV core protein and incubate.
-
Wash the plate and add streptavidin conjugated to horseradish peroxidase (HRP).
-
Incubate and wash the plate again.
-
-
Signal Development and Reading:
-
Add a chromogenic substrate for HRP (e.g., TMB).
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of HCV core antigen in the patient samples by interpolating their absorbance values on the standard curve.
-
Signaling Pathways Modulated by HCV Core Protein
The HCV core protein is a multifunctional protein that dysregulates numerous host signaling pathways, contributing to the pathogenesis of liver disease. While the specific signaling effects of the 107-114 fragment are not well-defined, understanding the broader impact of the full-length core protein provides critical context.
HCV Core Protein and the JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical component of the innate immune response to viral infections, particularly in mediating the effects of interferons. The HCV core protein has been shown to interfere with this pathway, contributing to viral persistence.
Caption: HCV Core protein inhibits the JAK-STAT signaling pathway.
The HCV core protein can bind to the SH2 domain of STAT1, which is crucial for its dimerization and subsequent signaling.[7][8] This interaction can lead to a reduction in the phosphorylation of STAT1, thereby inhibiting the formation of the ISGF3 complex and subsequent transcription of interferon-stimulated genes (ISGs) that are essential for an antiviral state.[7][8][9]
HCV Core Protein and the TGF-β Signaling Pathway
Transforming growth factor-beta (TGF-β) is a key cytokine involved in liver fibrosis. The HCV core protein has been shown to upregulate the expression of TGF-β1, thereby promoting the fibrogenic process.
Caption: HCV Core protein promotes liver fibrosis via TGF-β signaling.
Studies have demonstrated that the HCV core protein can activate the TGF-β1 promoter, leading to increased transcription of TGF-β1 mRNA.[10][11] This effect appears to be mediated, at least in part, through the activation of the mitogen-activated protein kinase (MAPK) pathway.[10] The resulting increase in TGF-β1 protein can then activate hepatic stellate cells, the primary cell type responsible for the deposition of extracellular matrix proteins that lead to liver fibrosis.
Conclusion
The HCV core (107-114) region, particularly mutations at position 110, represents a promising area of investigation for prognostic biomarkers in HCV infection. While more extensive, direct comparative studies are needed to fully elucidate its clinical utility against the backdrop of established markers, the existing data suggests its potential to predict treatment response, at least in the context of interferon-based therapies. The detailed experimental protocols provided herein offer a framework for further research and validation. Furthermore, understanding the intricate ways in which the HCV core protein manipulates host signaling pathways is crucial for the development of novel therapeutic interventions aimed at mitigating HCV-related liver disease. Continued exploration of specific viral protein domains, such as the 107-114 region of the core protein, will undoubtedly contribute to a more personalized and effective approach to the management of HCV infection.
References
- 1. Core amino acid variation at position 110 is associated with sustained virological response in Caucasian patients with chronic hepatitis C virus 1b infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early decline of the HCV core antigen can predict SVR in patients with HCV treated by Pegylated interferon plus ribavirin combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. treatmentactiongroup.org [treatmentactiongroup.org]
- 4. Potential role for IL28B genotype in treatment decision-making in recent hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Hepatitis C Virus Core Protein Blocks Interferon Signaling by Interaction with the STAT1 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatitis C virus core protein modulates the interferon-induced transacting factors of Jak/Stat signaling pathway but does not affect the activation of downstream IRF-1 or 561 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatitis C virus core protein upregulates transforming growth factor-beta 1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hepatitis C virus core protein modulates several signaling pathways involved in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for HCV Core Protein (107-114): A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper handling and disposal of HCV Core Protein (107-114) in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure a safe work environment and compliance with standard laboratory practices.
The Hepatitis C Virus (HCV) core protein is known to interact with various cellular signaling pathways, and while the (107-114) fragment is a synthetic peptide, it should be handled with care due to its potential biological activity.[1][2][3] Although not infectious, proper disposal is crucial to mitigate any potential environmental or health impacts.
Immediate Safety and Handling
Before beginning any work with HCV Core Protein (107-114), it is imperative to have a clear disposal plan.[4] Standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat.
-
Use chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses or goggles to protect from splashes.
Handling:
-
Handle the lyophilized powder in a designated area, such as a fume hood or biosafety cabinet, to avoid inhalation of aerosolized particles.[4]
-
Avoid cross-contamination by using sterile, dedicated equipment.[4]
-
For detailed handling and storage of synthetic peptides, refer to the guidelines on proper storage to maintain peptide stability.[5][6][7][8]
Disposal Workflow
The following diagram outlines the step-by-step procedure for the safe disposal of HCV Core Protein (107-114) waste.
Caption: Waste Disposal Workflow for HCV Core Protein (107-114).
Step-by-Step Disposal Protocols
Based on general best practices for bioactive peptides, two primary methods for decontamination are recommended prior to final disposal.
Chemical Inactivation
This method is suitable for both liquid and solid waste containing the peptide.
-
For Liquid Waste (e.g., unused solutions, rinsates):
-
Working in a chemical fume hood, add a 10% bleach solution to the liquid waste to achieve a final concentration of at least 1% available chlorine.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.
-
Neutralize the solution according to your institution's Environmental Health and Safety (EHS) guidelines.
-
Dispose of the neutralized solution as chemical waste. Do not pour down the drain unless explicitly permitted by your institution.
-
-
For Solid Waste (e.g., contaminated pipette tips, vials, gloves):
-
Collect all solid waste in a designated, leak-proof container labeled "Chemical Waste."
-
Immerse the solid waste in a 10% bleach solution for at least 30 minutes.
-
Decant the bleach solution and manage it as liquid chemical waste.
-
Dispose of the decontaminated solid waste in the appropriate chemical waste stream as per institutional guidelines.
-
Autoclaving
This method is an alternative for solid waste that is not contaminated with hazardous chemicals.
-
Place the solid waste (e.g., contaminated labware, but not chemical solutions) in an autoclave-safe bag.
-
Process the waste in a validated autoclave cycle, typically at 121°C for at least 30 minutes.
-
After the cycle is complete and the waste has cooled, it can often be disposed of as regular laboratory waste, but always confirm with your institutional EHS policy.
Experimental Context and Data
The full HCV core protein is known to be biologically active, influencing cellular processes that can contribute to liver pathology.[1][2][3] While the (107-114) fragment is a small part of the whole protein, its potential to interact with cellular components necessitates careful handling and disposal.
Quantitative Data on HCV Core Protein Activity
Studies on the full-length HCV core protein have demonstrated its impact on cellular pathways. This data underscores the importance of treating even fragments of this protein as potentially bioactive.
| Cellular Target | Effect of HCV Core Protein Expression | Quantitative Change | Reference |
| VEGF | Increased mRNA and protein expression | Dose-dependent increase | [9] |
| PPARα | Decreased expression in some studies, stabilization in others | 30% decrease in mRNA in one study | [10][11] |
| Oncogenes & Cell Cycle Regulators (e.g., c-Myc, Cyclin D1) | Increased expression | Varies by protein | [10] |
| HCV RNA to Protein Ratio | Viral proteins are in vast excess to viral RNA | ~1 million protein copies per cell to ~240 RNA copies | [12] |
| Antibody to HCV Core | Inversely correlated with HCV RNA levels | r = -0.322, P < 0.05 | [13] |
Experimental Protocol Overview: HCV Core Antigen ELISA
A common method to quantify HCV core protein is the Enzyme-Linked Immunosorbent Assay (ELISA). This provides a framework for understanding how the peptide might be handled and detected in an experimental setting.
-
Coating: A microtiter plate is coated with a monoclonal antibody specific to the HCV core antigen.
-
Binding: Samples or standards containing the HCV core protein are added to the wells and bind to the coated antibody.
-
Detection: A second, labeled antibody (e.g., FITC-conjugated) that also recognizes the core antigen is added.
-
Enzymatic Reaction: A horseradish peroxidase (HRP)-conjugated antibody that binds to the label on the second antibody is introduced.
-
Substrate Addition: A substrate for HRP is added, resulting in a color change proportional to the amount of HCV core antigen present.
-
Quantification: The absorbance is read on a plate reader, and the concentration is determined by comparison to a standard curve.
Signaling Pathway Interactions
The HCV core protein is known to perturb cellular signaling pathways, contributing to the pathogenesis of hepatitis C. The following diagrams illustrate the known interactions of the full-length core protein with the VEGF and PPARα pathways. The (107-114) fragment may share some of these interactive properties.
Caption: HCV Core Protein and the VEGF Signaling Pathway.[1][9][14]
References
- 1. Hepatitis C virus core protein modulates several signaling pathways involved in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatitis C virus core protein: Not just a nucleocapsid building block, but an immunity and inflammation modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide24.store [peptide24.store]
- 5. lifetein.com [lifetein.com]
- 6. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 7. jpt.com [jpt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Hepatitis C virus core protein potentiates proangiogenic activity of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - PPARα activation is essential for HCV core protein–induced hepatic steatosis and hepatocellular carcinoma in mice [jci.org]
- 11. Fluorescence Lifetime Imaging of Alterations to Cellular Metabolism by Domain 2 of the Hepatitis C Virus Core Protein | PLOS One [journals.plos.org]
- 12. Quantitative Analysis of the Hepatitis C Virus Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of quantitative assay for antibody to hepatitis C virus core in patients treated with interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Personal protective equipment for handling HCV Core Protein (107-114)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling the HCV Core Protein (107-114) peptide fragment in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment. While this synthetic peptide fragment is not infectious, it should be handled with care, following standard protocols for biological and chemical reagents.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent accidental exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling HCV Core Protein (107-114).
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn at all times to protect against splashes or airborne particles of the lyophilized powder. |
| Hand Protection | Nitrile Gloves | Must be worn to prevent skin contact. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect clothing and skin from potential contamination. |
| Respiratory Protection | N95 Respirator or Dust Mask | Recommended when handling the lyophilized powder to prevent inhalation. Work in a well-ventilated area or a chemical fume hood is advised.[1] |
Operational Plan: Safe Handling and Storage
Follow these step-by-step procedures for the safe handling and storage of HCV Core Protein (107-114) to maintain peptide integrity and ensure laboratory safety.
Handling Lyophilized Powder
-
Preparation: Before handling, ensure your designated workspace is clean and uncluttered. Allow the sealed container of the lyophilized peptide to equilibrate to room temperature to prevent condensation upon opening.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the lyophilized powder in a chemical fume hood or a designated, well-ventilated area to minimize the risk of inhalation.[1] Avoid creating dust.
-
Reconstitution: To dissolve the peptide, add the appropriate solvent slowly to the vial. Cap the vial securely and mix gently by vortexing or inversion until the peptide is fully dissolved.
Handling Peptide Solutions
-
Labeling: Clearly label all tubes and vials containing the peptide solution with the name, concentration, date, and your initials.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to aliquot the stock solution into single-use volumes.
-
Spill Management: In case of a spill, absorb the liquid with an appropriate absorbent material. Clean the spill area with a suitable disinfectant or detergent, and dispose of the contaminated materials as chemical waste.
Storage
-
Lyophilized Powder: Store the sealed container at -20°C or colder for long-term stability.
-
Peptide Solutions: Store aliquots at -20°C or colder. Avoid repeated freeze-thaw cycles.
Disposal Plan
Proper disposal of the HCV Core Protein (107-114) and any contaminated materials is critical to prevent environmental release and ensure a safe workplace.
-
Waste Segregation: All materials that have come into contact with the peptide, including unused peptide, contaminated gloves, pipette tips, and tubes, should be considered chemical waste.
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, tubes, pipette tips) in a designated and clearly labeled biohazard or chemical waste container.[2]
-
Liquid Waste: Collect all peptide solutions and other contaminated liquids in a sealed and clearly labeled chemical waste container. Do not pour down the drain.
-
-
Final Disposal: Dispose of all waste containers through your institution's hazardous waste management program, following all local, state, and federal regulations.
Experimental Workflow and Safety Protocol
The following diagram illustrates the standard workflow for handling HCV Core Protein (107-114), incorporating the key safety and disposal steps.
Caption: Safe handling workflow for HCV Core Protein (107-114).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
